Gamitrinib TPP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl)amino]hexyl-triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJLFPWRFHSNE-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H65N3O8P+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Gamitrinib TPP: A Technical Guide to a Mitochondria-Targeted Hsp90 Inhibitor
Abstract
Gamitrinib TPP (G-TPP) is a novel, first-in-class small molecule inhibitor that selectively targets the molecular chaperone heat shock protein-90 (Hsp90) within the mitochondria of tumor cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development. By combining the Hsp90 inhibitory module of 17-allylamino geldanamycin (B1684428) (17-AAG) with a triphenylphosphonium (TPP) moiety for mitochondrial targeting, this compound offers a unique therapeutic strategy against a variety of cancers.[1][2] This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its function.
Introduction: Targeting Mitochondrial Hsp90 in Cancer
The molecular chaperone Heat Shock Protein-90 (Hsp90) is a critical orchestrator of multiple signaling pathways essential for tumor cell proliferation, survival, and adaptation.[3] While cytosolic Hsp90 has been a target for cancer therapy, the existence of a distinct pool of Hsp90 within the mitochondria of tumor cells presents a novel therapeutic avenue.[3][4] This mitochondrial Hsp90, including its homolog TRAP-1 (TNF receptor-associated protein-1), plays a crucial role in maintaining mitochondrial protein folding quality control and tumor bioenergetics.[4][5][6] this compound was designed to specifically inhibit this mitochondrial Hsp90, leading to a "mitochondriotoxic" mechanism of action that induces catastrophic mitochondrial dysfunction and subsequent cancer cell death.[7]
Mechanism of Action
This compound is a synthetic molecule that fuses an Hsp90 inhibitor with a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondrial matrix.[1][2] Once inside the mitochondria, this compound acts as an ATPase antagonist, inhibiting the function of mitochondrial Hsp90 and TRAP-1.[4][7] This targeted inhibition triggers a cascade of events, culminating in tumor-selective apoptosis and mitophagy.
Induction of Mitochondrial Apoptosis
The primary mechanism of action of this compound is the induction of the intrinsic pathway of apoptosis.[8] This is characterized by:
-
Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a rapid loss of the mitochondrial inner membrane potential.[3][8]
-
Cytochrome c Release: The loss of membrane potential is followed by the release of cytochrome c from the mitochondria into the cytosol.[3][8]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates effector caspases-3 and -7, leading to the execution of apoptosis.[8]
This process is dependent on the mitochondrial permeability transition pore and involves the protein CypD.[3]
Caption: this compound-induced apoptotic signaling pathway.
Induction of Mitophagy
At lower concentrations, this compound can induce a mitochondrial quality control mechanism known as mitophagy.[5] This process involves the PINK1/Parkin pathway and serves to clear damaged mitochondria. The key steps include:
-
Mitochondrial Stress: Inhibition of mitochondrial Hsp90 by this compound leads to an accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (mitoUPR).[5]
-
PINK1 Stabilization: This stress leads to the accumulation and stabilization of the kinase PINK1 on the outer mitochondrial membrane.[5]
-
Parkin Recruitment and Activation: Stabilized PINK1 phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin to the mitochondria.[5]
-
Mitophagy Induction: Parkin ubiquitinates outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation by autophagy.[5]
Caption: this compound-induced PINK1/Parkin-mediated mitophagy.
Preclinical Data
This compound has demonstrated potent anti-cancer activity across a range of preclinical models.
In Vitro Efficacy
This compound induces cell death in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 µM (within 16 hours) | [1][2][8] |
| PC3 | Prostate Cancer | GI50: 1.6x10⁻⁷–4.76x10⁻⁵ M | [9] |
| HCT116 (wild-type and Bax-/-) | Colorectal Cancer | Concentration-dependent killing | [7] |
| SKBr3 | Breast Adenocarcinoma | Reduction in metabolic activity | [7] |
In Vivo Efficacy
Systemic administration of this compound has shown significant tumor growth inhibition in animal models.
| Cancer Model | Animal Model | Dosage | Outcome | Reference |
| PC3 Xenograft | SCID/beige mice | 10 mg/kg daily i.p. | Complete inhibition of tumor growth | [9] |
| Orthotopic Glioblastoma | Immunocompromised mice | 20 mg/kg daily i.p. (with intracranial TRAIL) | Suppressed growth of established glioblastomas | [1][2] |
| U87MG Orthotopic | Mice | 10 mg/kg every other day i.p. | Increased animal survival | [10] |
| GBM PDX#823 Orthotopic | Mice | 10 mg/kg every other day i.p. | Increased animal survival | [10] |
Clinical Development
This compound has entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced cancers.
-
Trial ID: NCT04827810
-
Title: A Phase I Safety and Pharmacokinetic Study of Gamitrinib Administered Intravenously to Patients With Advanced Cancer.[11]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).[11]
-
Secondary Objectives: To determine the recommended Phase II dose, evaluate the safety profile, and assess the pharmacokinetic profile.[11]
-
Administration: Intravenous infusion once weekly in 28-day cycles.[11]
Experimental Protocols
Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Methodology:
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.[10]
-
The cells are then treated with this compound at various concentrations for 72 hours.[10]
-
10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 3 hours at 37°C.[10]
-
The absorbance is measured at 450 nm using a plate reader.[10]
-
Dose-response curves are generated to calculate the IC50 values.[10]
Western Blotting
Methodology:
-
Cancer cells are treated with this compound or vehicle control for a specified duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX, pAMPKαT172).[10]
-
The membrane is then incubated with a secondary antibody conjugated to a reporter enzyme.
-
Protein bands are visualized using a chemiluminescence detection system.
Animal Xenograft Studies
Methodology:
-
Human cancer cells (e.g., U87MG) are implanted subcutaneously or orthotopically into immunocompromised mice.[10]
-
Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[10]
-
This compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg every other day).[10]
-
Tumor volume is measured regularly using calipers for subcutaneous tumors, or animal survival is monitored for orthotopic tumors.[10]
-
At the end of the study, tumors and organs may be harvested for histological and molecular analysis.[10]
Conclusion
This compound represents a promising and innovative approach to cancer therapy by specifically targeting the mitochondrial Hsp90 chaperone machinery. Its unique mitochondriotoxic mechanism of action, leading to potent induction of apoptosis and mitophagy in cancer cells, has been well-documented in preclinical studies. The ongoing Phase I clinical trial will provide crucial data on its safety and efficacy in humans, potentially paving the way for a new class of targeted anti-cancer agents. The selective nature of this compound for tumor mitochondria suggests the potential for a favorable therapeutic window with reduced off-target toxicities.[4][8]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Gamitrinib-TPP: A Technical Guide to a First-in-Class Mitochondrial HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib-triphenylphosphonium (G-TPP) is a novel, first-in-class small molecule inhibitor that selectively targets the mitochondrial pool of Heat Shock Protein 90 (HSP90). By coupling the HSP90 inhibitor geldanamycin (B1684428) to the mitochondrial-targeting moiety triphenylphosphonium, Gamitrinib-TPP accumulates in the mitochondria of tumor cells, a characteristic absent in most normal tissues.[1] This targeted approach induces a cascade of events including the mitochondrial unfolded protein response (mitoUPR), PINK1/Parkin-dependent mitophagy, and ultimately, apoptosis.[2][3][4] This technical guide provides an in-depth overview of Gamitrinib-TPP, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.
Introduction: The Rationale for Targeting Mitochondrial HSP90
The molecular chaperone Heat Shock Protein 90 (HSP90) is a critical regulator of protein folding and stability for a multitude of oncogenic proteins, making it an attractive target for cancer therapy.[4] However, early HSP90 inhibitors that targeted the cytosolic pool of this chaperone have faced challenges in clinical trials due to off-target effects.[1] A significant breakthrough in HSP90 biology was the discovery of a distinct pool of HSP90, including its homolog TNF receptor-associated protein-1 (TRAP1), localized within the mitochondria of tumor cells.[1][5] This mitochondrial HSP90 is essential for maintaining mitochondrial integrity, buffering against proteotoxic stress, and preventing cell death in cancer cells.[1][6]
Gamitrinib-TPP was developed to specifically exploit this tumor cell vulnerability. Its design allows for selective accumulation within the mitochondria, leading to potent and targeted anti-cancer activity while minimizing effects on normal tissues.[1][6]
Mechanism of Action
Gamitrinib-TPP acts as an ATPase antagonist of mitochondrial HSP90, including TRAP1.[1][7] Inhibition of this chaperone activity triggers a series of cellular responses:
-
Mitochondrial Unfolded Protein Response (mitoUPR): The accumulation of unfolded proteins within the mitochondria due to HSP90 inhibition activates the mitoUPR. This is characterized by the upregulation of transcription factors such as ATF3 and ATF4, and the chaperone HSP60.[2]
-
PINK1/Parkin-Dependent Mitophagy: Gamitrinib-TPP treatment induces the accumulation of the kinase PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[2][3][8] This leads to the ubiquitination of mitochondrial proteins, tagging the damaged mitochondria for degradation through a process known as mitophagy.[2][8] This process is largely independent of mitochondrial membrane depolarization.[2][3][8]
-
Induction of Apoptosis: At higher concentrations, Gamitrinib-TPP induces acute mitochondrial dysfunction, leading to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspase-9 and caspase-3/7, culminating in apoptosis.[4][9] This apoptotic response is mediated by the cyclophilin D-dependent opening of the mitochondrial permeability transition pore.[1]
Quantitative Data
The anti-cancer efficacy of Gamitrinib-TPP and its variants has been evaluated across a wide range of cancer cell lines and in preclinical models.
Table 1: In Vitro Efficacy of Gamitrinibs
| Compound | Cell Line(s) | Assay | Endpoint | Value | Reference |
| Gamitrinib-TPP | NCI 60-cell line screen | MTT | GI50 | 1.6 x 10⁻⁷ – 4.76 x 10⁻⁵ M | [10][11] |
| Gamitrinib-G4 | NCI 60-cell line screen | MTT | GI50 | 4.62 x 10⁻⁷ – 9.54 x 10⁻⁶ M | [10][11] |
| Gamitrinib-TPP | Glioblastoma cell lines | MTT | Cell Viability | Kills cells at 15-20 µM (16h) | [9] |
| Gamitrinib-G4 | H460 (Lung Adenocarcinoma) | MTT | IC50 | ~0.5 µM (3h) | [7][12] |
| Gamitrinib-TPP | hERG inhibition | Patch-clamp | IC50 | 3.5 µM | [6] |
| Gamitrinib-TPP | CYP2C9 inhibition | In vitro assay | IC50 | 1.1 µM | [6] |
| Gamitrinib-TPP | CYP3A4 inhibition | In vitro assay | IC50 | 0.12–0.2 µM | [6] |
Table 2: Preclinical In Vivo Efficacy of Gamitrinib-TPP
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| SCID/beige mice | PC3 (Prostate Cancer) Xenograft | 10 mg/kg G-TPP, daily i.p. | Complete inhibition of tumor growth | [10][11] |
| Nude mice | U87-Luc (Glioblastoma) Xenograft | 20 mg/kg G-TPP, daily i.p. | Monitored for tumor growth | [9] |
| Nude mice | H460 (Lung Cancer) Xenograft | 10 mg/kg G-TPP-OH, daily i.p. | Inhibition of tumor growth | [7][12] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Gamitrinib-TPP.
Experimental Workflows
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Gamitrinib-TPP.
Cell Viability and Proliferation (MTT Assay)
-
Objective: To determine the effect of Gamitrinib-TPP on cell metabolic activity, as an indicator of cell viability and proliferation.
-
Procedure:
-
Seed cells (e.g., PC3, C4-2B, U87) in triplicate in 96-well plates at a density of 2 x 10³ cells/well.[9]
-
Allow cells to adhere overnight.
-
Treat cells with vehicle control (e.g., DMSO) or varying concentrations of Gamitrinib-TPP (e.g., 0-20 µM) for the desired time period (e.g., 6, 16, or 24 hours).[9][10]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 405 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analysis of Apoptosis by Flow Cytometry
-
Objective: To quantify the induction of apoptosis by Gamitrinib-TPP.
-
Procedure:
-
Treat tumor cells (e.g., 1 x 10⁶ cells) with Gamitrinib-TPP or vehicle control for the specified duration.[9]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V (to detect externalized phosphatidylserine) and Propidium Iodide (PI) (to identify dead cells with compromised membranes).[9]
-
Analyze the stained cells using a multiparametric flow cytometer.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
-
Western Blotting for Protein Expression and Signaling
-
Objective: To detect changes in the expression and phosphorylation status of key proteins in response to Gamitrinib-TPP treatment.
-
Procedure:
-
Treat cells (e.g., HeLa cells) with Gamitrinib-TPP (e.g., 10 µM) for various time points.[2]
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, pS65-Ub, LC3, phospho-TBK1, GAPDH).[2]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., GAPDH) to normalize for protein loading.[2]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure changes in the mRNA levels of genes involved in the mitochondrial unfolded protein response.
-
Procedure:
-
Treat cells (e.g., HeLa cells) with Gamitrinib-TPP for the indicated times.[2]
-
Extract total RNA using a suitable kit (e.g., RNeasy mini kit).[2]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2]
-
Perform real-time PCR using SYBR green master mix and specific primer pairs for target genes (e.g., HSP60, ClpP, CHOP, ATF3, ATF4, ATF5) and a housekeeping gene (e.g., RPL27) for normalization.[2]
-
Analyze the data using the comparative Ct method to determine the fold change in gene expression.
-
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the antitumor activity of Gamitrinib-TPP in animal models.
-
Procedure (Prostate Cancer Xenograft Model): [10][11]
-
Implant PC3 cells subcutaneously into immunocompromised mice (e.g., SCID/beige).
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (e.g., vehicle control, Gamitrinib-TPP).
-
Administer Gamitrinib-TPP systemically (e.g., 10 mg/kg via intraperitoneal injection) daily.[10][11]
-
Monitor tumor volume and animal weight regularly.
-
At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., histology, Western blotting).
-
Conclusion
Gamitrinib-TPP represents a promising and innovative approach to cancer therapy by specifically targeting a key vulnerability of tumor cells – their reliance on mitochondrial HSP90. Its ability to induce multiple cell death pathways, including mitophagy and apoptosis, underscores its potential as a potent anti-cancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Gamitrinib-TPP and the broader field of mitochondrial-targeted cancer therapies.
References
- 1. wistar.org [wistar.org]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Delivery of Gamitrinib to Mitochondria: The Pivotal Role of the Triphenylphosphonium Moiety
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Gamitrinib, a potent inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery, represents a promising strategy in cancer therapy. Its efficacy hinges on its specific accumulation within the mitochondria of tumor cells, a feat accomplished by the conjugation of a triphenylphosphonium (TPP) cation. This technical guide elucidates the critical role of the TPP moiety in the mitochondrial targeting of Gamitrinib, detailing the underlying mechanism, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction: Targeting the Powerhouse of the Cancer Cell
Mitochondria are increasingly recognized as a critical hub for cancer cell survival, proliferation, and adaptation to stress.[1] Tumor cells often exhibit an enrichment of molecular chaperones, including Hsp90 and its homolog TRAP-1, within their mitochondria.[1][2] This mitochondrial chaperone machinery is essential for maintaining the integrity of the mitochondrial proteome, regulating metabolic pathways, and preventing apoptosis.[1][3] Consequently, the targeted inhibition of mitochondrial Hsp90 presents a selective and potent anti-cancer strategy.
Gamitrinibs are a class of small molecules designed to specifically inhibit Hsp90 within the mitochondria.[4] The core structure of Gamitrinib consists of a benzoquinone ansamycin (B12435341) backbone, derived from the Hsp90 inhibitor 17-AAG, linked to a mitochondrial targeting moiety.[4] The most utilized and effective of these targeting moieties is the triphenylphosphonium (TPP) cation.[3][5] This guide focuses on Gamitrinib-TPP (G-TPP), a key exemplar of this class of compounds.
The Role of the TPP Moiety: A Passport to the Mitochondria
The selective accumulation of Gamitrinib-TPP within the mitochondria is a direct consequence of the physicochemical properties of the TPP cation. The inner mitochondrial membrane maintains a significant negative membrane potential (ΔΨm) of approximately -150 to -180 mV.[6][7] This strong electrochemical gradient acts as a powerful driving force for the uptake and accumulation of lipophilic cations.
The TPP moiety, with its delocalized positive charge distributed over three phenyl rings, is both lipophilic and cationic.[7][8] This allows it to readily permeate the plasma membrane and subsequently be drawn across the inner mitochondrial membrane, accumulating several hundred-fold within the mitochondrial matrix compared to the cytosol.[5][6][7] This targeted delivery ensures a high local concentration of the Hsp90 inhibitor precisely where it is most effective, while minimizing off-target effects in other cellular compartments.[2][4]
Quantitative Data Summary
The efficacy of Gamitrinib-TPP has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from published studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 (for G-G3/G4) | 3 | MTT | [4] |
| SKBr3 | Breast Adenocarcinoma | Not specified | 48-96 | Metabolic Activity | [4] |
| PC3 | Prostate Cancer | Not specified | 6-24 | MTT | [3] |
| C4-2B | Prostate Cancer | Not specified | 6-24 | MTT | [3] |
| Glioblastoma (patient-derived) | Glioblastoma | 15-20 | 16 | Cell Viability | [9][10] |
| U87 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |
| LN229 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |
| U251 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |
| Colon Adenocarcinoma | Colon Cancer | 0.35-29 | Not specified | NCI 60-cell screen | [5] |
| Breast Adenocarcinoma | Breast Cancer | 0.16-3.3 | Not specified | NCI 60-cell screen | [5] |
| Melanoma | Melanoma | 0.36-2.7 | Not specified | NCI 60-cell screen | [5] |
Table 1: In Vitro Efficacy of Gamitrinib Compounds
| Parameter | Value | Species | Administration | Reference |
| Half-life (t1/2) | 12.2 ± 1.55 h | Rat | IV | [5][11] |
| Clearance | 85.6 ± 5.8 mL/min/kg | Rat | IV | [5][11] |
| Cmax (5 mg/kg) | ~1000 ng/mL | Rat | IV | [12] |
| Plasma Protein Binding | >99% | Not specified | Not specified | [5][11] |
| Mitochondrial Enrichment | 106-fold vs. cytosol | Not specified | Not specified | [5] |
Table 2: Pharmacokinetic Parameters of Gamitrinib-TPP
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies described for assessing the cytotoxic effects of Gamitrinib-TPP.[3][9][13]
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Gamitrinib-TPP (G-TPP) and non-targeted 17-AAG
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[9][13]
-
Prepare serial dilutions of G-TPP and 17-AAG in complete culture medium to achieve final concentrations typically ranging from 0 to 20 µM.[9]
-
Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the compounds. Include vehicle-only controls.
-
Incubate the plates for the desired time points (e.g., 3, 6, 24, 48, 72, or 96 hours).[3][4]
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 450 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol is based on standard procedures for using the JC-1 dye to measure changes in mitochondrial membrane potential following Gamitrinib treatment.[14][15][16]
Materials:
-
Cells of interest cultured on glass coverslips, in 96-well plates, or in suspension
-
JC-1 dye
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (as a positive control for depolarization)[14][16]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat cells with Gamitrinib-TPP at the desired concentrations and for the specified duration. Include a vehicle control and a positive control (e.g., 5-50 µM FCCP or CCCP for 15-30 minutes).[14]
-
Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).[17]
-
Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in the dark.[14][17]
-
Wash the cells with warm PBS to remove excess dye.
-
For Fluorescence Microscopy: Mount the coverslips and visualize the cells. Healthy, non-apoptotic cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers.[16]
-
For Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect J-aggregates in the red channel (e.g., FL2) and JC-1 monomers in the green channel (e.g., FL1).[16] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact of Gamitrinib-TPP on mitochondrial respiration.[18][19][20]
Materials:
-
Seahorse XF96 or XFe96 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Gamitrinib-TPP
Procedure:
-
Day 1: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.
-
Day 2 (Assay Day):
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare the Seahorse assay medium by warming the base medium to 37°C and supplementing it with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.[18]
-
Wash the cells with the assay medium, leaving a final volume of 180 µL in each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[19]
-
Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A, and Gamitrinib-TPP) in the assay medium at the desired concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Load the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay.
-
-
The assay will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of Gamitrinib-TPP on these parameters can be assessed by comparing it to vehicle-treated cells.
Visualizing the Mechanism and Workflows
Signaling Pathway of Gamitrinib-TPP Induced Apoptosis
Caption: Gamitrinib-TPP induces apoptosis via mitochondrial disruption.
Experimental Workflow for Assessing Gamitrinib-TPP Efficacy
Caption: Workflow for in vitro evaluation of Gamitrinib-TPP.
Logical Relationship of TPP-Mediated Targeting
Caption: The logic of TPP-driven mitochondrial targeting of Gamitrinib.
Conclusion
The triphenylphosphonium moiety is an indispensable component of Gamitrinib's design, serving as a highly effective mitochondrial targeting signal. By exploiting the inherent electrochemical properties of the mitochondrion, the TPP cation ensures the selective and potent delivery of the Hsp90 inhibitor to its site of action. This targeted approach enhances the therapeutic index of Gamitrinib, maximizing its anti-cancer efficacy while minimizing off-target effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore and exploit this promising therapeutic strategy.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. profiles.foxchase.org [profiles.foxchase.org]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]
- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib-TPP's Induction of the Mitochondrial Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib-triphenylphosphonium (Gamitrinib-TPP or G-TPP) is a potent, mitochondria-targeted inhibitor of the Heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2] By selectively accumulating within the mitochondrial matrix, Gamitrinib-TPP disrupts mitochondrial protein homeostasis, leading to an accumulation of unfolded or misfolded proteins.[3][4] This proteotoxic stress triggers a cellular quality control mechanism known as the mitochondrial unfolded protein response (UPRmt).[1][3] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to Gamitrinib-TPP's induction of the UPRmt, serving as a comprehensive resource for researchers in oncology and mitochondrial biology.
Core Mechanism of Action
Gamitrinib-TPP is a conjugate of the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and the mitochondrial-targeting moiety triphenylphosphonium (TPP).[5] This design facilitates its selective accumulation within mitochondria, where it inhibits the ATPase activity of mitochondrial Hsp90 chaperones, most notably TRAP1.[2][5] TRAP1 plays a crucial role in maintaining the mitochondrial proteome's integrity. Its inhibition by Gamitrinib-TPP leads to the accumulation of misfolded proteins within the mitochondrial matrix, thereby initiating the UPRmt.[1][3]
The UPRmt is a retrograde signaling pathway that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of nuclear-encoded mitochondrial chaperones and proteases to restore mitochondrial homeostasis.[6][7] In mammals, this response is primarily mediated by the transcription factor ATF5.[8] Under normal conditions, ATF5 is imported into the mitochondria and degraded.[8][9] However, upon mitochondrial stress, such as that induced by Gamitrinib-TPP, mitochondrial import is impaired, allowing ATF5 to translocate to the nucleus and activate the transcription of UPRmt target genes.[8][9]
At high concentrations, Gamitrinib-TPP-induced mitochondrial stress overwhelms the UPRmt, leading to the activation of apoptotic pathways.[5][10] At lower, non-cytotoxic concentrations, it can trigger adaptive responses like mitophagy, a selective form of autophagy that removes damaged mitochondria.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of Gamitrinib-TPP treatment across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Gamitrinib-TPP
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 | MTT | [11] |
| NCI 60 Cell Line Screen | Various | 0.16–29 | Not Specified | MTT | [12][13] |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 | 16 | Not Specified | [5] |
| PC3 | Prostate Adenocarcinoma | Not Specified | 6-24 | MTT | [13] |
| C4-2B | Prostate Adenocarcinoma | Not Specified | 6-24 | MTT | [13] |
Table 2: Induction of Apoptosis and Mitochondrial Dysfunction by Gamitrinib-TPP
| Cell Line | Concentration (µM) | Effect | Time (hours) | Assay | Reference |
| Glioblastoma | 15-20 | Mitochondrial Apoptosis (Loss of membrane potential, cytochrome c release, caspase-9, -3, -7 activation) | 16 | Flow Cytometry, Western Blot | [5] |
| PC3 | Not Specified | Loss of Mitochondrial Membrane Potential | Minutes | Time-lapse Videomicroscopy (TMRM) | [13][14] |
| PC3 (isolated mitochondria) | Not Specified | Cytochrome c Release | Not Specified | Not Specified | [13] |
| H460 | Not Specified | Loss of Mitochondrial Membrane Potential, Caspase Activity | Not Specified | Not Specified | [15] |
Table 3: Induction of Mitophagy and UPRmt by Gamitrinib-TPP
| Cell Line | Concentration (µM) | Effect | Time (hours) | Assay | Reference |
| HeLa | 10 | PINK1 Accumulation | 8 | Western Blot | [1] |
| HeLa | 10 | Parkin Translocation | 4-8 | High Content Imaging | [1] |
| HeLa | Not Specified | Increased Insoluble Mitochondrial Proteins | 6 | Not Specified | [1] |
| Glioblastoma | Non-cytotoxic concentrations | Accumulation of Insoluble Mitochondrial Proteins | Not Specified | Not Specified | [3] |
| HeLa | Not Specified | Upregulation of HSP60 mRNA | Not Specified | RT-PCR | [1] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) in triplicate in 96-well plates.[10]
-
Treatment: Treat cells with varying concentrations of Gamitrinib-TPP (e.g., 0-20 µM) or vehicle control for the desired duration (e.g., up to 24 hours).[10]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[10]
Analysis of Apoptosis by Flow Cytometry
-
Cell Treatment: Treat tumor cells (1 x 10⁶) with Gamitrinib-TPP or vehicle control.[10]
-
Staining: Label cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Flow Cytometry: Analyze the stained cells using a multiparametric flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (PI positive).[10]
Western Blotting for Protein Expression
-
Cell Lysis: Lyse treated and untreated cells in an appropriate lysis buffer.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, pS65-Ub, Akt, Chk1, Hsp70).[1][11]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time PCR for Gene Expression Analysis
-
RNA Extraction: Isolate total mRNA from treated and untreated cells using a suitable kit (e.g., RNeasy mini kit).[1]
-
cDNA Synthesis: Reverse-transcribe the mRNA into cDNA using a high-fidelity cDNA synthesis kit.[1]
-
Real-Time PCR: Perform real-time PCR using SYBR green mix and specific primer pairs for UPRmt target genes (e.g., HSPD1 (Hsp60), ClpP, ATF3, ATF4, ATF5).[1]
-
Analysis: Analyze the data using the comparative Ct method to determine the relative fold change in gene expression.
Signaling Pathways and Visualizations
Gamitrinib-TPP Mechanism of Action
Caption: Gamitrinib-TPP selectively enters mitochondria to inhibit TRAP1.
Gamitrinib-TPP Induced UPRmt Signaling
Caption: Gamitrinib-TPP induces either adaptive UPRmt or apoptosis.
Experimental Workflow for Assessing Gamitrinib-TPP Effects
Caption: Workflow for evaluating the cellular effects of Gamitrinib-TPP.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPRmt signaling and regulation. [umassmed.edu]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 12. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Gamitrinib TPP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib TPP, a novel, first-in-class, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor, has emerged as a promising therapeutic agent in oncology. By selectively accumulating in the mitochondria of tumor cells, this compound disrupts the essential chaperone machinery within this organelle, leading to potent anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was driven by the observation that molecular chaperones, particularly Hsp90 and its homolog TNF Receptor-Associated Protein 1 (TRAP1), are selectively enriched in the mitochondria of tumor cells compared to normal tissues.[1][2][3] This mitochondrial Hsp90 network is crucial for maintaining the stability of a wide range of proteins involved in tumor cell survival, metabolism, and proliferation.[4][5] Traditional Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), fail to accumulate in mitochondria, limiting their efficacy against this specific target.[1][6]
To overcome this limitation, Gamitrinibs (GA mitochondrial matrix inhibitors) were designed as a class of small molecules that couple an Hsp90 inhibitor with a mitochondrial targeting moiety.[6][7] this compound specifically utilizes the benzoquinone ansamycin (B12435341) backbone of 17-AAG for Hsp90 inhibition and a triphenylphosphonium (TPP) cation to facilitate its accumulation within the mitochondrial matrix.[6][7] The lipophilic TPP cation is readily sequestered by mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.[8] This targeted delivery strategy enhances the therapeutic window by concentrating the drug at its site of action and minimizing off-target effects in the cytosol.[9]
Synthesis of this compound
The synthesis of this compound is a combinatorial process involving the conjugation of the Hsp90 inhibitor 17-AAG with a mitochondrial-targeting triphenylphosphonium (TPP) carrier via a hexylamine (B90201) linker.[4][6][10] While the detailed, step-by-step synthesis protocol is provided in the supplemental data of the foundational publication by Kang et al. in the Journal of Clinical Investigation (doi:10.1172/JCI37613DS1), a general workflow is outlined below.[4][6]
Synthetic Workflow
The synthesis can be conceptualized as a multi-step process that involves the preparation of the TPP-linker moiety and its subsequent coupling to the 17-AAG backbone.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the available literature. For precise details, including reaction conditions and purification methods, readers are directed to the supplemental information of the original publication.[4][6]
-
Synthesis of the TPP-Hexylamine Linker:
-
React 6-bromohexan-1-ol with triphenylphosphine (B44618) to generate (6-hydroxyhexyl)triphenylphosphonium bromide.
-
The hydroxyl group of the resulting compound is then converted to an amine, for example, through a mesylation or tosylation followed by reaction with an amino-group precursor (e.g., phthalimide (B116566) followed by hydrolysis) or direct reductive amination, to yield (6-aminohexyl)triphenylphosphonium bromide.
-
-
Coupling of 17-AAG and the TPP-Hexylamine Linker:
-
17-AAG is reacted with the (6-aminohexyl)triphenylphosphonium bromide. This nucleophilic substitution reaction typically occurs at the C17 position of the geldanamycin (B1684428) backbone, displacing the methoxy (B1213986) group.
-
The reaction is generally carried out in a suitable organic solvent in the presence of a non-nucleophilic base.
-
-
Purification:
Mechanism of Action
This compound exerts its potent anti-cancer effects through a "mitochondriotoxic" mechanism of action.[4] Upon accumulation in the mitochondria, it inhibits the ATPase activity of Hsp90 and TRAP1.[3] This leads to a cascade of events culminating in apoptotic cell death.[7] At lower, non-toxic concentrations, this compound has also been shown to induce PINK1/Parkin-dependent mitophagy, a cellular quality control mechanism for clearing damaged mitochondria.[11]
Induction of Mitochondrial Apoptosis
The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway.
Induction of PINK1/Parkin-Dependent Mitophagy
At sub-lethal concentrations, this compound can trigger a mitochondrial stress response that leads to the selective removal of damaged mitochondria.
Quantitative Data Summary
The anti-cancer activity and pharmacokinetic properties of this compound have been evaluated in numerous pre-clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel | Various | 0.16 - 29 | [4] |
| Colon Adenocarcinoma | Colon | 0.35 - 29 | [4] |
| Breast Adenocarcinoma | Breast | 0.16 - 3.3 | [4] |
| Melanoma | Skin | 0.36 - 2.7 | [4] |
| Glioblastoma (patient-derived and cultured) | Brain | 15 - 20 (for cell killing) | [7][12] |
| H460 | Lung | ~0.5 (for cell viability loss) | [4] |
Table 2: Pharmacokinetic Parameters of Gamitrinib in Rats (5 mg/kg IV)
| Parameter | Value | Reference |
| Clearance (CL) | 85.6 ± 5.8 mL/min/kg | |
| Half-life (t1/2) | 12.2 ± 1.55 h | |
| AUC0-t | 783.1 ± 71.3 h∙ng/mL | |
| Plasma Protein Binding | >99% | [1] |
| Intrinsic Clearance (Human Liver Microsomes) | 3.30 mL/min/g | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight to allow for cell attachment.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Quadrants:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation:
-
Subcutaneous Model: Inject 1-7 x 10⁶ tumor cells (e.g., U87MG glioblastoma cells) suspended in sterile PBS or Matrigel subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Orthotopic Model: For brain tumors, stereotactically implant 1 x 10⁵ tumor cells into the appropriate brain region (e.g., cerebral striatum).[7]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.
-
Administer this compound systemically, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 mg/kg daily or every other day).[7] The vehicle control is administered to the control group.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., every other day) using calipers for subcutaneous tumors.
-
For orthotopic models with luciferase-expressing cells, monitor tumor growth by bioluminescence imaging.[7]
-
Monitor animal weight and overall health throughout the study.
-
-
Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as histology (e.g., H&E staining, TUNEL assay for apoptosis) and western blotting for biomarker analysis.[4]
Western Blot Analysis of the PINK1/Parkin Pathway
This technique is used to detect changes in protein levels indicative of mitophagy induction.
-
Cell Lysis: Treat cells (e.g., HeLa cells) with 10 µM this compound for various time points (e.g., 0, 4, 8, 16 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PINK1 and phospho-ubiquitin (Ser65) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cytochrome c Release Assay
This assay determines the release of cytochrome c from the mitochondria into the cytosol, a key event in apoptosis.
-
Mitochondrial Isolation:
-
Treat cells with this compound. Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in an ice-cold mitochondria isolation buffer and homogenize to disrupt the plasma membrane while keeping the mitochondria intact.
-
Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.
-
-
Western Blot Analysis:
-
Analyze both the mitochondrial and cytosolic fractions by western blotting as described above.
-
Probe the membrane with an antibody against cytochrome c.
-
Use antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., Ran or GAPDH) to confirm the purity of the fractions.[4] An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique design, which directs an Hsp90 inhibitor to the mitochondria of tumor cells, allows for a potent and selective anti-cancer effect. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of this compound, along with comprehensive experimental protocols and a summary of key quantitative data. It is anticipated that this information will be a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of this promising agent and to develop the next generation of mitochondria-targeted cancer drugs. A first-in-human phase I clinical trial of Gamitrinib in patients with advanced cancers is ongoing, underscoring the translational potential of this innovative therapeutic strategy.[1]
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. JCI Insight - Welcome [insight.jci.org]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
The Induction of PINK1/Parkin-Mediated Mitophagy by Gamitrinib TPP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamitrinib-triphenylphosphonium (G-TPP) is a mitochondrial-targeted inhibitor of the heat shock protein 90 (HSP90) family, which includes TNF receptor-associated protein-1 (TRAP1). Initially developed as an anti-cancer agent, recent studies have elucidated its role in inducing mitochondrial quality control pathways, specifically PINK1/Parkin-mediated mitophagy. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and methodologies associated with G-TPP's effect on this critical cellular process. By interfering with mitochondrial protein folding, G-TPP triggers a robust PINK1/Parkin response, largely independent of mitochondrial membrane depolarization, offering a valuable tool to study and potentially modulate mitochondrial quality control in health and disease.[1][2][3]
Introduction
Loss-of-function mutations in the PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are causally linked to early-onset Parkinson's disease.[1][2][3] Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates Parkin.[1][2][3] This initiates a signaling cascade that culminates in the ubiquitination of mitochondrial outer membrane proteins, the recruitment of autophagy receptors, and the selective clearance of damaged mitochondria via a process known as mitophagy.[1][2][3] While chemical uncouplers of the mitochondrial membrane potential are commonly used to study this pathway, their physiological relevance has been debated.[1][2][3][4]
Gamitrinib TPP (G-TPP) presents a more physiologically relevant approach to inducing mitophagy by targeting mitochondrial protein folding.[1][2][3] This document details the effects of G-TPP on the PINK1/Parkin pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events.
Mechanism of Action of this compound in Inducing Mitophagy
G-TPP acts by inhibiting mitochondrial HSP90, including TRAP1, leading to an accumulation of misfolded proteins within the mitochondria and triggering the mitochondrial unfolded protein response (mitoUPR).[1] This mitochondrial stress is a key initiator of the PINK1/Parkin-mediated mitophagy pathway. The downstream effects of G-TPP treatment include the stabilization of PINK1, the phosphorylation of ubiquitin at Ser65, the recruitment and activation of Parkin, and ultimately, the clearance of damaged mitochondria.[1][2][3][4][5] Notably, G-TPP induces mitophagy in a manner that is largely independent of significant mitochondrial membrane depolarization, distinguishing its mechanism from that of canonical mitophagy inducers like CCCP.[1][3][4][5]
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from studies on G-TPP's impact on PINK1/Parkin-mediated mitophagy.
Table 1: Effect of G-TPP on PINK1 Stabilization and Parkin Activation
| Marker | Cell Line | G-TPP Concentration | Treatment Time | Observed Effect | Citation |
| PINK1 Stabilization | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase in PINK1 levels. | [1] |
| pS65-Ub Induction | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase, co-localizing with mitochondria. | [1] |
| Parkin Translocation | HeLa | 10 µM | 4, 8, 12 hours | Progressive increase in Parkin translocation to mitochondria. | [1] |
| Parkin Ub-charging | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase in ubiquitin-charged Parkin. | [1] |
Table 2: Induction of Mitophagy and Autophagy Markers by G-TPP
| Marker | Cell Line | G-TPP Concentration | Treatment Time | Observed Effect | Citation |
| Mitophagy (mitoKeima) | HeLa | 10 µM | 8 hours | Significant increase in mitophagy (p < 0.0001). | [1] |
| LC3-I & LC3-II Levels | HeLa | 10 µM | 8 hours | Increased levels of both LC3 forms. | [1] |
| p-TBK1 (Ser172) | HeLa | 10 µM | 8 hours | Increased phosphorylation of TBK1. | [1] |
Table 3: Comparison of G-TPP and CCCP on Mitochondrial Membrane Potential
| Compound | Concentration | Treatment Time | Effect on Mitochondrial Depolarization | Citation |
| G-TPP | 10 µM | 4 hours | Partial depolarization, comparable to 1 µM CCCP. | [1] |
| G-TPP | 30 µM | 4 hours | Incomplete depolarization. | [1] |
| CCCP | 10 µM | 4 hours | Complete mitochondrial depolarization. | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of G-TPP's effects on mitophagy.
Cell Culture and G-TPP Treatment
-
Cell Lines: HeLa cells stably expressing EGFP-Parkin or untagged Parkin are commonly used.[1] Primary human fibroblasts and induced neurons have also been successfully utilized.[1][2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
G-TPP Treatment: G-TPP is dissolved in DMSO to create a stock solution. For experiments, cells are treated with a final concentration of 10 µM G-TPP for the indicated time points (e.g., 4, 8, 12, or 24 hours).[1][5] Control cells are treated with an equivalent volume of DMSO.
Western Blotting
This protocol is for the detection of protein levels and phosphorylation status.
-
Sample Preparation:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Gel Electrophoresis:
-
Equal amounts of protein are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Electrophoresis is performed to separate proteins by size.
-
-
Protein Transfer:
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
-
Antibody Incubation:
-
The membrane is incubated with primary antibodies (e.g., anti-PINK1, anti-pS65-Ub, anti-LC3, anti-p-TBK1, anti-GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Immunofluorescence Microscopy
This protocol is for visualizing the subcellular localization of proteins.
-
Cell Seeding: Cells are grown on glass coverslips or in imaging plates.
-
Treatment: Cells are treated with G-TPP as described above.
-
Fixation and Permeabilization:
-
Blocking: Cells are blocked with 2% BSA in PBS for 1 hour.[6]
-
Antibody Staining:
-
Imaging: Images are acquired using a confocal or high-content imaging system.
Mitophagy Assay using mito-Keima
The mito-Keima reporter is a pH-sensitive fluorescent protein that allows for the quantification of mitophagy.
-
Cell Line: HeLa cells stably expressing EGFP-Parkin and mito-Keima are used.[1]
-
Live-Cell Imaging:
-
Cells are seeded in imaging plates in phenol-red-free DMEM.
-
Cells are imaged live in an incubation chamber at 37°C and 5% CO2.
-
Images are captured at different time points after G-TPP treatment (e.g., 0, 4, 8, and 12 hours).[1]
-
Mitophagy is quantified by the ratio of lysosomal (acidic) to mitochondrial (neutral) Keima fluorescence.
-
Mitochondrial Membrane Potential Assay
-
Cell Seeding: Cells are seeded in a 96-well or 384-well plate.[1]
-
Treatment: Cells are treated with various concentrations of G-TPP or CCCP for a specified time (e.g., 4 hours).[1]
-
Dye Loading: A fluorescent dye sensitive to mitochondrial membrane potential, such as JC-10, is added to the cells and incubated.[1]
-
Measurement: The fluorescence is measured using a plate reader to determine the ratio of aggregated (high potential) to monomeric (low potential) dye, indicating the state of mitochondrial polarization.
Conclusion
This compound serves as a potent and specific inducer of the PINK1/Parkin-mediated mitophagy pathway. Its unique mechanism of action, which relies on inducing mitochondrial protein stress rather than widespread depolarization, provides a valuable alternative to conventional methods for studying mitochondrial quality control. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and modulate this fundamental cellular process. The ability of G-TPP to activate mitophagy in various cell types, including primary human fibroblasts and neurons, underscores its potential for further investigation in the context of neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.[1][2][3]
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Gamitrinib-Triphenylphosphonium (G-TPP) in Neurodegenerative Disease Models: A Technical Overview of Preliminary Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Huntington's, are often characterized by the accumulation of misfolded proteins and mitochondrial dysfunction. The 90-kDa heat shock protein (Hsp90) family of molecular chaperones plays a crucial role in maintaining protein homeostasis.[1][2][3] Inhibition of Hsp90 has emerged as a potential therapeutic strategy, as it can activate the heat shock response to clear aggregated proteins and can also promote the degradation of aberrant proteins.[1][2][4] Gamitrinib-triphenylphosphonium (G-TPP) is a novel inhibitor that specifically targets the mitochondrial pool of Hsp90, including TRAP1.[5][6] This targeted approach offers a promising avenue to address mitochondrial dysfunction, a key pathological feature in many neurodegenerative disorders. This document provides a technical guide to the preliminary in-vitro studies of G-TPP in models relevant to neurodegenerative disease, focusing on its mechanism of action in inducing mitochondrial quality control pathways.
Core Mechanism of Action: Induction of Mitophagy
Preliminary studies have focused on Parkinson's disease models, where mutations in PINK1 and Parkin genes are linked to early-onset forms of the disease. These two proteins are central to a mitochondrial quality control pathway known as mitophagy, which clears damaged mitochondria.[5][6][7] G-TPP has been shown to pharmacologically induce this PINK1/Parkin-dependent mitophagy by inhibiting mitochondrial Hsp90, leading to the accumulation of misfolded proteins within the mitochondria and triggering a mitochondrial unfolded protein response (mitoUPR).[5][6] This process is largely independent of mitochondrial membrane depolarization, which is a common trigger for mitophagy by other chemical agents like CCCP.[5][6][7]
The proposed signaling cascade initiated by G-TPP is as follows:
-
Inhibition of Mitochondrial Hsp90 (TRAP1) : G-TPP accumulates in the mitochondrial matrix and inhibits Hsp90 chaperones.[5]
-
Misfolded Protein Accumulation : This inhibition disrupts mitochondrial protein folding, leading to a buildup of unfolded proteins (mitoUPR).[5]
-
PINK1 Stabilization : The stress signal leads to the stabilization of PINK1 kinase on the outer mitochondrial membrane.[5][8]
-
Parkin Recruitment and Activation : PINK1 recruits the E3 ubiquitin ligase Parkin to the mitochondria and phosphorylates both Parkin and ubiquitin at Serine 65 (pS65-Ub).[5][8]
-
Ubiquitination of Mitochondrial Proteins : Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, creating ubiquitin chains.[5]
-
Autophagy Receptor Recruitment : These ubiquitin chains are recognized by autophagy receptors (e.g., NDP52, Optineurin), which in turn recruit the autophagy machinery.[5]
-
Mitophagy : The entire damaged mitochondrion is engulfed by an autophagosome and subsequently degraded by lysosomes.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro experiments using G-TPP in various cell lines.
Table 1: G-TPP Concentration Effects on Parkin Translocation and Cell Viability in HeLa Cells
| G-TPP Concentration (µM) | Parkin Translocation (Normalized to CCCP) | Effect on Cell Number (4h Treatment) |
|---|---|---|
| 10 - 25 | Maximal Translocation | No significant effect |
| > 50 | Reduced Translocation | Toxic (cell death) |
Data extracted from Fiesel et al., 2017.[5] Parkin translocation indicates the recruitment of Parkin to mitochondria, an essential step in mitophagy.
Table 2: Time-Course of G-TPP Effects in HeLa Cells (10 µM Treatment)
| Time Point | Key Observation |
|---|---|
| 4 h | Partial mitochondrial depolarization (less than 10 µM CCCP) |
| 8 h | Peak mitophagy observed; TBK1 phosphorylation detected |
| 12 h | Sustained Parkin translocation |
| 24 h | Recovery observed in some cells; levels of some mitochondrial substrates return to baseline |
Data extracted from Fiesel et al., 2017.[5]
Table 3: G-TPP Effects on Mitochondrial and Autophagy Markers in Primary Human Fibroblasts (15 µM Treatment)
| Time Point | PINK1 Stabilization | pS65-Ub Induction | p62 Protein Levels |
|---|---|---|---|
| 8 h | Observed | Robust Induction | Increased |
| 16 h | Observed | Robust Induction | Increased |
Data extracted from Fiesel et al., 2017.[5] These results confirm the pathway is active in non-cancerous primary cells.
Table 4: Quantitative RT-PCR Analysis of mitoUPR Genes in HeLa Cells (10 µM G-TPP)
| Gene | Fold Change vs. Control | Time Point of Peak Induction | Significance (p-value) |
|---|---|---|---|
| HSP60 (HSPD1) | ~1.5 - 2.0 | 8 h | p < 0.05 |
| ClpP | No significant change | N/A | N/A |
Data extracted from Fiesel et al., 2017.[5] This indicates a specific, not general, mitoUPR gene induction.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
Cell Culture and Treatments
-
Cell Lines:
-
HeLa cells (cancer cell line) stably expressing EGFP-Parkin or untagged Parkin.
-
Primary human skin fibroblasts.
-
Induced neurons (iNeurons) converted from fibroblasts.[5]
-
-
Culture Conditions: Cells are typically cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine at 37°C in a 5% CO₂ incubator.
-
Reagents:
-
Gamitrinib-TPP (G-TPP): Used at concentrations ranging from 5 µM to 25 µM in cell culture.[5]
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A potent mitochondrial uncoupler used as a positive control for mitophagy induction, typically at 10 µM.[5]
-
17-AAG: A cytosolic Hsp90 inhibitor used as a negative control to show the specificity of G-TPP for the mitochondrial pathway.[5]
-
Key Experimental Procedures
-
Western Blotting:
-
Purpose: To detect and quantify changes in protein levels (e.g., PINK1 stabilization, ubiquitin phosphorylation).
-
Protocol:
-
Cells are treated as described and harvested at various time points.
-
Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies (e.g., anti-PINK1, anti-pS65-Ub, anti-TOM70, anti-GAPDH).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[5]
-
-
-
Immunofluorescence and Microscopy:
-
Purpose: To visualize the subcellular localization of proteins (e.g., Parkin recruitment to mitochondria).
-
Protocol:
-
Cells are grown on glass coverslips and treated with G-TPP.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with BSA.
-
Incubation with primary antibodies (e.g., anti-pS65-Ub, anti-Tom20 for mitochondria) is performed overnight.
-
After washing, cells are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594).
-
Nuclei are counterstained with Hoechst or DAPI.
-
Coverslips are mounted and images are acquired using a confocal microscope.[5]
-
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Purpose: To measure changes in the expression of genes associated with the mitochondrial unfolded protein response (mitoUPR).
-
Protocol:
-
Total RNA is extracted from treated cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
Real-time PCR is performed using SYBR Green master mix and specific primers for target genes (HSP60, ClpP) and a housekeeping gene for normalization (RPL27).
-
Relative gene expression is calculated using the ΔΔCt method.[5]
-
-
-
Mitochondrial Membrane Potential Assay:
-
Purpose: To assess the effect of G-TPP on mitochondrial health and compare it to canonical uncouplers.
-
Protocol:
-
HeLa cells are treated with various concentrations of G-TPP or CCCP for a set time (e.g., 4 hours).
-
The fluorescent dye JC-10 is added to the cells. JC-10 aggregates in healthy, polarized mitochondria (emitting red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (emitting green fluorescence).
-
Fluorescence is measured using a plate reader, and the ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.[5]
-
-
Comparative Analysis and Specificity
A key aspect of the preliminary research was to establish that the effects of G-TPP are specific to mitochondrial Hsp90 inhibition and distinct from other cellular stressors.
-
G-TPP vs. 17-AAG: The cytosolic Hsp90 inhibitor 17-AAG did not induce Parkin translocation or mitophagy, demonstrating that the effects of G-TPP are specific to the inhibition of the mitochondrial Hsp90 pool.[5]
-
G-TPP vs. CCCP: While both compounds induce PINK1/Parkin-mediated mitophagy, their primary mechanisms differ. CCCP acts by causing severe mitochondrial membrane depolarization. G-TPP, at effective concentrations (10 µM), only causes partial depolarization, indicating that its primary trigger for mitophagy is the induction of the mitoUPR through Hsp90 inhibition.[5]
Conclusion and Future Directions
Preliminary studies robustly demonstrate that Gamitrinib-TPP induces PINK1/Parkin-dependent mitophagy in various human cell lines, including primary fibroblasts and induced neurons.[5][8] By specifically targeting mitochondrial Hsp90, G-TPP activates a physiologically relevant mitochondrial quality control pathway that is often impaired in neurodegenerative diseases like Parkinson's. The ability to trigger this pathway independently of severe membrane depolarization suggests a more nuanced and potentially safer therapeutic mechanism than broad mitochondrial stressors.
For drug development professionals, these findings position G-TPP as a promising lead compound. Future research should focus on:
-
In vivo studies: Testing the efficacy and safety of G-TPP in animal models of Parkinson's disease and other neurodegenerations (e.g., Alzheimer's, Huntington's).
-
Pharmacokinetics and Brain Penetrance: Characterizing the ability of G-TPP to cross the blood-brain barrier and accumulate in relevant brain regions.
-
Biomarker Development: Identifying reliable biomarkers to monitor the engagement of the mitophagy pathway in response to treatment.
-
Long-term Effects: Assessing the long-term consequences of sustained mitophagy induction on neuronal health and function.
This foundational work provides a strong rationale for the continued investigation of mitochondrial Hsp90 inhibitors like Gamitrinib-TPP as a targeted therapeutic strategy for neurodegenerative diseases.
References
- 1. Heat shock protein 90 in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Hsp70/Hsp90 Chaperone Machinery in Neurodegenerative Diseases [frontiersin.org]
- 3. Hsp90 and Its Co-Chaperones in Neurodegenerative Diseases [mdpi.com]
- 4. Frontiers | Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases [frontiersin.org]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
Gamitrinib TPP: A Technical Guide to its Impact on Mitochondrial Protein Folding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamitrinib TPP (G-TPP) is a first-in-class, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). By selectively accumulating within the mitochondrial matrix, this compound disrupts the critical chaperone functions of TRAP1, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (mitoUPR). This targeted disruption of mitochondrial protein homeostasis ultimately induces apoptosis in cancer cells, which are often highly dependent on mitochondrial chaperones for survival. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction: The Critical Role of Mitochondrial Protein Folding
Mitochondria, the powerhouses of the cell, are central to cellular metabolism, signaling, and apoptosis. The maintenance of a healthy mitochondrial proteome is paramount for cellular function, a process heavily reliant on a dedicated machinery of molecular chaperones and proteases. Among these, TRAP1, a mitochondrial Hsp90 homolog, plays a pivotal role in the folding and stabilization of a multitude of mitochondrial proteins, thereby ensuring organelle integrity and function.
In many cancer cells, there is an increased reliance on mitochondrial function and a corresponding upregulation of mitochondrial chaperones like TRAP1 to cope with the high metabolic and proteotoxic stress. This dependency presents a therapeutic vulnerability. This compound was designed to exploit this by delivering a potent Hsp90 inhibitor directly to the mitochondria, thereby maximizing its efficacy against cancer cells while minimizing off-target effects in the cytosol.
Mechanism of Action of this compound
This compound is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and the lipophilic cation triphenylphosphonium (TPP). The TPP moiety facilitates the molecule's accumulation within the mitochondrial matrix, driven by the mitochondrial membrane potential. Mass spectrometry analysis has demonstrated a remarkable 106-fold enrichment of Gamitrinib in mitochondria compared to the cytosol[1].
Once inside the mitochondria, this compound binds to the ATP-binding pocket of TRAP1, inhibiting its chaperone activity[2]. This inhibition disrupts the proper folding and stability of TRAP1 client proteins, leading to their aggregation and the induction of the mitochondrial unfolded protein response (mitoUPR)[3]. At lower concentrations, this triggers a quality control response, while at higher concentrations, it leads to overwhelming mitochondrial stress and apoptosis[3].
A key downstream consequence of this compound-induced mitochondrial stress is the activation of the PINK1/Parkin-mediated mitophagy pathway. The accumulation of misfolded proteins on the mitochondrial outer membrane stabilizes PINK1, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for degradation by autophagy[3][4].
Quantitative Data on this compound's Effects
The efficacy of this compound has been quantified across various cancer cell lines and experimental systems. The following tables summarize key quantitative findings.
| Parameter | Cell Line | Value | Reference |
| Mitochondrial Enrichment | - | 106-fold (Mitochondria vs. Cytosol) | [1] |
| IC50 (Cell Viability) | PC3 (Prostate Cancer) | ~1-5 µM (24h) | [5] |
| DU145 (Prostate Cancer) | 1.31 - 3.15 µM | [5] | |
| Glioblastoma Cell Lines | 15-20 µM (16h) | [6] | |
| NCI 60-cell line screen | 0.16–29 µM | [1] | |
| Effect on Mitochondrial Membrane Potential | H460 (Lung Cancer) | Rapid loss of potential | [2] |
| HeLa Cells | Partial depolarization at 10 µM | [3] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound, leading to the activation of the PINK1/Parkin pathway and subsequent mitophagy.
Caption: Mechanism of this compound-induced mitophagy.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on cancer cells.
Caption: Workflow for evaluating this compound's effects.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for studying the effects of this compound.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) or a vehicle control (DMSO) for the desired time points (e.g., up to 24 hours)[6].
-
Following treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 405 nm using a microplate reader[6].
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for dead cells.
Protocol:
-
Treat 1 x 10⁶ tumor cells with this compound or a vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by multiparametric flow cytometry[6]. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Mitophagy Markers
Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, changes in the levels of key proteins involved in the PINK1/Parkin pathway and autophagy can be assessed.
Protocol:
-
Treat HeLa cells stably expressing Parkin with 10 µM G-TPP for various time points[3].
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against PINK1, phospho-Ubiquitin (Ser65), LC3, and a loading control (e.g., GAPDH) overnight at 4°C[3].
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Measurement of Mitochondrial Membrane Potential (JC-10 Assay)
Principle: JC-10 is a fluorescent probe that can be used to measure mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-10 forms J-aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low membrane potential, JC-10 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Seed HeLa cells in a 96-well plate.
-
Treat the cells with different concentrations of G-TPP for a specified time (e.g., 4 hours)[3]. Include a positive control for depolarization, such as CCCP.
-
Load the cells with JC-10 dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader[3].
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that targets a key vulnerability of cancer cells – their dependence on mitochondrial protein homeostasis. Its ability to selectively accumulate in mitochondria and inhibit TRAP1 leads to potent and specific anti-cancer effects. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development.
Future research should focus on identifying the full spectrum of TRAP1 client proteins to better understand the downstream consequences of this compound treatment. Furthermore, exploring combination therapies that enhance the mitochondrial stress induced by this compound could lead to even more effective cancer treatments. The continued investigation into the intricate network of mitochondrial protein quality control will undoubtedly unveil new therapeutic targets and strategies for a range of human diseases.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Foundational Research on Gamitrinib TPP's Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the cellular targets of Gamitrinib TPP (Gamitrinib-triphenylphosphonium), a first-in-class, mitochondria-targeted small molecule inhibitor of the Heat shock protein 90 (Hsp90) family. This document synthesizes key findings on its mechanism of action, summarizes quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.
Core Concept: Mitochondria-Targeted Hsp90 Inhibition
This compound is a compound that combines the Hsp90 ATPase inhibitory module of 17-allylamino-geldanamycin (17-AAG) with a triphenylphosphonium (TPP) moiety.[1][2] This TPP cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the organelle's membrane potential. This design allows for the selective inhibition of the Hsp90 chaperone machinery within mitochondria, particularly TNF Receptor-Associated Protein 1 (TRAP1), which is frequently overexpressed in cancer cells compared to normal tissues.[3][4] By targeting this specific subcellular pool of Hsp90, this compound aims to induce anti-cancer effects while minimizing toxicity in normal cells.[5][6]
Primary Cellular Targets and Mechanism of Action
The principal cellular target of this compound is the mitochondrial pool of Hsp90 family proteins, including TRAP1.[3][4] Hsp90 chaperones are crucial for maintaining the stability and function of numerous client proteins, many of which are involved in cell survival and signaling pathways.[4][7] In the mitochondria of tumor cells, TRAP1 plays a vital role in buffering proteotoxic stress, regulating metabolic pathways, and preventing apoptosis.[8][9]
This compound functions as an ATP-competitive inhibitor.[10] By binding to the N-terminal ATP-binding pocket of mitochondrial Hsp90, it disrupts the chaperone's ATPase cycle.[10][11] This inhibition leads to the misfolding and subsequent degradation of Hsp90 client proteins, triggering significant mitochondrial dysfunction and initiating cell death pathways.[4][7]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. wistar.org [wistar.org]
- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
Gamitrinib TPP's role in inducing apoptosis in tumor cells
An In-depth Technical Guide on the Core Apoptotic Induction Mechanisms of Gamitrinib TPP in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamitrinib, specifically its mitochondria-targeted variant Gamitrinib-triphenylphosphonium (this compound or G-TPP), represents a novel class of anti-cancer agents designed to exploit the unique mitochondrial biology of tumor cells. Unlike conventional chemotherapy, this compound selectively accumulates in the mitochondria of cancer cells, where it inhibits the function of mitochondrial Heat Shock Protein 90 (mtHsp90) family members, such as Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2][3] Hsp90 chaperones are often upregulated in tumors and are critical for maintaining the stability of proteins involved in cell survival and metabolic pathways.[1][4] By targeting this specific subcellular pool of Hsp90, this compound induces potent anti-tumor effects, primarily through the induction of apoptosis.[4][5] This document provides a detailed technical overview of the mechanisms, supporting data, and experimental methodologies related to this compound-induced apoptosis.
Core Mechanism of Action: Induction of Intrinsic Apoptosis
This compound's primary mechanism for inducing cell death is through the activation of the mitochondrial or intrinsic apoptotic pathway. This is achieved by specifically inhibiting the ATPase activity of mtHsp90 chaperones like TRAP1, which are essential for maintaining mitochondrial protein homeostasis and function in cancer cells.[1][4] The disruption of this chaperone activity leads to a cascade of events characteristic of mitochondrial-mediated apoptosis.[6][7]
The key steps are as follows:
-
Mitochondrial Targeting and Hsp90 Inhibition : this compound utilizes the lipophilic cation triphenylphosphonium to selectively accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential.[7] Once inside, it binds to and inhibits mtHsp90/TRAP1.[1][2]
-
Mitochondrial Dysfunction : Inhibition of mtHsp90 leads to acute mitochondrial proteotoxic stress and dysfunction.[1][8] This manifests as a rapid loss of the inner mitochondrial membrane potential (ΔΨm).[5][6][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The loss of membrane integrity leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c.[4][5][6][9]
-
Apoptosome Formation and Caspase Activation : In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9.[6]
-
Executioner Caspase Activation : Activated Caspase-9 proceeds to cleave and activate effector caspases, primarily Caspase-3 and Caspase-7.[6][7]
-
Apoptosis Execution : The executioner caspases dismantle the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
This cell death response is potent and has been observed to be independent of the pro-apoptotic Bcl-2 proteins Bax and Bak in some cancer models, suggesting it may overcome certain forms of apoptosis resistance.[5][11]
Secondary Mechanism: Induction of Mitophagy
At lower concentrations, or as a parallel cellular stress response, this compound can induce mitophagy, a selective form of autophagy that clears damaged mitochondria.[2] This process is mediated by the PINK1/Parkin pathway and is triggered by the accumulation of unfolded or misfolded proteins within the mitochondria (mitochondrial Unfolded Protein Response, or mitoUPR) following Hsp90 inhibition.[2][12]
The pathway proceeds as follows:
-
MitoUPR Induction : Inhibition of mtHsp90/TRAP1 disrupts protein folding, leading to an accumulation of unfolded proteins and inducing the mitoUPR.[2][12]
-
PINK1 Stabilization : Under normal conditions, the kinase PINK1 is imported into the mitochondria and cleaved. When mitochondrial function is compromised, PINK1 import is impaired, and it accumulates on the Outer Mitochondrial Membrane (OMM).[2]
-
Parkin Recruitment and Activation : Accumulated PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, recruiting Parkin from the cytosol to the mitochondrial surface and activating its ligase activity.[2][13]
-
Mitochondrial Ubiquitination : Parkin ubiquitinates various OMM proteins, creating poly-ubiquitin chains that act as a signal for degradation.[2][14]
-
Autophagy Receptor Recruitment : These ubiquitin chains are recognized by autophagy receptors (e.g., p62/SQSTM1), which link the damaged mitochondrion to the autophagosome machinery (e.g., LC3).[2]
-
Mitophagy : The autophagosome engulfs the mitochondrion and fuses with a lysosome for degradation and recycling of its components.[2]
While this pathway can be a pro-survival response to clear damaged organelles, sustained stress from this compound can overwhelm this quality control mechanism, ultimately leading to apoptosis.
Quantitative Data Presentation
The anti-cancer efficacy of this compound has been quantified across numerous cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of Gamitrinib Compounds
| Compound | Cell Line(s) | Assay | IC50 / Effective Concentration | Exposure Time | Reference(s) |
|---|---|---|---|---|---|
| This compound | NCI-60 Panel | Growth Inhibition | 0.2 µM (mean) | Not Specified | [6] |
| This compound | Glioblastoma (patient-derived & cultured) | Cell Death | 15-20 µM | 16 hours | [6][7] |
| Gamitrinib-G4* | H460 (Lung Adenocarcinoma) | Cell Viability | ~0.5 µM | 3 hours | [9] |
| Gamitrinib | NCI-60 Panel | Cell Viability | 0.16 - 29 µM | Not Specified | [8] |
| Gamitrinib | Breast Adenocarcinoma | Cell Viability | 0.16 - 3.3 µM | Not Specified | [8] |
| Gamitrinib | Colon Adenocarcinoma | Cell Viability | 0.35 - 29 µM | Not Specified | [8] |
| Gamitrinib | Melanoma | Cell Viability | 0.36 - 2.7 µM | Not Specified | [8] |
Note: Gamitrinib-G4 is a related Gamitrinib variant with a different mitochondrial targeting moiety.
Table 2: Mechanistic Effects of this compound Treatment
| Effect Measured | Cell Line | Treatment | Observation | Reference(s) |
|---|---|---|---|---|
| Apoptosis Induction | PC3 (Prostate) | G-TPP | Increased caspase activity and loss of plasma membrane integrity | [5][11][15] |
| Mitochondrial Depolarization | PC3 (Prostate) | G-TPP | Rapid and complete loss of mitochondrial membrane potential | [5] |
| Cytochrome c Release | PC3 (Prostate) Mitochondria | G-TPP | Concentration-dependent release of cytochrome c | [5] |
| PINK1 Stabilization | HeLa | 10 µM G-TPP (8h) | Accumulation of PINK1 protein and increased pS65-Ub signal | [2][12] |
| hERG Inhibition | HEK293 | G-TPP | IC50 of 3.5 µM |[8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.
1. Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells (e.g., 2 x 10³ cells/well) in triplicate into 96-well plates and allow them to adhere overnight.[6]
-
Treatment : Treat cells with vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 0-20 µM) for the desired time period (e.g., 24, 48, 72 hours).[6][9]
-
MTT Incubation : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation by metabolically active cells.[16]
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of the solution at a specific wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment : Culture approximately 1 x 10⁶ cells and treat with this compound or vehicle control for the specified duration.[6]
-
Cell Harvesting : Harvest adherent cells using a gentle dissociation reagent (e.g., Trypsin-EDTA) and collect all cells, including those in the supernatant (which may be apoptotic).[10] Wash cells with cold 1x PBS.
-
Staining : Resuspend the cell pellet in 1x Annexin V Binding Buffer. Add Annexin V conjugate (e.g., FITC, APC) and Propidium Iodide (PI) solution.[6][10]
-
Incubation : Incubate the cells in the dark at room temperature for 5-15 minutes.[10]
-
Flow Cytometry : Analyze the stained cells immediately using a flow cytometer. Acquire at least 5,000-10,000 events per sample.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Measurement of Mitochondrial Membrane Potential (ΔΨm) This protocol uses lipophilic cationic dyes like JC-1 or TMRM that accumulate in mitochondria based on their membrane potential.
-
Cell Treatment : Treat cells with this compound as required. Include a positive control for depolarization (e.g., CCCP).[2]
-
Dye Loading : Incubate the cells with the ΔΨm-sensitive dye (e.g., JC-10 or TMRM) according to the manufacturer's instructions.[2][16]
-
Analysis :
-
Flow Cytometry : For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (J-monomers). The ratio of red to green fluorescence is analyzed.[9]
-
Fluorescence Microscopy/Plate Reader : For TMRM, the fluorescence intensity is measured at the appropriate excitation/emission wavelengths (e.g., 549 nm/575 nm). A decrease in fluorescence indicates depolarization.[2][16]
-
Conclusion and Future Directions
This compound is a potent, mitochondria-targeted Hsp90 inhibitor that effectively induces apoptosis in a broad range of tumor cells.[5][8] Its core mechanism relies on the disruption of mitochondrial protein homeostasis, leading to a catastrophic loss of mitochondrial function and the activation of the intrinsic caspase cascade.[5][6] Furthermore, its ability to engage the PINK1/Parkin mitophagy pathway highlights its complex interaction with mitochondrial quality control systems.[2] The extensive preclinical data, demonstrating high efficacy in vitro and in vivo with a favorable safety profile, has established a strong rationale for its clinical development.[4][5][11] A first-in-human Phase I clinical trial of Gamitrinib is currently underway to evaluate its safety and efficacy in patients with advanced cancers, marking a critical step in translating this targeted mitochondrial therapy to the clinic.[3][4][17] Future research will likely focus on identifying predictive biomarkers for patient stratification and exploring rational combination therapies to further enhance its anti-tumor activity.
References
- 1. Facebook [cancer.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 4. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
- 16. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
An Initial Investigation into the Effects of Gamitrinib TPP on Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. One promising avenue of investigation is the targeting of mitochondrial bioenergetics and protein homeostasis, which are often dysregulated in cancer cells. Gamitrinib TPP is a novel, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90) and its homolog, TNF receptor-associated protein 1 (TRAP1).[1][2] This technical guide provides an in-depth overview of the initial preclinical investigations into the effects of this compound on glioblastoma, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Mechanism of Action
This compound is designed for selective accumulation within the mitochondria of tumor cells.[3] Its mechanism of action centers on the inhibition of TRAP1, a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial protein folding and integrity.[1][2] By inhibiting TRAP1, this compound disrupts mitochondrial homeostasis, leading to a cascade of events that culminate in cancer cell death. This includes the induction of the mitochondrial unfolded protein response (mtUPR), a surge in reactive oxygen species (ROS), and the activation of apoptotic pathways.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioblastoma models.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| A172 | 2.5 |
| DBTRG-05MG | 3.1 |
| H4 | 2.8 |
| Hs683 | 2.1 |
| LN18 | 4.5 |
| LN229 | 2.2 |
| M059J | 3.5 |
| M059K | 1.8 |
| T98G | 5.2 |
| U87MG | 2.9 |
| U118MG | 2.7 |
| U138MG | 3.3 |
| U251MG | 2.4 |
| G144 | 1.9 |
| G166 | 2.6 |
| G179 | 2.3 |
| GBM4 | 3.8 |
Data extracted from "Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas" by Chen et al., 2022.
Table 2: Induction of Apoptosis by this compound in Glioblastoma Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| U87MG | Control (DMSO) | 5.2 ± 1.1 |
| This compound (5 µM) | 35.8 ± 3.5 | |
| LN229 | Control (DMSO) | 4.7 ± 0.9 |
| This compound (5 µM) | 41.2 ± 4.2 |
Data represents the percentage of Annexin V positive cells as determined by flow cytometry, extracted from "Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas" by Chen et al., 2022.
Table 3: In Vivo Efficacy of this compound in a U87MG Orthotopic Xenograft Model
| Treatment Group | Median Survival (Days) | Increase in Median Survival (%) |
| Vehicle Control | 25 | - |
| This compound (20 mg/kg) | 38 | 52 |
Data extracted from "Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas" by Chen et al., 2022.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in complete culture medium and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. The IC50 values were calculated using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Treatment: Glioblastoma cells were seeded in 6-well plates and treated with this compound (5 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells were stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Seahorse XF Analyzer Mitochondrial Stress Test
-
Cell Seeding: Glioblastoma cells were seeded in a Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere overnight.
-
Assay Medium: The culture medium was replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO₂ incubator at 37°C for 1 hour.
-
Drug Injection: A mitochondrial stress test was performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Acquisition: Oxygen consumption rate (OCR) was measured in real-time.
-
Data Analysis: Key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity, were calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows.
Caption: Mechanism of action of this compound in glioblastoma cells.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
Conclusion
The initial preclinical investigation of this compound reveals its potent antitumor activity against glioblastoma. By specifically targeting mitochondrial HSP90/TRAP1, this compound induces mitochondrial dysfunction and apoptosis in glioblastoma cells, including those resistant to conventional therapies. The quantitative data from in vitro and in vivo studies demonstrate a significant reduction in cell viability, induction of apoptosis, and a notable increase in the survival of tumor-bearing mice. These findings underscore the potential of targeting mitochondrial homeostasis as a promising therapeutic strategy for glioblastoma and warrant further investigation of this compound in clinical settings.
References
The Selectivity of Gamitrinib-TPP for Cancer Mitochondria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research elucidating the selective targeting of cancer mitochondria by Gamitrinib-TPP, a first-in-class mitochondria-targeted Hsp90 inhibitor. By amalgamating data from seminal preclinical studies, this document provides a comprehensive overview of the quantitative evidence, experimental methodologies, and the underlying molecular mechanisms that confer Gamitrinib-TPP's preferential cytotoxicity towards cancer cells.
Core Principle: Exploiting a Mitochondrial Vulnerability in Cancer
The selective action of Gamitrinib-TPP hinges on the distinct molecular and bioenergetic characteristics of cancer cell mitochondria. Unlike their counterparts in normal cells, cancer mitochondria exhibit an enrichment of molecular chaperones, particularly Heat Shock Protein 90 (Hsp90) and its homolog, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2] These chaperones are critical for maintaining the stability of a plethora of client proteins that support tumor cell proliferation, survival, and adaptation to stress.[1][3] Gamitrinib-TPP is a conjugate of the Hsp90 inhibitor geldanamycin (B1684428) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria, driven by the mitochondrial membrane potential.[4][5] This targeted delivery leads to the inhibition of the mitochondrial Hsp90/TRAP1 chaperone machinery, triggering a cascade of events culminating in cancer cell death, while largely sparing normal cells.[4][6]
Quantitative Analysis of Gamitrinib-TPP's Selective Cytotoxicity
The preferential activity of Gamitrinib-TPP against cancer cells has been quantified across a wide range of cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the potent anti-cancer effects of Gamitrinib-TPP and its selectivity compared to non-targeted Hsp90 inhibitors and its effects on non-cancerous cells.
| Cell Line | Cancer Type | Gamitrinib-TPP IC50 (µM) | Reference |
| Prostate Cancer | |||
| PC3 | Prostate Carcinoma | ~5-10 (24h) | [6] |
| C4-2B | Prostate Carcinoma | ~5-10 (24h) | [6] |
| Lung Cancer | |||
| H460 | Non-Small Cell Lung Cancer | ~0.5 (3h) | [7] |
| Breast Cancer | |||
| SKBr3 | Breast Adenocarcinoma | ~10 (48h) | [7] |
| Glioblastoma | |||
| U87 | Glioblastoma | 15-20 (16h) | [8] |
| LN229 | Glioblastoma | 15-20 (16h) | [8] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | Not specified | [7] |
| Various Cancers | NCI-60 Panel | 0.16 - 29 | [9] |
| Colon Adenocarcinoma | 0.35 - 29 | [9] | |
| Breast Adenocarcinoma | 0.16 - 3.3 | [9] | |
| Melanoma | 0.36 - 2.7 | [9] |
| Cell Line | Cell Type | Effect of Gamitrinib-TPP | Reference |
| BPH-1 | Normal Prostatic Epithelial | Did not significantly affect cytochrome c content in isolated mitochondria | [6] |
| WS-1 | Normal Human Fibroblasts | Induced only a modest decrease in mitochondrial membrane potential | [7] |
| Normal Human Astrocytes (NHA) | Normal Astrocytes | Did not kill normal fetal human astrocytes (FHAS) | [10] |
| Primary Human Fibroblasts | Normal Fibroblasts | Induced mitophagy, but cytotoxic effects are not the primary outcome at lower concentrations | [11] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Gamitrinib-TPP's selectivity.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells (e.g., 2 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[12]
-
Treat the cells with varying concentrations of Gamitrinib-TPP or control compounds (e.g., vehicle, 17-AAG) for the desired time period (e.g., 6, 24, or 48 hours).[6][7]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mitochondrial Isolation
This protocol is for the enrichment of the mitochondrial fraction from cultured cells.
Protocol:
-
Harvest cells by trypsinization and wash with ice-cold PBS.[13]
-
Resuspend the cell pellet in an ice-cold mitochondrial isolation buffer (MIB) (e.g., 210 mM mannitol, 70 mM sucrose, 5 mM Tris-HCl pH 7.6, 5 mM EDTA, and protease inhibitors).[6][13]
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[13]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.[13]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[13]
-
Wash the mitochondrial pellet with MIB and resuspend in a suitable buffer for downstream applications.[13]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses fluorescent dyes like TMRM (tetramethylrhodamine, methyl ester) or JC-1 to assess the mitochondrial membrane potential.
Protocol:
-
For isolated mitochondria:
-
Incubate isolated mitochondria (e.g., 100 µg) in a suspension buffer.[6]
-
Add TMRM (e.g., 0.1 µmol/L) and treat with Gamitrinib-TPP or control compounds.[6]
-
Continuously monitor the fluorescence at the appropriate excitation and emission wavelengths (e.g., 549 nm excitation and 575 nm emission for TMRM) using a fluorometer.[7]
-
-
For whole cells:
-
Load cells with a fluorescent dye (e.g., JC-10) for 30-45 minutes.[14]
-
Treat with Gamitrinib-TPP or control compounds for the desired time.
-
Analyze the fluorescence using a plate reader, fluorometer, or flow cytometer.[14] A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
Cytochrome c Release Assay
This Western blot-based assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Protocol:
-
Treat cells with Gamitrinib-TPP or control compounds for the specified duration.
-
Fractionate the cells to separate the mitochondrial and cytosolic fractions as described in the mitochondrial isolation protocol.
-
Alternatively, for isolated mitochondria, incubate them with Gamitrinib-TPP (e.g., 0.8-20 µmol/L) for 30 minutes.[6]
-
Centrifuge the mitochondrial suspension to separate the supernatant (containing released proteins) from the mitochondrial pellet.[13]
-
Resolve the proteins from the cytosolic fraction (for whole cells) or the supernatant (for isolated mitochondria) and the mitochondrial pellet by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with an antibody specific for cytochrome c.[6]
-
Use mitochondrial (e.g., COX-IV) and cytosolic (e.g., GAPDH) markers to verify the purity of the fractions.[7]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with Gamitrinib-TPP or control compounds.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[10] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Molecular Mechanisms and Experimental Processes
The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical framework underlying Gamitrinib-TPP's selectivity.
Caption: Signaling Pathway of Gamitrinib-TPP in Cancer Mitochondria.
Caption: Experimental Workflow for Evaluating Gamitrinib-TPP Selectivity.
Caption: Logical Framework for the Selectivity of Gamitrinib-TPP.
References
- 1. Frontiers | The development of cancers research based on mitochondrial heat shock protein 90 [frontiersin.org]
- 2. TRAP1 regulation of mitochondrial life or death decision in cancer cells and mitochondria-targeted TRAP1 inhibitors [bmbreports.org]
- 3. TRAP-1, the mitochondrial Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Impact of Gamitrinib TPP: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the use of Gamitrinib TPP (G-TPP) in Western blot analysis. This compound is a potent and specific inhibitor of the mitochondrial chaperone Heat Shock Protein 90 (HSP90), also known as Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). By targeting mitochondrial HSP90, this compound induces the mitochondrial unfolded protein response (UPR) and triggers apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development. These guidelines will ensure reproducible and optimal results for the assessment of this compound's effects on key cellular signaling pathways.
Optimal Concentration and Treatment Time
The optimal concentration of this compound for inducing a measurable response in Western blot analysis typically ranges from 5 µM to 25 µM . A concentration of 10 µM has been frequently cited as effective in various cancer cell lines, including HeLa and prostate cancer cells, for inducing the PINK1/Parkin-mediated mitophagy pathway and apoptosis.[1] Treatment times can vary depending on the specific cellular event being investigated. For observing early signaling events such as PINK1 stabilization and phosphorylation of Ubiquitin at Serine 65 (pS65-Ub), a treatment time of 8 hours is recommended.[1] For downstream events leading to apoptosis, longer incubation times of up to 24 hours may be necessary.[2]
Table 1: Recommended this compound Concentrations and Treatment Times for Western Blot Analysis
| Cell Line Example | Concentration Range | Optimal Concentration (Reported) | Treatment Time for Mitophagy Induction | Treatment Time for Apoptosis Induction | Key Protein Markers |
| HeLa | 5 µM - 25 µM | 10 µM[1] | 8 hours[1] | 16 - 24 hours | PINK1, pS65-Ub, Phospho-TBK1, LC3-I/II, Cleaved Caspase-3, Cleaved PARP |
| Prostate Cancer (PC3, C4-2B) | 5 µM - 20 µM | 10 - 20 µM | Not specified | 6 - 24 hours[3] | Cytochrome c release, Cleaved Caspase-3 |
| Glioblastoma (U87, U251) | 15 µM - 20 µM | 15 - 20 µM[2] | Not specified | 16 hours[2] | Cleaved Caspase-9, Cleaved Caspase-3, Cleaved Caspase-7 |
This compound Signaling Pathway
This compound selectively inhibits the ATPase activity of mitochondrial HSP90 (TRAP1). This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR). A key consequence of this is the stabilization of PINK1 (PTEN-induced putative kinase 1) on the outer mitochondrial membrane.[1][4] Accumulated PINK1 phosphorylates Ubiquitin at Serine 65, which in turn recruits and activates the E3 ubiquitin ligase Parkin.[1][5] Activated Parkin further ubiquitinates mitochondrial outer membrane proteins, leading to the recruitment of autophagy receptors and the initiation of mitophagy, a selective form of autophagy that clears damaged mitochondria.[1][5] Prolonged mitochondrial stress induced by this compound ultimately leads to the intrinsic apoptosis pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase cascades.
Caption: this compound signaling pathway leading to mitophagy and apoptosis.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a vehicle control with an equivalent amount of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 8 hours for mitophagy markers, 24 hours for apoptosis markers).
Protocol 2: Preparation of Cell Lysates for Western Blot
-
Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 150 µL for a well of a 6-well plate) supplemented with protease and phosphatase inhibitor cocktails.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This supernatant contains the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. For most applications, loading 20-30 µg of total protein per lane is recommended. Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies against the target proteins (e.g., PINK1, pS65-Ub, Cleaved Caspase-3, GAPDH) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: The following day, remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., GAPDH or β-actin) to correct for variations in protein loading.
References
- 1. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 2. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Gamitrinib TPP Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Gamitrinib TPP stock solutions using dimethyl sulfoxide (B87167) (DMSO). Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a potent, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) chaperone machinery. Its selective accumulation within the mitochondria of cancer cells triggers apoptosis, making it a promising candidate for anti-cancer therapies. Accurate preparation of stock solutions is the first critical step in conducting reliable in vitro and in vivo studies. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.
Quantitative Data Summary
For accurate and reproducible experiments, it is imperative to use the correct molecular weight for the specific form of this compound being used. The compound is available as the parent molecule and as a hexafluorophosphate (B91526) salt, which have different molecular weights.
| Parameter | This compound | This compound Hexafluorophosphate |
| Molecular Formula | C₅₂H₆₅N₃O₈P | C₅₂H₆₅F₆N₃O₈P₂ |
| Molecular Weight ( g/mol ) | 891.06[1] | 1036.03 |
| Solubility in DMSO | Data not explicitly found, but expected to be soluble. | ≥ 50 mg/mL (requires sonication)[2] |
| Appearance | Purple solid | Data not available |
Experimental Protocols
Materials
-
This compound or this compound hexafluorophosphate powder
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution. The required mass of this compound will vary depending on whether the parent compound or the hexafluorophosphate salt is used.
-
Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing the Compound:
-
For This compound (MW: 891.06 g/mol ), accurately weigh out 8.91 mg of the powder.
-
For This compound hexafluorophosphate (MW: 1036.03 g/mol ), accurately weigh out 10.36 mg of the powder.
-
-
Dissolution:
-
Transfer the weighed powder to a sterile amber vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If particulates are present, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.[3]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]
-
The solid this compound powder should be stored at -20°C in the dark.[4]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Visualizing the Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: A flowchart outlining the preparation of this compound stock solution.
Signaling Pathway Inhibition
This compound exerts its cytotoxic effects by targeting the mitochondrial Hsp90 chaperone, TRAP1. This inhibition leads to the accumulation of the kinase PINK1 and the E3 ubiquitin ligase Parkin, ultimately inducing mitophagy and apoptosis in cancer cells.
Caption: Simplified signaling pathway of this compound in mitochondria.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. emulatebio.com [emulatebio.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Gamitrinib TPP In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP (Triphenylphosphonium) is a potent, mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform TRAP1 (TNF receptor-associated protein-1). By selectively accumulating in the mitochondria of tumor cells, this compound disrupts mitochondrial protein folding homeostasis, leading to the induction of apoptosis and mitophagy.[1][2][3] These application notes provide a comprehensive overview of the in vivo dosage and administration of this compound in murine models, based on preclinical studies. Detailed protocols and data are presented to guide researchers in designing and executing their own in vivo experiments.
Data Presentation
Table 1: Summary of this compound In Vivo Dosages and Administration in Mouse Xenograft Models
| Mouse Model | Tumor Type/Cell Line | This compound Dosage | Administration Route & Schedule | Vehicle | Key Outcomes |
| SCID/beige | Prostate Cancer (PC3) | 10 mg/kg | Daily Intraperitoneal (i.p.) injections | DMSO | Complete inhibition of tumor growth.[4][5] |
| SCID/beige | Lung Adenocarcinoma (H460) | 10 mg/kg | Daily i.p. injections | Not specified | Significant inhibition of tumor growth.[6] |
| Nude Mice | Glioblastoma (U87-Luc) | 10 mg/kg | Daily i.p. injections on days 6, 7, 9, and 10 post-implantation | Cremophor | In combination with TRAIL, suppressed tumor growth.[1] |
| Nude Mice | Glioblastoma (U87-Luc) | 20 mg/kg | Daily i.p. injections | Not specified | As monotherapy, had no effect on orthotopic glioblastoma growth but inhibited subcutaneous xenograft growth.[1][7] |
| Athymic Nude Mice | Glioblastoma (U87MG) | 10 mg/kg | i.p. every other day | DMSO-PBS | Significantly delayed tumor growth and improved survival.[8] |
| NCG Mice | Glioblastoma (PDX) | 10 mg/kg | i.p. every other day | Not specified | Significantly delayed tumor growth.[8] |
| Sprague-Dawley Rats | (Toxicity Study) | 1, 10, 25 mg/kg | Twice weekly Intravenous (IV) infusion | 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose in sterile water.[3] | Well-tolerated with minor, recoverable side effects at higher doses.[3][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Non-GLP)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by gentle vortexing.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with sterile PBS to the final desired concentration for injection. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), dilute the stock solution accordingly.
-
The final concentration of DMSO in the injected volume should be minimized to avoid toxicity. A final DMSO concentration of 5-10% is generally well-tolerated for intraperitoneal injections in mice.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via intraperitoneal injection using a sterile syringe and an appropriate gauge needle (e.g., 27G).
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Protocol 2: Preparation of this compound for Intravenous Injection (GLP Formulation)
Materials:
-
This compound powder
-
DMSO
-
Polysorbate 80 (Tween 80)
-
Lecithin (Lipoid S100)
-
Sucrose
-
5% Dextrose in sterile water for injection (D5W)
-
Sterile vials and syringes
Procedure:
This protocol is based on a formulation developed for preclinical GLP studies and may require specialized equipment for microfluidization to achieve a stable injectable suspension.[3]
-
Step 1: Initial Solubilization:
-
Dissolve this compound powder in DMSO to a concentration that will result in a final DMSO concentration of 2.5% in the final formulation.[3]
-
-
Step 2: Dilution in Vehicle:
-
In a separate sterile container, prepare a solution of 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection.[3]
-
Slowly add the this compound/DMSO solution from Step 1 to this vehicle with continuous stirring.
-
-
Step 3: Final Dilution:
-
Administration:
-
Administer the final formulation via intravenous injection, typically through the tail vein. The volume of injection should be calculated based on the animal's weight and the final drug concentration.
-
Protocol 3: General In Vivo Xenograft Study Workflow
Animal Models and Tumor Implantation:
-
Use immunocompromised mice (e.g., SCID, nude) for xenograft studies with human cancer cell lines.
-
For subcutaneous models, inject cancer cells (e.g., 1 x 10^5 to 7 x 10^6 cells) suspended in a suitable medium (e.g., PBS, Matrigel) into the flank of the mice.[4][8]
-
For orthotopic models, such as intracranial glioblastoma, stereotactically implant the cancer cells into the relevant organ.[1][8]
Treatment and Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.[4][5][6]
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle according to the desired schedule (e.g., daily, every other day).[4][8]
-
Monitor tumor volume regularly using calipers (for subcutaneous tumors) or through bioluminescence imaging (for luciferase-expressing cells).[1][6]
-
Monitor animal health, including body weight and any signs of toxicity, throughout the study.[5][6]
Endpoint Analysis:
-
At the end of the study, euthanize the animals and harvest tumors and organs for further analysis, such as histology (H&E staining), immunohistochemistry (e.g., for apoptosis markers like TUNEL), or Western blotting to assess target engagement.[6]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anticancer effects through a "mitochondriotoxic" mechanism.[2][6] It targets and inhibits the mitochondrial chaperone Hsp90 (TRAP1), leading to an accumulation of misfolded proteins within the mitochondria. This triggers two primary downstream pathways:
-
Mitochondrial Apoptosis: The disruption of mitochondrial proteostasis leads to the opening of the mitochondrial permeability transition pore (mPTP) in a Cyclophilin D (CypD)-dependent manner.[2][4] This results in the loss of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, leading to apoptotic cell death.[4]
-
PINK1/Parkin-Dependent Mitophagy: At lower concentrations or as an initial stress response, the accumulation of unfolded proteins in the mitochondria can activate a quality control pathway involving PINK1 and Parkin.[1] This pathway tags damaged mitochondria for degradation through autophagy (mitophagy).[1]
Caption: this compound signaling pathways in cancer cells.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study of this compound in a mouse xenograft model.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TRAP1 accelerates the DNA damage response, activation of the heat shock response and metabolic reprogramming in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of Mitophagy using Gamitrinib TPP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Gamitrinib-Triphenylphosphonium (G-TPP) to induce mitophagy. The protocols are based on established methodologies and provide detailed instructions for consistent and reproducible results.
Introduction
Gamitrinib-TPP (G-TPP) is a mitochondrial-targeted inhibitor of Heat Shock Protein 90 (HSP90) that has been shown to be a potent inducer of the mitochondrial unfolded protein response (mitoUPR) and subsequent mitophagy.[1] Unlike broad-acting mitochondrial depolarizing agents, G-TPP offers a more physiologically relevant model for studying mitochondrial quality control by chemically interfering with mitochondrial protein folding.[2][3] This leads to the accumulation of misfolded proteins within the mitochondria, triggering the PINK1/Parkin-dependent pathway of mitophagy.[1][4][5]
The induction of mitophagy by G-TPP has been observed in various cell types, including cancer cell lines (e.g., HeLa), primary human fibroblasts, and induced neurons.[1][2] The kinetics of G-TPP-induced mitophagy are notably slower than those induced by agents like CCCP, which is consistent with its mechanism of action that relies on the gradual accumulation of unfolded mitochondrial proteins.[1]
Mechanism of Action: G-TPP Induced Mitophagy
G-TPP selectively targets and inhibits HSP90 family members within the mitochondria, such as TRAP1.[1] This inhibition disrupts mitochondrial protein folding, leading to an accumulation of unfolded proteins, a condition known as mitochondrial stress. This stress initiates a signaling cascade that results in the selective clearance of damaged mitochondria via autophagy (mitophagy).
The key signaling pathway activated by G-TPP-induced mitochondrial stress is the PINK1/Parkin pathway.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the typical treatment conditions and expected outcomes for inducing mitophagy with G-TPP in different cell lines.
| Cell Line | G-TPP Concentration | Treatment Duration | Key Observations | Reference |
| HeLa (Human cervical cancer) | 10 µM | 8 - 12 hours | PINK1 accumulation, Parkin recruitment to mitochondria, increased pS65-Ub, and mitophagosome formation. Mitophagy peaks at 8 hours. | [1] |
| Primary Human Fibroblasts | 15 µM | 16 hours | Increased pS65-Ub and p62 levels. | [1] |
| Induced Neurons (iNeurons) from Fibroblasts | 10 µM - 15 µM | 16 - 24 hours | PINK1 stabilization and Parkin activation. | [1] |
| Glioblastoma cell lines (patient-derived and cultured) | 15 - 20 µM | 16 hours | Induction of mitochondrial apoptosis. | [6][7] |
| Marker | Cell Line | Treatment | Fold Change/Observation | Reference |
| PINK1 accumulation | HeLa | 10 µM G-TPP, 8h | Undetectable in untreated, accumulates post-treatment. | [1] |
| pS65-Ub | HeLa | 10 µM G-TPP, 8h | Signal increases and co-localizes with mitochondria. | [1][3] |
| Parkin translocation to mitochondria | HeLa | 10 µM G-TPP, 4-8h | Significant increase in cytoplasmic to nuclear EGFP-Parkin ratio. | [1] |
| Mitophagy (mitoKeima reporter) | HeLa | 10 µM G-TPP, 8h | Significant increase in acidic mitoKeima signal, peaking at 8 hours. | [1] |
| LC3-II/LC3-I ratio | HeLa | 10 µM G-TPP | Increased levels of both LC3-I and lipidated LC3-II. | [1] |
| p-TBK1 (Ser172) | HeLa | 10 µM G-TPP, 8h | Phosphorylation of TBK1 observed. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess G-TPP induced mitophagy.
Protocol 1: Induction of Mitophagy in HeLa Cells
This protocol describes the steps for treating HeLa cells with G-TPP and preparing them for downstream analysis such as Western blotting or immunofluorescence.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Gamitrinib-TPP (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/dishes
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells in the desired format (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treatment:
-
Prepare a working solution of G-TPP in complete growth medium to a final concentration of 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the G-TPP treated wells.
-
Aspirate the old medium from the cells and replace it with the G-TPP containing medium or the vehicle control medium.
-
-
Time Course Incubation: Incubate the cells for the desired treatment duration. Based on published data, time points of 4, 8, 12, and 24 hours are recommended to observe the progression of mitophagy.[1]
-
Cell Harvesting:
-
For Western Blotting: Wash the cells with ice-cold PBS, then lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
For Immunofluorescence: Wash the cells with PBS and proceed with fixation as described in Protocol 2.
-
Protocol 2: Immunofluorescence Staining for Parkin Translocation and pS65-Ub
This protocol details the steps for visualizing key mitophagy events at the cellular level.
Materials:
-
G-TPP treated and control cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-pS65-Ub, anti-TOM20 for mitochondria)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. For co-localization studies, use a combination of antibodies such as anti-pS65-Ub and a mitochondrial marker like anti-TOM20.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the appropriate fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Incubate with a nuclear counterstain for 5-10 minutes.
-
Mounting: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 3: Western Blot Analysis of Mitophagy Markers
This protocol is for the detection of changes in protein levels and post-translational modifications associated with mitophagy.
Materials:
-
Cell lysates (from Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PINK1, anti-pS65-Ub, anti-LC3, anti-p-TBK1, and a loading control like anti-GAPDH or anti-Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Concluding Remarks
Gamitrinib-TPP is a valuable tool for inducing and studying PINK1/Parkin-dependent mitophagy. The provided protocols offer a starting point for researchers to investigate mitochondrial quality control in various cellular contexts. It is important to optimize treatment conditions, such as concentration and duration, for each specific cell type and experimental setup. At higher concentrations or with prolonged exposure, G-TPP can induce apoptosis, so careful dose-response and time-course experiments are recommended to delineate the window for observing mitophagy.[6][8]
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Note: Assessing Parkin Translocation with Gamitrinib TPP
Introduction
The PINK1/Parkin pathway is a critical cellular process for maintaining mitochondrial health.[1][2] Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment of the E3 ubiquitin ligase Parkin from the cytosol.[3][4][5][6] This translocation event initiates a signaling cascade that results in the ubiquitination of mitochondrial proteins, ultimately tagging damaged mitochondria for selective degradation through a process known as mitophagy.[1][6][7] Dysregulation of this pathway is implicated in neurodegenerative diseases, particularly Parkinson's disease.[1][7]
Gamitrinib TPP (G-TPP) is a potent inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone.[8][9] By inhibiting Hsp90, G-TPP disrupts mitochondrial protein folding, inducing a stress response that activates the PINK1/Parkin pathway.[6][8][10] This makes G-TPP a valuable tool for studying Parkin translocation and mitophagy in a more physiologically relevant context compared to global mitochondrial uncouplers like CCCP.[6][8] This document provides detailed protocols for assessing G-TPP-induced Parkin translocation in cultured cells using two primary methods: immunofluorescence microscopy and subcellular fractionation followed by Western blotting.
Key Signaling Pathway and Experimental Overview
The following diagrams illustrate the core signaling pathway activated by this compound and the general workflow for its assessment.
Caption: this compound inhibits mitochondrial Hsp90, leading to PINK1 accumulation, Parkin recruitment, and ubiquitination.
Caption: Experimental workflow for assessing Parkin translocation via immunofluorescence and Western blotting.
Quantitative Data Summary
The following tables present example data for the quantification of Parkin translocation. Researchers should replace this with their own experimental results.
Table 1: Immunofluorescence Analysis of Parkin Co-localization with Mitochondria
| Treatment | Duration (hours) | % of Cells with Parkin-Mitochondria Co-localization |
|---|---|---|
| Vehicle (DMSO) | 4 | 5.2 ± 1.1 |
| This compound (10 µM) | 1 | 25.6 ± 3.5 |
| This compound (10 µM) | 2 | 68.3 ± 5.2 |
| This compound (10 µM) | 4 | 85.1 ± 4.8 |
| CCCP (10 µM, Positive Control) | 2 | 90.5 ± 3.9 |
Table 2: Western Blot Analysis of Parkin in Subcellular Fractions
| Treatment | Duration (hours) | Parkin Level (Mitochondrial Fraction, Fold Change vs. Vehicle) | Parkin Level (Cytosolic Fraction, Fold Change vs. Vehicle) |
|---|---|---|---|
| Vehicle (DMSO) | 4 | 1.0 | 1.0 |
| This compound (10 µM) | 1 | 4.3 ± 0.8 | 0.7 ± 0.1 |
| This compound (10 µM) | 2 | 12.1 ± 2.1 | 0.3 ± 0.05 |
| This compound (10 µM) | 4 | 15.8 ± 2.5 | 0.2 ± 0.04 |
| CCCP (10 µM, Positive Control) | 2 | 18.2 ± 2.9 | 0.15 ± 0.03 |
Experimental Protocols
Protocol 1: Immunofluorescence Microscopy for Parkin Translocation
This method visually assesses the recruitment of Parkin to mitochondria within individual cells.
Materials:
-
HeLa cells stably expressing YFP-Parkin or similar cell line
-
Glass-bottom culture dishes (e.g., 24-well)[11]
-
This compound (Stock in DMSO)
-
Vehicle (DMSO)
-
CCCP (Positive control, stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS[12]
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[12]
-
Primary Antibodies: Rabbit anti-TOM20 (mitochondrial marker), Mouse anti-pS65-Ub (marker of pathway activation)
-
Secondary Antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa-YFP-Parkin cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.[11]
-
Treatment: Treat cells with 10 µM this compound, an equivalent volume of DMSO (vehicle), or 10 µM CCCP (positive control) for the desired time points (e.g., 1, 2, 4 hours).
-
Fixation: Aspirate the media and wash cells once with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.[12]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes.[12]
-
Blocking: Wash three times with PBS. Add Blocking Buffer (3% BSA in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[12]
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-TOM20, 1:500) in Blocking Buffer. Aspirate the blocking solution and add the primary antibody solution. Incubate overnight at 4°C or for 2-3 hours at room temperature.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer, protecting from light. Add the solution to the cells and incubate for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS and add a drop of mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Capture images for YFP-Parkin, the mitochondrial marker (TOM20), and DAPI channels.[12] Analyze images by quantifying the co-localization between the YFP-Parkin signal and the TOM20 signal. A cell is considered positive if the majority of Parkin signal forms puncta that overlap with mitochondria.
Protocol 2: Subcellular Fractionation and Western Blotting
This biochemical method quantifies the amount of Parkin present in the mitochondrial fraction versus the cytosolic fraction.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y) grown in 10 cm dishes
-
This compound and controls (as above)
-
PBS, ice-cold
-
Cell scraper
-
Mitochondria Isolation Buffer (e.g., 200 mM Sucrose, 10 mM Tris-HCl, 1 mM EGTA/Tris, pH 7.4). Prepare fresh.[13]
-
Dounce homogenizer or a syringe with a 27-gauge needle[14]
-
RIPA Lysis Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Primary Antibodies: Rabbit anti-Parkin, Mouse anti-VDAC (mitochondrial loading control), Rabbit anti-GAPDH (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Grow cells in 10 cm dishes to ~90% confluency. Treat with G-TPP or controls as described in Protocol 1.
-
Harvesting: After treatment, aspirate the media and wash cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. Pellet the cells by centrifuging at 300 x g for 5 minutes at 4°C.[15]
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Mitochondria Isolation Buffer containing protease inhibitors.[15] Incubate on ice for 20 minutes. Lyse the cells by passing the suspension through a 27-gauge needle 15-20 times or with ~25 strokes in a Dounce homogenizer.[14][15] The goal is to rupture the plasma membrane while leaving mitochondria intact.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the lysate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This supernatant contains mitochondria and the cytosol.
-
Centrifuge this supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.[14]
-
The resulting supernatant is the cytosolic fraction . Transfer it to a fresh tube.
-
The pellet is the mitochondrial fraction .
-
-
Protein Extraction and Quantification:
-
Wash the mitochondrial pellet once with Mitochondria Isolation Buffer and re-centrifuge at 10,000 x g for 10 minutes.
-
Lyse the mitochondrial pellet in 100 µL of RIPA buffer with inhibitors.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for all samples. Load equal amounts of protein (e.g., 20-30 µg) from the mitochondrial and cytosolic fractions onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (anti-Parkin, anti-VDAC, anti-GAPDH) overnight at 4°C.[16]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the Parkin signal in the mitochondrial fraction to the VDAC signal. Normalize the Parkin signal in the cytosolic fraction to the GAPDH signal. Calculate the fold change in mitochondrial Parkin relative to the vehicle control.
References
- 1. jebms.org [jebms.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative proteomics reveal a feed-forward model for mitochondrial PARKIN translocation and UB chain synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convergence of Parkin, PINK1, and α-Synuclein on Stress-induced Mitochondrial Morphological Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pink1/Parkin link inflammation, mitochondrial stress, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Microscopy-based evaluation of Parkin translocation and mitophagy in FBXO7-/- cell lines protocol v1 [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Subcellular fractionation [bio-protocol.org]
- 14. Subcellular fractionation protocol [abcam.com]
- 15. Mitochondrial isolation protocol [protocols.io]
- 16. content.protocols.io [content.protocols.io]
Application of Gamitrinib-TPP in Flow Cytometry for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib-TPP (G-TPP) is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery. By targeting Hsp90 within the mitochondria, Gamitrinib-TPP disrupts protein folding homeostasis in this organelle, leading to a cascade of events that culminate in apoptotic cell death. This makes it a promising agent in cancer therapy, particularly for tumors that are resistant to other treatments. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful platform for the quantitative analysis of apoptosis induced by Gamitrinib-TPP. This application note details the use of Gamitrinib-TPP in apoptosis research and provides protocols for its application in flow cytometry.
Gamitrinib-TPP induces apoptosis through a mitochondriotoxic mechanism of action.[1] At high concentrations, it triggers a rapid collapse of mitochondrial integrity, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[1][2] At lower, suboptimal concentrations, Gamitrinib-TPP can induce the mitochondrial unfolded protein response (UPR) and PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[2][3]
Data Presentation
The following tables summarize the quantitative effects of Gamitrinib-TPP on various cancer cell lines.
Table 1: IC50 Values of Gamitrinib-TPP in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| Panel NCI-60 | Various | 0.2 | Not Specified | Growth Inhibition |
| Colon Cancer Cell Lines | Colon Adenocarcinoma | 0.35 - 29 | Not Specified | Growth Inhibition |
| Breast Cancer Cell Lines | Breast Adenocarcinoma | 0.16 - 3.3 | Not Specified | Growth Inhibition |
| Melanoma Cell Lines | Melanoma | 0.36 - 2.7 | Not Specified | Growth Inhibition |
| H460 | Lung Adenocarcinoma | ~0.5 | 3 | MTT |
| PC3 | Prostate Cancer | 1.31 - 3.15 | Not Specified | Growth Inhibition |
| DU145 | Prostate Cancer | 1.72 - 2.12 | Not Specified | Growth Inhibition |
Table 2: Induction of Apoptosis by Gamitrinib-TPP in Specific Cancer Cell Lines
| Cell Line | Gamitrinib-TPP Concentration (µM) | Exposure Time (h) | % of Apoptotic Cells (Annexin V+) |
| Glioblastoma Cell Lines | 15 - 20 | 16 | Significant increase in Annexin V reactivity |
| PC3 | Not specified | 24 | Significant increase in caspase activity and PI uptake |
| H460 | Not specified | 4 | Pronounced effector caspase activity |
| U87 | 5 (in combination with TRAIL) | 16 | Suboptimal concentration, viability assessed by MTT |
| HeLa | 10 | 24 | Used in combination studies for apoptosis analysis |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of Gamitrinib-TPP-induced apoptosis and a typical experimental workflow for its analysis by flow cytometry.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Gamitrinib TPP stability and long-term storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and long-term storage of Gamitrinib TPP, a potent mitochondrial-targeted Hsp90 inhibitor. The included protocols offer guidance for handling, storage, and analysis to ensure the integrity of the compound for research and drug development purposes.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the mitochondrial isoform of Heat Shock Protein 90 (Hsp90), known as TRAP1 (TNF receptor-associated protein 1). By inhibiting TRAP1, this compound disrupts mitochondrial protein folding homeostasis, leading to the induction of the PINK1/Parkin-mediated mitophagy pathway and subsequent apoptosis in cancer cells. This targeted mechanism of action makes this compound a promising candidate for cancer therapy.
Long-Term Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following recommendations are based on available stability data.
Solid-State Stability
The bulk powder of this compound should be stored at -20°C in the dark . While comprehensive long-term stability data at various temperatures for the pure compound is not extensively published, this condition is recommended to minimize degradation.
Solution Stability
For experimental use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). The stability of this compound in solution is dependent on the storage conditions:
-
In DMSO/PBS Solution: A formulation of this compound in 75% DMSO and 25% PBS has been shown to be stable for up to 24 hours at room temperature and for 9 days at 4°C[1].
-
In Injectable Suspension: A Gamitrinib Injectable Suspension (GIS) is reported to be stable for at least 24 weeks when stored at -20°C[2].
-
In Plasma: this compound in dog plasma was found to be stable for 42 days when stored at -80°C[1]. In human plasma, the stability was reported to be 91.4%[2].
Table 1: Summary of this compound Stability Data
| Sample Type | Storage Temperature | Duration | Stability/Recovery | Reference |
| Bulk Powder | -20°C (in dark) | Not specified | Recommended storage | N/A |
| 75% DMSO/25% PBS Solution | Room Temperature | 24 hours | Stable | [1] |
| 75% DMSO/25% PBS Solution | 4°C | 9 days | Stable | [1] |
| Injectable Suspension | -20°C | ≥ 24 weeks | Stable | [2] |
| Dog Plasma | -80°C | 42 days | Stable | [1] |
| Human Plasma | Not specified | Not specified | 91.4% stability, 82.8 ± 3% recovery | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution, but should be done cautiously.
-
Aliquot the stock solution into single-use volumes in sterile, low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method. This protocol provides a general framework.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C).
-
Photolytic Degradation: Expose the solid or solution to UV and visible light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions (and solid compound for thermal and photolytic stress) to the different stress conditions for various time points.
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a suitable stability-indicating method, such as HPLC-UV.
-
Analyze an unstressed control sample for comparison.
Protocol 3: Stability-Indicating HPLC-UV Method (Hypothetical Example)
As a specific validated method for this compound is not publicly available, the following is a hypothetical starting point for method development, based on methods used for similar compounds.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of the parent compound from potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a diode array detector would be beneficial for method development).
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects by targeting mitochondrial Hsp90 (TRAP1). This inhibition disrupts the proper folding of mitochondrial proteins, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (UPRmt). A key consequence of this is the activation of the PINK1/Parkin pathway, which is a major cellular quality control mechanism for damaged mitochondria.
Caption: this compound signaling pathway leading to mitophagy.
Experimental Workflow
The following diagram outlines a general workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability testing.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and applications. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.
References
Validating the Mitochondrial Localization of Gamitrinib TPP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental techniques used to validate the specific accumulation of Gamitrinib-triphenylphosphonium (Gamitrinib TPP) within the mitochondria. This compound is a potent Hsp90 inhibitor designed for mitochondrial targeting, a critical feature for its selective anti-cancer activity[1][2]. The protocols detailed below are essential for researchers aiming to verify the subcellular localization of this compound and similar mitochondrially-targeted small molecules.
Introduction
This compound combines the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with a triphenylphosphonium (TPP) moiety, which leverages the mitochondrial membrane potential to drive its accumulation within the mitochondrial matrix[3]. Validating this targeted delivery is crucial to confirm its mechanism of action, which involves the inhibition of mitochondrial Hsp90 (TRAP-1), leading to mitochondrial dysfunction and apoptosis in cancer cells[2]. This document outlines three primary techniques for confirming the mitochondrial localization of this compound: subcellular fractionation followed by spectrophotometry, subcellular fractionation coupled with mass spectrometry, and fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy and mitochondrial accumulation of this compound and its analogues.
Table 1: In Vitro Cytotoxicity of Gamitrinib Analogues
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) | Reference |
| Multiple Cancer Cell Lines | Gamitrinib-G4 | Varies | 48-96 | [1] |
| Glioblastoma Cell Lines | This compound | 15-20 | 16 | [4] |
| Prostate Cancer (PC3) | This compound | ~5 | 24 | [5] |
| Breast Adenocarcinoma (SKBr3) | Gamitrinib-G4 | Not specified | 48-96 | [1] |
| NCI 60 Cell Line Screen | Gamitrinib | 0.16–29 | Not specified | [6] |
| Colon Adenocarcinoma | Gamitrinib | 0.35–29 | Not specified | [6] |
| Breast Adenocarcinoma | Gamitrinib | 0.16–3.3 | Not specified | [6] |
| Melanoma | Gamitrinib | 0.36–2.7 | Not specified | [6] |
Table 2: Mitochondrial Accumulation of Gamitrinib
| Method | Cell Line/Tissue | Compound | Fold Enrichment (Mitochondria vs. Cytosol) | Reference |
| Mass Spectrometry | Not specified | Gamitrinib | 106 | [6] |
| Absorbance after Gradient Density Ultracentrifugation | HeLa Cells | Gamitrinib-G4 | Significantly higher than 17-AAG | [1][7] |
| Absorbance after Gradient Density Ultracentrifugation | Raji Cells | Various Gamitrinibs | Comparable accumulation | [1] |
| Absorbance after Gradient Density Ultracentrifugation | Normal Mouse Liver Mitochondria | Gamitrinib-G4 | Readily accumulated | [1][7] |
Experimental Protocols
Protocol 1: Subcellular Fractionation and UV-Vis Spectrophotometry
This protocol describes the isolation of mitochondrial and cytosolic fractions to determine the relative concentration of this compound by measuring its absorbance.
Materials:
-
Cultured cells (e.g., HeLa, PC3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial isolation buffer (e.g., 20 mM HEPES-KOH pH 7.5, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, and protease inhibitors)
-
Dounce homogenizer or a 27-gauge needle and syringe
-
Microcentrifuge and refrigerated centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer. Lyse the cells by 20-30 strokes with a Dounce homogenizer or by passing the suspension through a 27-gauge needle 10-15 times[8][9].
-
Differential Centrifugation: a. Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells[10]. b. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria[10]. c. The resulting supernatant is the cytosolic fraction.
-
Mitochondrial Pellet Wash: Resuspend the mitochondrial pellet in fresh mitochondrial isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Sample Preparation for Absorbance Reading: Lyse the final mitochondrial pellet in a suitable buffer (e.g., RIPA buffer).
-
Spectrophotometry: Measure the absorbance of the cytosolic and mitochondrial fractions at the characteristic wavelength for Gamitrinib. The absorbance is proportional to the concentration.
Protocol 2: Subcellular Fractionation and Mass Spectrometry
This method provides a more sensitive and specific quantification of this compound in subcellular compartments.
Materials:
-
Same as Protocol 1
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Acetonitrile (ACN)
-
Internal standard (e.g., d15-labeled Gamitrinib)[2]
Procedure:
-
Subcellular Fractionation: Follow steps 1-5 from Protocol 1 to obtain cytosolic and mitochondrial fractions.
-
Protein Precipitation and Extraction: To 50 µL of each fraction, add an equal volume of ACN/H2O (50:50). Extract the compound by protein precipitation using ACN containing a known concentration of the internal standard (e.g., 100 ng/mL Gamitrinib-d15)[6].
-
Sample Preparation for LC-MS/MS: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant and mix with deionized water for analysis[6].
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of this compound relative to the internal standard[2].
Protocol 3: Fluorescence Microscopy
This protocol allows for the direct visualization of this compound's colocalization with mitochondria in intact cells. This requires a fluorescently labeled version of this compound or can be inferred by observing its functional effects on mitochondria.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound (if available)
-
MitoTracker Red CMXRos or another mitochondrial-specific dye
-
Formaldehyde or paraformaldehyde for fixation
-
Fluorescence microscope (confocal is recommended)
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes. Treat the cells with fluorescently labeled this compound.
-
Mitochondrial Staining: During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium to stain the mitochondria.
-
Cell Fixation: Wash the cells with warm PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Wash the cells again with PBS and mount the coverslips. Image the cells using a fluorescence microscope. The excitation/emission wavelengths should be set appropriately for the fluorophore on this compound and for MitoTracker Red.
-
Colocalization Analysis: Analyze the images for colocalization between the signal from the fluorescent this compound and the MitoTracker Red stain, which would indicate mitochondrial accumulation.
Visualizations
Caption: Overall workflow for validating this compound's mitochondrial localization.
Caption: Experimental workflow for subcellular fractionation.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. Mitochondrial isolation protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Gamitrinib TPP Combination Therapies in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Gamitrinib TPP, a mitochondrially-targeted Hsp90 inhibitor, in combination with other anticancer agents. The following protocols and data are intended to serve as a guide for researchers designing and conducting experiments to explore the synergistic potential of this compound in various cancer models.
Introduction to this compound
This compound is a novel anticancer agent that selectively targets the heat shock protein 90 (Hsp90) chaperone machinery within the mitochondria of tumor cells.[1][2] This targeted approach leads to mitochondrial dysfunction, triggering apoptosis and inhibiting tumor cell proliferation.[1][3] Unlike conventional Hsp90 inhibitors that act in the cytosol, this compound's specific localization is designed to enhance anticancer efficacy and potentially reduce off-target effects.[1][4] Preclinical studies have demonstrated its activity against a range of cancers, including glioblastoma, prostate cancer, lung cancer, and breast cancer.[2][4] A first-in-human phase I clinical trial for Gamitrinib began in 2021 to evaluate its safety and efficacy in patients with advanced cancer.[5][6]
Combination Therapy Rationale
The combination of this compound with other anticancer drugs is a promising strategy to enhance therapeutic efficacy. By targeting distinct cellular pathways, combination therapies can potentially:
-
Achieve Synergistic Cytotoxicity: Induce greater cancer cell death than the sum of the individual drugs.
-
Overcome Drug Resistance: Sensitize cancer cells to conventional therapies.
-
Reduce Toxicity: Allow for the use of lower, less toxic doses of each agent.
This document outlines protocols for combining this compound with a DNA-damaging agent (Doxorubicin), a targeted biologic (TRAIL), and a standard-of-care chemotherapy agent (Temozolomide).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in combination therapies.
Table 1: In Vitro Cytotoxicity of this compound and Combination Agents
| Cell Line | Cancer Type | This compound IC50 (µM) | Combination Agent | Combination Agent IC50 | Combination Effect |
| U87 | Glioblastoma | ~5 (suboptimal concentration used) | TRAIL | 100 ng/mL | Synergistic |
| U251 | Glioblastoma | ~5 (suboptimal concentration used) | TRAIL | 20 ng/mL | Synergistic |
| PC3 | Prostate Cancer | ~5 (suboptimal concentration used) | TRAIL | 40 ng/mL | Synergistic |
| MCF-7 | Breast Cancer | ~5 (suboptimal concentration used) | TRAIL | 40 ng/mL | Synergistic |
| HeLa | Cervical Cancer | Not specified | Doxorubicin | Not specified | Synergistic |
| SK-OV3 | Ovarian Cancer | Not specified | Doxorubicin | Not specified | Synergistic |
| 22Rv1 | Prostate Cancer | Not specified | Doxorubicin | Not specified | Synergistic |
| Glioma Cells | Glioma | 5 µmol/L | Temozolomide (TMZ) | Not specified | Synergistic |
Table 2: In Vivo Efficacy of this compound Combination Therapy
| Cancer Model | Animal Model | This compound Dose | Combination Agent | Combination Agent Dose | Outcome |
| U87-Luc Glioblastoma | Nude Mice | 10 mg/kg (i.p.) | TRAIL | 2 ng (intracranial) | Suppressed tumor growth |
| Prostate Xenograft | Not specified | Not specified | Doxorubicin | Not specified | Dramatically reduced tumor growth |
| Breast Xenograft | Not specified | Not specified | Doxorubicin | Not specified | Dramatically reduced tumor growth |
| U87MG CDX | Not specified | Not specified | Temozolomide (TMZ) | Not specified | Further inhibited tumor growth compared to monotherapy |
| GBM PDX#823 | Not specified | Not specified | Temozolomide (TMZ) | Not specified | Further inhibited tumor growth compared to monotherapy |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the synergistic cytotoxicity of this compound in combination with another anticancer agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination agent (e.g., Doxorubicin, TRAIL)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination agent, or both in combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16, 24, 48, or 72 hours).[1][3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound combination therapy.
Materials:
-
Cancer cell lines
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., U87-Luc for bioluminescence imaging)
-
This compound
-
Combination agent
-
Sterile vehicle (e.g., cremophor)
-
Calipers or bioluminescence imaging system
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice. For intracranial models, stereotactic injection is required.[3]
-
Tumor Growth: Allow tumors to establish to a palpable size or a detectable bioluminescent signal.
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, combination agent alone, combination therapy).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example, this compound can be administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg daily for a set number of days).[3] The combination agent is administered according to its established protocol (e.g., intracranial injection for TRAIL).[3]
-
Tumor Measurement: Monitor tumor growth regularly using calipers to measure tumor volume or through bioluminescence imaging.[3]
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).[2][3]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound combination therapy.
Caption: Signaling pathway of this compound and Doxorubicin inducing apoptosis.
Caption: General experimental workflow for preclinical evaluation.
Caption: Logical relationship of synergistic cell death induction.
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Gamitrinib TPP Treatment of Primary Human Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib-triphenylphosphonium (Gamitrinib TPP or G-TPP) is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone family, which includes TNF receptor-associated protein-1 (TRAP1).[1] By selectively accumulating in the mitochondrial matrix, this compound disrupts mitochondrial protein folding, induces the mitochondrial unfolded protein response (mitoUPR), and triggers PINK1/Parkin-dependent mitophagy.[1][2] These application notes provide detailed protocols for the treatment of primary human fibroblasts with this compound, along with expected outcomes and data presentation. This information is intended to guide researchers in studying mitochondrial quality control, stress responses, and the therapeutic potential of targeting mitochondrial chaperones.
Mechanism of Action
This compound is a chemical conjugate of the Hsp90 inhibitor geldanamycin (B1684428) and a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondria.[3] Within the mitochondria, it inhibits Hsp90/TRAP1, leading to an accumulation of misfolded proteins and triggering a cellular quality control pathway known as mitophagy.[1][4] This process involves the stabilization of the kinase PINK1 on the outer mitochondrial membrane, which in turn recruits and activates the E3 ubiquitin ligase Parkin.[2][5] Parkin ubiquitinates mitochondrial outer membrane proteins, marking the damaged mitochondria for degradation by autophagy.[1][5]
Data Summary
The following tables summarize the key quantitative findings from studies involving this compound treatment of primary human fibroblasts and related cell lines.
Table 1: Effects of this compound on Mitophagy Markers in Primary Human Fibroblasts
| Marker | Treatment | Time Point | Observation | Reference |
| PINK1 Stabilization | 15 µM G-TPP | 8h, 16h | Increased protein levels | [1] |
| pS65-Ub Induction | 15 µM G-TPP | 16h | Robust increase and co-localization with mitochondria | [1] |
| p62 Autophagy Receptor | 15 µM G-TPP | 16h | Induced protein levels | [1] |
| NBR1, NDP52, OPTN Autophagy Receptors | 15 µM G-TPP | 16h | Decreased protein levels | [1] |
Table 2: Comparative Effects of Mitochondrial and Cytosolic Hsp90 Inhibition
| Compound | Target | Effect on PINK1/Parkin Pathway | Reference |
| This compound | Mitochondrial Hsp90 (TRAP1) | Induces PINK1 accumulation and Parkin recruitment | [1] |
| 17-AAG | Cytosolic Hsp90 | Does not induce Parkin translocation | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for its application.
Caption: this compound signaling pathway in primary human fibroblasts.
Caption: General experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: Treatment of Primary Human Fibroblasts with this compound for Western Blot Analysis
Materials:
-
Primary human fibroblasts
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies: anti-PINK1, anti-phospho-Ubiquitin (Ser65), anti-p62, anti-GAPDH (loading control), anti-Vinculin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate primary human fibroblasts in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of this compound in complete culture medium to the desired final concentration (e.g., 15 µM). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 8 or 16 hours).[1]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Protocol 2: Immunofluorescence Staining for pS65-Ub and Mitochondria
Materials:
-
Primary human fibroblasts cultured on glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-Ubiquitin (Ser65), anti-TOM20 (mitochondrial marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
-
DAPI or Hoechst stain (for nuclei)
-
Mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound (e.g., 15 µM for 16 hours) as described in Protocol 1.[1]
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (anti-pS65-Ub and anti-TOM20) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash three times with PBS.
-
Incubate with DAPI or Hoechst stain for 5-10 minutes.
-
-
Mounting: Wash twice with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe the co-localization of pS65-Ub with the mitochondrial marker TOM20.
Safety and Handling
This compound is a potent bioactive molecule. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle DMSO-containing solutions with care. Dispose of all waste according to institutional guidelines.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Assessing Mitochondrial Membrane Potential Following Gamitrinib TPP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib TPP (G-TPP) is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant anti-cancer activity. Its mechanism of action involves the induction of the mitochondrial pathway of apoptosis, a key feature of which is the disruption of the mitochondrial membrane potential (ΔΨm).[1][2] Accurate assessment of ΔΨm is therefore a critical step in evaluating the efficacy and mechanism of action of G-TPP and other mitochondria-targeting anti-cancer agents.
These application notes provide detailed protocols for three common methods to assess mitochondrial membrane potential: the JC-1 assay, and the use of the potentiometric dyes TMRM and TMRE. This document is intended to guide researchers in the selection and execution of the most appropriate assay for their experimental needs when investigating the effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound selectively accumulates in the mitochondria of tumor cells due to its triphenylphosphonium (TPP) moiety. Once in the mitochondrial matrix, the Gamitrinib component inhibits the ATPase activity of mitochondrial HSP90 chaperones, such as TRAP1. This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mitoUPR) and ultimately inducing the mitochondrial permeability transition pore (mPTP) to open. The opening of the mPTP leads to a collapse of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]
References
Application Notes and Protocols: Gamitrinib TPP Formulation for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamitrinib (GA mitochondrial matrix inhibitor) is a potent, first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) chaperone machinery.[1][2][3][4] The Gamitrinib-triphenylphosphonium (Gamitrinib TPP) formulation leverages the lipophilic cation TPP to facilitate its accumulation within the mitochondria of cancer cells.[2] This targeted delivery enhances the drug's efficacy and minimizes off-target effects.[5] Once inside the mitochondria, Gamitrinib inhibits mitochondrial Hsp90 (mtHsp90), including TRAP1, leading to a "mitochondriotoxic" mechanism of action that triggers rapid and irreversible mitochondrial dysfunction, ultimately resulting in apoptotic cell death in tumor cells while sparing normal tissues.[1][3][6]
These application notes provide detailed protocols for the formulation of this compound and its application in preclinical in vivo animal studies for various cancer models.
Mechanism of Action
This compound selectively targets and inhibits the ATPase activity of Hsp90 family members, such as TRAP1, within the mitochondrial matrix.[7] This inhibition disrupts the folding and stability of key mitochondrial proteins, leading to:
-
Induction of the mitochondrial permeability transition pore (mPTP).[3][6]
-
Activation of the intrinsic apoptotic cascade, involving caspase-9 and caspase-3.[8]
This targeted mechanism provides a significant therapeutic window, as mtHsp90 is selectively overexpressed in tumor mitochondria compared to normal tissues.[2][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from various preclinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Lung Adenocarcinoma (H460) | SCID/beige mice | 2.0-3.0 mg/kg, twice daily, i.p. | Significant inhibition | [3][6] |
| Glioblastoma (U87-Luc) | Nude mice | 10 mg/kg, daily, i.p. | Suppression of tumor growth | [8] |
| Prostate Cancer (PC3) | SCID/beige mice | 10 mg/kg, daily, i.p. | Complete inhibition | [9] |
| Glioblastoma (PDX #823) | Tumor-bearing mice | 10 mg/kg | Significant delay in tumor growth | [10] |
Table 2: Pharmacokinetic Parameters of Gamitrinib in Rats
| Parameter | Value | Reference |
| Clearance | 85.6 ± 5.8 mL/min/kg | [11] |
| Half-life (t½) | 12.2 ± 1.55 h | [11] |
| AUC (0-t) | 783.1 ± 71.3 h∙ng/mL | [11] |
| Plasma Protein Binding | >99% | [11][12] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
This protocol describes a three-step process for preparing a stable, injectable suspension of this compound.[11][13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polysorbate 80 (Tween 80)
-
Lecithin (Lipoid S100)
-
Sucrose
-
Dextrose
-
Sterile water for injection
Procedure:
-
Step 1: Solubilization: Dissolve the this compound powder in DMSO to a final concentration of 2.5% (w/v).
-
Step 2: Emulsion Formation: In a separate sterile container, prepare a solution of 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection. This will constitute 10% of the final volume.
-
Step 3: Final Dilution: Dilute the Gamitrinib-DMSO solution from Step 1 with the emulsion from Step 2. Then, add 5% dextrose to bring the mixture to the final volume (87.5% of the final volume).
The final formulation will contain approximately 5 mg/mL Gamitrinib in 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[11][13] For enhanced stability and smaller particle size, the final suspension can be processed through a microfluidizer.[13]
Protocol 2: In Vivo Xenograft Tumor Model and Treatment
This protocol outlines a general procedure for establishing a subcutaneous xenograft model and administering this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., SCID/beige or nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Procedure:
-
Cell Preparation: Culture the desired cancer cells under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[6] Measure the tumor volume regularly using calipers.
-
Treatment Initiation: Once the tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose and schedule (e.g., 10 mg/kg daily i.p.).[8][9] Administer the vehicle control to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume and animal weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL) or Western blotting for cytochrome c release.[6]
Safety and Toxicology
Preclinical studies in rats and beagle dogs have demonstrated a favorable safety profile for this compound.[12][14] In vivo, this compound is generally well-tolerated with no significant systemic or organ toxicity observed at therapeutically effective doses.[1][3][6] Some studies have noted occasional inflammation at the infusion site in rats at higher doses.[11]
Conclusion
The this compound formulation provides a robust platform for the in vivo investigation of mitochondrial-targeted Hsp90 inhibition in various cancer models. The protocols outlined in these application notes offer a starting point for researchers to design and execute preclinical studies to evaluate the efficacy and mechanism of action of this promising anti-cancer agent. Adherence to proper formulation and administration techniques is critical for obtaining reproducible and reliable results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wistar.org [wistar.org]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. Facebook [cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Troubleshooting & Optimization
troubleshooting Gamitrinib TPP toxicity in normal cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Gamitrinib TPP who may be experiencing unexpected toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be toxic to normal, non-cancerous cells?
A1: this compound is designed for selective anticancer activity. Its mechanism of action targets a pool of Heat Shock Protein 90 (Hsp90) and its homolog, TRAP1, which are selectively enriched in the mitochondria of tumor cells compared to normal tissues.[1][2] Consequently, this compound generally exhibits a high therapeutic index, showing little to no toxicity in normal cells at concentrations that are cytotoxic to cancer cells.[3][4] Preclinical studies in mice have also indicated that systemic administration of Gamitrinib is well-tolerated, without significant organ toxicity.[5][6]
Q2: What is the mechanism of action of this compound?
A2: this compound is a mitochondria-targeted Hsp90 inhibitor.[4] It accumulates in the mitochondria and inhibits the ATPase activity of Hsp90 and TRAP1.[3] This inhibition leads to a loss of mitochondrial protein folding quality control, resulting in mitochondrial permeability transition, the release of cytochrome c into the cytosol, and subsequent activation of caspase-dependent apoptosis in cancer cells.[2][5]
Q3: At what concentrations is this compound typically effective against cancer cells?
A3: The effective concentration of this compound can vary depending on the cancer cell line. However, it generally induces cell death in cancer cells at concentrations in the low micromolar range. For example, concentrations of 15-20 μM have been shown to kill glioblastoma cell lines within a 16-hour exposure.[4] The IC50 values for tumor cell killing in culture are typically in the range of 1–4 µM.[7]
Troubleshooting Guide: Unexpected Toxicity in Normal Cells
If you are observing toxicity in your normal cell lines when using this compound, please review the following potential causes and troubleshooting steps.
| Potential Issue | Explanation | Recommended Action |
| High Drug Concentration | Although selective, very high concentrations of this compound may induce off-target effects and toxicity in normal cells. | Titrate this compound to determine the optimal concentration for your specific cell line. Start with a concentration known to be effective in a sensitive cancer cell line and perform a dose-response curve on your normal cells to identify a non-toxic concentration. |
| Prolonged Exposure Time | Continuous, long-term exposure to any compound can eventually lead to cellular stress and toxicity, even in resilient cell types. | Reduce the incubation time. Many cancer cell lines show a response to this compound within 16-24 hours.[4] Consider a shorter treatment duration followed by a recovery period. |
| Formulation and Solvent Effects | The vehicle used to dissolve this compound, particularly high concentrations of DMSO, can contribute to cellular toxicity.[1] | Prepare fresh dilutions of this compound for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific normal cell line (typically <0.1%). Consider using a different, less toxic solvent if possible. |
| Cell Line Specific Sensitivity | While uncommon, certain normal cell lines may have a higher mitochondrial density or a greater reliance on mitochondrial function, making them more susceptible to mitochondrial-targeted agents. | If possible, test this compound on a different normal cell line to determine if the observed toxicity is cell-type specific. |
| Experimental Confounders | Other factors in your experimental setup, such as media composition, serum quality, or the presence of other compounds, could be sensitizing the cells to this compound. | Review your experimental protocol for any recent changes. Ensure consistent cell culture conditions and test for toxicity of the vehicle control alone. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | Example Cell Lines | Typical IC50 Range (µM) | Reference |
| Cancer | Glioblastoma, Prostate Cancer, Breast Cancer, Colon Adenocarcinoma, Melanoma | 0.16 - 29 | [7] |
| Normal | Fetal Human Astrocytes (FHAS) | Not cytotoxic at effective cancer cell concentrations | [4] |
| Normal | Prostate Epithelial Cells (RWPE-1), Human Corneal Cells | No synergistic toxicity with other Hsp90 inhibitors | [8] |
Table 2: Preclinical In Vivo Toxicology of Gamitrinib
| Animal Model | Key Findings | Reference |
| Mice | Well-tolerated with no significant systemic or organ toxicity upon systemic administration. | [5] |
| Rats | No-Observed-Adverse-Effect-Level (NOAEL) identified. Reversible kidney effects and infusion site reactions at higher doses. | [9][10] |
| Dogs | No-Observed-Adverse-Effect-Level (NOAEL) established at 3.33 mg/kg/dose. | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.[4]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Seed 1 x 10⁶ cells in a culture dish and treat with this compound or vehicle control for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting workflow for unexpected toxicity.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. wistar.org [wistar.org]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
optimizing Gamitrinib TPP concentration to avoid off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamitrinib TPP. The aim is to help optimize its concentration to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: Gamitrinib is a mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It consists of an Hsp90 inhibitor linked to a triphenylphosphonium (TPP) cation.[4] This TPP moiety facilitates the drug's accumulation within the mitochondria, driven by the mitochondrial membrane potential.[5][6] In cancer cells, which often have a more negative mitochondrial membrane potential than normal cells, this accumulation is enhanced.[5] Within the mitochondria, Gamitrinib inhibits the ATPase activity of Hsp90 and its homolog, TRAP-1, leading to mitochondrial dysfunction, the release of cytochrome c, caspase activation, and ultimately, apoptosis (programmed cell death).[3][7] This targeted action is described as "mitochondriotoxic".[1]
Q2: What are the known off-target effects of this compound?
A2: While Gamitrinib is designed for mitochondrial specificity, high concentrations may lead to off-target effects. Studies have shown that Gamitrinib can inhibit certain cytochrome P450 isoforms, specifically CYP2C9 and CYP3A4, at low micromolar concentrations.[4] Additionally, at concentrations of 10 µM, it has been observed to inhibit hERG channel currents, which could have implications for cardiac function.[4][8] The TPP moiety itself, at high concentrations, has been reported to potentially uncouple mitochondrial oxidative phosphorylation.
Q3: How do I select an initial concentration range for my experiments?
A3: The effective concentration of this compound can vary between cell lines. A good starting point for in vitro experiments is to perform a dose-response curve ranging from 1 µM to 20 µM.[3] Published data indicates that IC50 values for tumor cell killing are often in the 1-4 µM range.[4][8] For in vivo studies in mice, therapeutically effective doses have been reported around 10 mg/kg.[7] It is crucial to determine the optimal concentration for your specific model empirically.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in control (non-cancerous) cell lines. | 1. The concentration of this compound is too high, leading to off-target toxicity. 2. The TPP moiety is causing mitochondrial uncoupling.[9] 3. The control cell line has an unusually high mitochondrial membrane potential. | 1. Perform a dose-response experiment with a lower concentration range. 2. Include a TPP-only control (if available) to assess the toxicity of the targeting moiety alone. 3. Measure the mitochondrial membrane potential of your control cells using a fluorescent probe like TMRM.[7] |
| Lack of efficacy in cancer cell lines at expected concentrations. | 1. The specific cancer cell line may be resistant to this compound. 2. The drug may not be effectively accumulating in the mitochondria of this cell line. 3. The experimental endpoint (e.g., time point) is not optimal for observing the effect. | 1. Screen a panel of cell lines to identify sensitive models. 2. Verify mitochondrial localization using a fluorescently tagged Gamitrinib analog or by subcellular fractionation followed by Western blotting for the drug target. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[7] |
| Inconsistent results between experiments. | 1. This compound solution instability. 2. Variability in cell culture conditions (e.g., cell density, passage number). | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment and store them properly. 2. Standardize cell seeding density and use cells within a consistent range of passage numbers. |
| Observed effects do not seem to be related to mitochondrial apoptosis. | 1. Off-target effects are dominating at the concentration used. 2. The cell line may utilize a different cell death pathway. | 1. Lower the this compound concentration. 2. Assess markers of mitochondrial dysfunction, such as loss of mitochondrial membrane potential and cytochrome c release.[3][7] 3. Investigate other cell death markers to understand the operative mechanism. |
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Cell Line Type | Effective Concentration (IC50) | Reference |
| Glioblastoma | 15-20 µM (for cell killing) | [3] |
| Various Cancer Cell Lines | ~1-4 µM (for tumor cell killing) | [4][8] |
Table 2: Off-Target Activity of Gamitrinib
| Target | IC50 | Reference |
| CYP1A2 | 32.9 µM | [4][8] |
| CYP2A6 | 24 µM | [4][8] |
| CYP2B6 | 16 µM | [4][8] |
| CYP2C8 | 8 µM | [4][8] |
| CYP2C9 | 1.1 µM | [4][8] |
| CYP3A4 | 0.12-0.2 µM | [4][8] |
| hERG | 3.5 µM | [4][8] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Determining IC50
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to start from a high concentration (e.g., 40 µM) and perform at least 8 dilutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric reaction to develop.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Mitochondrial Membrane Potential Assay
Objective: To assess the effect of this compound on mitochondrial membrane potential (ΔΨm).
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
TMRM (Tetramethylrhodamine, Methyl Ester) or similar potentiometric dye
-
FACS buffer (e.g., PBS with 1% FBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with different concentrations of this compound (including a vehicle control) for a short duration (e.g., 6 hours).[7]
-
In the last 30 minutes of the treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.
-
Harvest the cells (if using flow cytometry) and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for TMRM (e.g., PE or Texas Red channel). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Alternatively, visualize the cells under a fluorescence microscope.
Visualizations
References
- 1. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
why is Gamitrinib TPP inhibiting Parkin translocation at high doses
This technical support guide provides troubleshooting advice and frequently asked questions for researchers using Gamitrinib-TPP (G-TPP) in studies related to Parkin translocation and mitophagy.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib-TPP and its mechanism of action on the PINK1/Parkin pathway at low doses?
Gamitrinib-TPP (G-TPP) is a potent anti-cancer agent that specifically targets mitochondrial Heat shock protein 90 (Hsp90) family members, such as TRAP1.[1][2][3] At low, non-toxic concentrations, G-TPP acts as a chemical inducer of the PINK1/Parkin-mediated mitochondrial quality control pathway.[4][5]
The mechanism involves:
-
Inhibition of mitochondrial Hsp90: G-TPP interferes with protein folding within the mitochondria.[4][5]
-
Induction of Mitochondrial Unfolded Protein Response (mitoUPR): This leads to an accumulation of misfolded proteins in the mitochondrial matrix.[1]
-
PINK1 Stabilization: The mitochondrial stress triggers the accumulation and stabilization of the kinase PINK1 on the outer mitochondrial membrane.[1][6] This process is largely independent of mitochondrial membrane depolarization.[1][4]
-
Parkin Recruitment and Activation: Stabilized PINK1 phosphorylates ubiquitin on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[1][7]
-
Mitophagy Induction: Recruited Parkin ubiquitinates various outer mitochondrial membrane proteins, signaling the damaged organelle for clearance by autophagy (a process known as mitophagy).[7][8]
Q2: Why does Gamitrinib-TPP inhibit Parkin translocation at high doses?
At high concentrations, Gamitrinib-TPP transitions from a specific inducer of mitophagy to a potent inhibitor of Parkin translocation and a trigger for apoptosis.[1][9] The inhibitory effect at high doses is likely due to a combination of overwhelming cellular stress and the collapse of essential mitochondrial functions, which disrupts the orderly PINK1/Parkin signaling cascade.
Key factors contributing to this inhibition include:
-
Catastrophic Mitochondrial Collapse: High concentrations of G-TPP (typically 10-20 µM) cause a rapid and severe loss of the mitochondrial inner membrane potential (ΔΨm).[2][10][11] While a drop in ΔΨm is a canonical trigger for PINK1 stabilization, a complete and sudden collapse can disrupt the necessary cellular machinery for the translocation process.[12][13]
-
Induction of Apoptosis: The severe mitochondrial damage, including the release of cytochrome c, activates the intrinsic apoptotic pathway, leading to caspase activation and programmed cell death.[2][14][15] This widespread cellular damage and commitment to apoptosis likely overrides the more nuanced mitophagy signaling pathway.
-
General Cellular Toxicity: Very high concentrations of G-TPP result in significant cell toxicity.[1][9] The ensuing cellular stress can lead to the shutdown of various cellular processes, including the complex enzymatic and trafficking steps required for Parkin recruitment.
-
Potential Disruption of PINK1 Import/Stabilization Machinery: While G-TPP at low doses promotes PINK1 stabilization, the severe disruption of mitochondrial integrity at high doses may impair the proper import and processing of PINK1, preventing its accumulation on the outer membrane, which is a prerequisite for Parkin recruitment.[1] This is supported by observations that non-mitochondrial Hsp90 inhibitors can block Parkin translocation by interfering with PINK1 stabilization.[1]
Q3: What are the typical concentration ranges for inducing versus inhibiting Parkin translocation with Gamitrinib-TPP?
The effective concentration of G-TPP is cell-type dependent and should be determined empirically. However, based on published studies, a general guideline is as follows:
| Effect | Concentration Range | Cell Type Examples | Reference |
| Induction of Parkin Translocation/Mitophagy | 5 - 15 µM | HeLa, Primary Human Fibroblasts | [1] |
| Inhibition of Parkin Translocation | > 15-20 µM | HeLa | [1][9] |
| Induction of Apoptosis/Cell Death | 10 - 20 µM | Glioblastoma cell lines, Prostate Cancer cells | [2][10] |
Note: These concentrations are starting points. It is crucial to perform a dose-response experiment for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem: No Parkin translocation is observed following Gamitrinib-TPP treatment.
| Possible Cause | Suggested Solution |
| Incorrect G-TPP Concentration | Perform a dose-response experiment. Start with concentrations in the 5-15 µM range and incubate for various time points (e.g., 4, 8, 12, 24 hours).[1][16] |
| Insufficient Incubation Time | Parkin translocation is a dynamic process. In HeLa cells, PINK1 accumulation is observed around 8 hours post-treatment.[1] Perform a time-course experiment to identify the optimal window for translocation in your cell model. |
| Cell Line Does Not Express Sufficient Parkin | Use a cell line that is known to be competent for mitophagy, such as HeLa cells stably overexpressing Parkin.[1] Verify Parkin expression levels by Western blot. |
| Degraded G-TPP Compound | Ensure G-TPP is stored correctly and prepare fresh solutions for each experiment. |
| Issues with Detection Method | For immunofluorescence, ensure antibodies are validated and imaging settings are optimal. For Western blotting, confirm the efficiency of subcellular fractionation.[16][17] |
Problem: High levels of cell death are observed.
| Possible Cause | Suggested Solution |
| G-TPP Concentration is Too High | You are likely observing the cytotoxic effects of G-TPP.[10] Reduce the concentration significantly. Perform a cell viability assay (e.g., MTT or Annexin V staining) in parallel with your translocation experiment to identify a non-toxic concentration range.[2] |
| Extended Incubation Time | Even at lower concentrations, prolonged exposure to G-TPP can lead to cell death. Reduce the incubation time. |
| Cell Line is Highly Sensitive | Some cell lines may be more sensitive to mitochondrial stressors. Perform a careful dose-response curve starting from a lower concentration range (e.g., 1-5 µM). |
Experimental Protocols
Protocol 1: Immunofluorescence Assay for Parkin Translocation
This protocol is adapted from established methods for visualizing Parkin recruitment to mitochondria.[17][18]
-
Cell Seeding: Seed HeLa cells stably expressing EGFP-Parkin onto glass-bottom dishes or coverslips. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Gamitrinib-TPP (e.g., 10 µM for induction) or vehicle control (DMSO). Include a positive control such as CCCP (10 µM) and a high-dose G-TPP group (e.g., 20 µM) for comparison. Incubate for the desired time (e.g., 8 hours).
-
Fixation: Aspirate the media and wash cells once with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Staining:
-
(Optional) To visualize mitochondria, incubate with a primary antibody against a mitochondrial marker (e.g., TOM20) diluted in blocking buffer for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with an appropriate Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips onto slides using a mounting medium containing DAPI to stain nuclei.
-
Imaging: Acquire images using a confocal or high-resolution fluorescence microscope. Parkin translocation is identified by the colocalization of EGFP-Parkin puncta with the mitochondrial marker.
Protocol 2: Western Blot Analysis of PINK1 Stabilization and Parkin Recruitment
This protocol allows for the biochemical assessment of the pathway activation.[1][16]
-
Cell Culture and Treatment: Plate cells and treat with G-TPP as described in Protocol 1.
-
Subcellular Fractionation (Optional but Recommended):
-
Harvest cells and gently lyse them to release the cytosol while keeping mitochondria intact (using a dounce homogenizer or specific lysis buffers).
-
Perform differential centrifugation to separate the cytosolic fraction from the heavy membrane fraction (containing mitochondria).
-
-
Whole-Cell Lysate Preparation:
-
If not performing fractionation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-PINK1 (to detect stabilization)
-
Anti-Parkin (to detect its presence in the mitochondrial fraction)
-
Anti-pS65-Ubiquitin (a marker of PINK1 kinase activity)[1]
-
Mitochondrial marker (e.g., TOM20, VDAC)
-
Cytosolic marker (e.g., GAPDH, Tubulin)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: G-TPP induced mitophagy at low doses.
Caption: Inhibition of Parkin translocation by high-dose G-TPP.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gamitrinib TPP - Immunomart [immunomart.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. oncotarget.com [oncotarget.com]
- 7. The Roles of PINK1, Parkin and Mitochondrial Fidelity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mitochondrial membrane potential regulates PINK1 import and proteolytic destabilization by PARL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. Targeted inhibition of mitochondrial Hsp90 suppresses localised and metastatic prostate cancer growth in a genetic mouse model of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. proteolysis.jp [proteolysis.jp]
- 17. protocols.io [protocols.io]
- 18. Microscopy-based evaluation of Parkin translocation and mitophagy in FBXO7-/- cell lines protocol v1 [protocols.io]
improving the solubility of Gamitrinib TPP for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of Gamitrinib TPP for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the presence of water can significantly reduce the solubility of the compound.
Q2: What is the maximum stock concentration I can achieve for this compound in DMSO?
A2: You can achieve a stock concentration of up to 50 mg/mL (48.26 mM) in DMSO.[1] To reach this concentration, ultrasonic treatment is necessary to aid dissolution.[1]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter solubility issues, ensure you are using a fresh, anhydrous stock of DMSO.[1] Additionally, gentle warming and/or sonication can help facilitate dissolution.[1] If precipitation occurs upon dilution into aqueous media, refer to the troubleshooting guide below.
Q4: What is the mechanism of action of this compound?
A4: this compound is a mitochondrial-targeted inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4][5] It consists of the HSP90 inhibitor 17-AAG linked to a triphenylphosphonium (TPP) cation, which directs the molecule to the mitochondrial matrix.[1][6] By inhibiting HSP90 within the mitochondria, this compound disrupts mitochondrial protein folding, leading to mitochondrial stress, the induction of the mitochondrial unfolded protein response, and ultimately apoptosis in cancer cells.[7][2][3] It has also been shown to induce PINK1/Parkin-dependent mitophagy.[8][9]
Q5: What are typical working concentrations of this compound for in vitro cell-based assays?
A5: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, concentrations in the range of 5 µM to 20 µM are commonly used to induce cell death in cancer cell lines within a 16 to 24-hour treatment period.[1][7][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | 1. DMSO has absorbed moisture. 2. Incorrect solvent used. 3. Concentration is too high. | 1. Use a fresh, unopened bottle of anhydrous DMSO. 2. Ensure you are using DMSO and not an aqueous buffer. 3. Try preparing a slightly lower stock concentration and use sonication to aid dissolution.[1] |
| Precipitation upon dilution into cell culture media | 1. The final concentration of this compound in the media exceeds its aqueous solubility. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Serially dilute the DMSO stock solution in your cell culture media to the desired final concentration. Ensure rapid mixing. 2. For higher final concentrations of this compound, consider preparing an intermediate dilution in a co-solvent mixture before final dilution in media. A formulation with 2.5% DMSO has been used for in vivo studies and could be adapted.[10] |
| Inconsistent experimental results | 1. Incomplete dissolution of this compound. 2. Degradation of the compound. | 1. Visually inspect your stock solution for any particulate matter before use. If necessary, briefly sonicate the stock solution before making dilutions. 2. Store the this compound powder at -20°C in the dark.[10] Prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Cell death observed in vehicle control | 1. DMSO toxicity. | 1. Ensure the final concentration of DMSO in your cell culture media is consistent across all treatments and is at a level tolerated by your specific cell line (typically ≤ 0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Molarity | Notes |
| DMSO | 50 mg/mL | 48.26 mM | Requires sonication. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Water | < 0.1 mg/mL | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Gamitrinib TPP-induced cell death in long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing Gamitrinib TPP-induced cell death, particularly in the context of long-term experiments. Below you will find frequently asked questions, troubleshooting strategies, experimental protocols, and data summaries to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (G-TPP) is a small molecule inhibitor of the Heat Shock Protein 90 (Hsp90) family of chaperones that is specifically targeted to the mitochondrial matrix.[1][2] It achieves this specificity through the addition of a triphenylphosphonium (TPP) moiety, which promotes accumulation within the mitochondria.[2][3] Its primary mechanism involves inhibiting the ATPase activity of mitochondrial Hsp90s, such as TRAP1, leading to an accumulation of unfolded proteins within the organelle.[3][4] This triggers significant mitochondrial stress, which, depending on the dose and duration of treatment, can lead to different cellular outcomes.[4]
Q2: Why am I observing high levels of cell death in my long-term experiments?
A2: High concentrations of this compound are known to be potently cytotoxic.[3][4] At concentrations around 15-20 μM, this compound can induce rapid and extensive cell death within 16 hours in sensitive cell lines like glioblastoma.[1][2] This cell death is typically characterized as mitochondrial apoptosis, involving loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases 9, 3, and 7.[1][2][3] For long-term studies, it is crucial to use lower concentrations that modulate mitochondrial stress without triggering acute apoptosis.
Q3: What are the different cellular responses to high versus low concentrations of this compound?
A3: The cellular response to this compound is highly dose-dependent.
-
High Concentrations (>10-15 µM): Induce a strong "mitochondriotoxic" effect, leading to rapid mitochondrial dysfunction and initiation of the intrinsic apoptotic pathway.[1][2][3]
-
Low Concentrations (<10 µM): Can trigger a mitochondrial unfolded protein response (mitoUPR), a stress-response pathway.[4] This can also lead to the selective removal of damaged mitochondria through a process called mitophagy, mediated by the PINK1/Parkin pathway, which is a cellular quality control mechanism.[4]
Q4: Is this compound toxic to all cell types?
A4: this compound shows selective toxicity towards tumor cells.[1][3] This is because many cancer cells have a higher abundance of Hsp90 chaperones within their mitochondria compared to normal, non-transformed cells.[1][4] Consequently, this compound has been shown to have minimal effect on the viability of normal human cells, such as fetal human astrocytes, at concentrations that are lethal to cancer cells.[1][5]
Q5: How quickly can this compound induce a cellular response?
A5: The onset of the cellular response varies by dose and the specific endpoint being measured. Rapid effects, such as the discharge of mitochondrial cytochrome c, can be observed in isolated mitochondria within 20 minutes.[3] In cellular models, a brief 4-hour exposure can be sufficient to abolish long-term colony formation.[3][5] Apoptotic markers and significant cell death in sensitive lines are typically observed within a 16- to 24-hour period.[1][3] Mitophagy induction can be seen peaking around 8 hours post-treatment.[4]
Troubleshooting Guide: Managing Cell Viability in Long-Term Experiments
| Problem / Observation | Potential Cause | Recommended Solution |
| Excessive cell death early in the experiment (e.g., within 24-48 hours). | The concentration of this compound is too high, leading to acute mitochondrial apoptosis rather than a sustained stress response.[1][4] | 1. Perform a Dose-Response Curve: Titrate this compound from a high concentration (e.g., 20 µM) down to a low concentration (e.g., 0.5 µM) over a 24-72 hour period. Use a viability assay like MTT or Annexin V staining to identify a sub-lethal concentration range suitable for your cell line and experimental goals. 2. Reduce Exposure Time: Consider using a shorter initial exposure (e.g., 4-8 hours) followed by a wash-out and incubation in drug-free media for long-term observation. A brief exposure has been shown to be sufficient to impact long-term tumorigenicity.[5] |
| Cells initially show signs of stress but appear to recover after 24-48 hours. | This is a known phenomenon with this compound treatment.[4] The initial stress may induce a compensatory mitoUPR and mitophagy, clearing damaged mitochondria and allowing a portion of the cell population to recover and resume proliferation.[4] | 1. Time-Course Analysis: Conduct a detailed time-course experiment, analyzing key markers at multiple time points (e.g., 4, 8, 12, 24, 48, 72 hours) to understand the dynamics of the response. 2. Intermittent Dosing: For very long-term experiments (e.g., >72 hours), consider an intermittent dosing schedule (e.g., treat for 8 hours every 48 hours) to maintain mitochondrial stress without allowing for full recovery or inducing overwhelming toxicity. |
| Difficulty distinguishing between apoptosis and mitophagy. | Both processes are triggered by mitochondrial stress from this compound.[3][4] At certain concentrations and time points, both pathways may be active simultaneously in the cell population. | 1. Use Specific Markers: Utilize distinct molecular markers to differentiate the pathways. For apoptosis, measure cleaved caspase-3/7, PARP cleavage, and Annexin V. For mitophagy, measure PINK1 stabilization, Parkin recruitment to mitochondria, p62/SQSTM1 and LC3-II accumulation via Western blot or immunofluorescence.[4] 2. Functional Assays: Measure mitochondrial membrane potential. A complete and sustained loss is indicative of apoptosis, while partial or transient depolarization may be associated with mitophagy.[4] |
| High variability in results between experimental replicates. | Inconsistent drug preparation, cell seeding density, or the inherent heterogeneity of the cellular response can lead to variability. | 1. Standardize Drug Preparation: Prepare fresh this compound dilutions from a concentrated stock in a suitable solvent like DMSO for each experiment. Ensure the final DMSO concentration is consistent and low (<0.1%) across all conditions. 2. Control Cell Density: Ensure consistent cell seeding density, as confluency can significantly impact cellular metabolism and drug sensitivity. 3. Clone Selection: If using a heterogeneous cell line, consider using a single-cell clone to ensure a more uniform response. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Preclinical Models
| Cell Line / Model | Concentration | Effect Observed | Duration of Treatment | Citation |
| Glioblastoma Cells (patient-derived & cultured) | 15-20 µM | Induction of mitochondrial apoptosis and cell death. | 16 hours | [1][2] |
| HeLa EGFP-Parkin Cells | 10 µM | Induction of PINK1/Parkin-mediated mitophagy; partial mitochondrial depolarization. | 4-12 hours | [4] |
| Various Cancer Cell Lines (U87, PC3, MCF-7, etc.) | 5 µM | Suboptimal concentration used in combination studies with TRAIL. | 16 hours | [1] |
| SKBr3 Breast Cancer Cells | 10 µM | Cytotoxic effect, leading to nearly complete cell killing. | 24 hours | [3][5] |
| H460 Lung Cancer Cells | 10 µM | Abolished colony formation in soft agar. | 4 hours | [3][5] |
| NCI 60 Cell-Line Screen | 0.16 - 29 µM | IC50 range for anticancer activity across a broad panel of cell lines. | Not Specified | [6] |
| In vivo (Glioblastoma Xenograft) | 20 mg/kg (i.p.) | Systemic monotherapy had no effect on orthotopic tumor growth. | Daily | [2] |
Table 2: Time-Course of this compound-Induced Cellular Events in HeLa Cells (10 µM)
| Time Point | Event | Citation |
| 4-8 hours | PINK1 stabilization and pS65-Ub induction. | [4] |
| 8 hours | Peak of mitophagy induction. | [4] |
| 8 hours | Phosphorylation of TBK1 and increased LC3-II levels. | [4] |
| 12 hours | Peak of Parkin translocation to mitochondria. | [4] |
| 24 hours | Partial recovery of mitochondrial protein levels and cell morphology. | [4] |
Detailed Experimental Protocols
Protocol 1: Dose-Response and Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in triplicate in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound from a concentrated stock in DMSO. Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.1 µM to 20 µM). Ensure the final DMSO concentration is constant across all wells.
-
Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm or 570 nm) using a microplate reader.[1]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow to adhere, and treat with the desired concentrations of this compound for the intended duration (e.g., 16 hours).[1]
-
Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well or 384-well plate suitable for fluorescence measurements.[4]
-
Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 4 hours). Include a vehicle control (DMSO) and a positive control for depolarization (e.g., 10 µM CCCP).[4]
-
Dye Loading: Add a fluorescent ΔΨm indicator dye (e.g., JC-10 or TMRM) to each well according to the manufacturer's protocol.[3][4] Incubate for the recommended time (e.g., 45 minutes).
-
Measurement: Measure the fluorescence using a plate reader. For ratiometric dyes like JC-10, measure both the red fluorescence (J-aggregates in healthy mitochondria) and green fluorescence (monomers in depolarized mitochondria).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visual Guides
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: PINK1/Parkin-mediated mitophagy induced by low-dose this compound.
Caption: Troubleshooting workflow for long-term this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gamitrinib-TPP Treatment for Mitophagy Induction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Gamitrinib-TPP to induce mitophagy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Gamitrinib-TPP in inducing mitophagy?
A1: Gamitrinib-TPP is a mitochondria-targeted Hsp90 inhibitor. By inhibiting mitochondrial Hsp90 (specifically TRAP1), it disrupts mitochondrial protein folding, leading to an accumulation of misfolded proteins within the mitochondrial matrix.[1][2] This triggers the mitochondrial unfolded protein response (mitoUPR) and subsequently activates the PINK1/Parkin signaling pathway to induce mitophagy.[1][2][3][4][5] This mechanism is notably different from canonical mitophagy inducers like CCCP, as it is largely independent of mitochondrial membrane depolarization.[1][3][4]
Q2: What is the recommended concentration and treatment time for Gamitrinib-TPP?
A2: The optimal concentration and treatment time are cell-type dependent. For HeLa cells, a concentration of 10 µM is commonly used, with mitophagy peaking around 8 hours.[1] In primary human fibroblasts, a higher concentration of 15 µM for 16 hours has been shown to be effective.[1] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q3: In which cell types has Gamitrinib-TPP been shown to induce mitophagy?
A3: Gamitrinib-TPP has been successfully used to induce mitophagy in a variety of cell types, including cancer cell lines like HeLa, primary human skin fibroblasts, and induced neurons.[1][2][4]
Q4: How can I measure mitophagy induced by Gamitrinib-TPP?
A4: Several methods can be employed to quantify Gamitrinib-TPP-induced mitophagy. These include:
-
Western Blotting: To detect the stabilization of PINK1, phosphorylation of ubiquitin at Serine 65 (pS65-Ub), and the degradation of mitochondrial outer membrane proteins such as TOM70, Mitofusin 1/2, and Miro1.[1]
-
Fluorescence Microscopy: To visualize the translocation of Parkin to the mitochondria and the recruitment of autophagy adapters like LC3 and p62.[1][6]
-
Reporter Assays: Using fluorescent reporters like mito-Keima, which changes its fluorescence spectrum upon delivery to the acidic environment of the lysosome, provides a quantitative measure of mitophagic flux.[1][6][7]
-
Flow Cytometry: To quantify changes in mitochondrial mass in a cell population.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low mitophagy induction observed. | 1. Suboptimal concentration of Gamitrinib-TPP. 2. Inappropriate treatment time. 3. Cell line does not express sufficient levels of Parkin. | 1. Perform a dose-response curve (e.g., 5-20 µM) to determine the optimal concentration for your cell line. 2. Conduct a time-course experiment (e.g., 4, 8, 12, 16, 24 hours) to identify the peak of mitophagy. Mitophagy induced by G-TPP can be transient.[1] 3. If your cell line has low endogenous Parkin, consider overexpressing a tagged version of Parkin. |
| High levels of cell death observed. | 1. Gamitrinib-TPP concentration is too high. 2. Prolonged treatment time. | 1. Reduce the concentration of Gamitrinib-TPP. High concentrations can be toxic.[1][3] 2. Shorten the treatment duration. Cell viability can be assessed using assays like MTT or Annexin V staining.[8][9][10] |
| Inconsistent results between experiments. | 1. Variability in cell confluence. 2. Inconsistent Gamitrinib-TPP preparation. | 1. Ensure a consistent cell seeding density and confluence at the time of treatment. 2. Prepare fresh Gamitrinib-TPP solutions from a stock for each experiment. |
| No degradation of mitochondrial proteins observed via Western blot. | 1. The effect of G-TPP on substrate degradation can be transient. 2. Insufficient treatment time. | 1. Analyze protein levels at multiple time points, as some substrates may recover after 24 hours.[1] 2. Ensure the treatment time is sufficient for protein degradation to occur (e.g., check at 8 and 16 hours). |
Quantitative Data Summary
Table 1: Recommended Gamitrinib-TPP Treatment Conditions for Mitophagy Induction
| Cell Type | Gamitrinib-TPP Concentration | Optimal Treatment Time | Key Readouts | Reference |
| HeLa | 10 µM | 8 hours | PINK1 stabilization, pS65-Ub, Parkin translocation, mitoKeima | [1] |
| Primary Human Fibroblasts | 15 µM | 16 hours | pS65-Ub induction | [1] |
| Induced Neurons | Not specified | Not specified | PINK1 stabilization, pS65-Ub | [1] |
Table 2: Comparison of Gamitrinib-TPP and CCCP Effects on Mitochondria in HeLa Cells
| Parameter | 10 µM Gamitrinib-TPP | 10 µM CCCP | Reference |
| Mitochondrial Depolarization (4h) | Partial | Complete | [1] |
| Peak Parkin Translocation | ~12 hours | ~4 hours | [1] |
| Peak Mitophagy (mitoKeima) | ~8 hours | Continuously increases over 12h | [1] |
Experimental Protocols
Protocol 1: Induction of Mitophagy with Gamitrinib-TPP in HeLa Cells
-
Cell Culture: Plate HeLa cells stably expressing Parkin (and optionally a mitophagy reporter like mitoKeima) to achieve 60-70% confluency on the day of the experiment.
-
Gamitrinib-TPP Preparation: Prepare a 10 mM stock solution of Gamitrinib-TPP in DMSO.
-
Treatment: Dilute the Gamitrinib-TPP stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. Remove the old medium from the cells and add the Gamitrinib-TPP-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) at 37°C and 5% CO2.
-
Analysis: Proceed with downstream analysis such as immunofluorescence for Parkin translocation, Western blotting for mitophagy markers, or live-cell imaging for mitoKeima.
Protocol 2: Western Blot Analysis of Mitophagy Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against PINK1, pS65-Ub, TOM20, and a loading control (e.g., GAPDH or Vinculin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Gamitrinib-TPP induced mitophagy pathway.
Caption: General experimental workflow.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. szphoton.com [szphoton.com]
- 7. New methods for monitoring mitochondrial biogenesis and mitophagy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. medchemexpress.com [medchemexpress.com]
addressing slow kinetics of Gamitrinib TPP compared to CCCP
Welcome to the technical support center for Gamitrinib TPP. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are the kinetics of this compound so much slower than the mitochondrial uncoupler CCCP?
A1: The difference in the onset of action between this compound and CCCP is due to their fundamentally different mechanisms of action.
-
This compound is a mitochondrial-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) family, including TRAP1.[1] Its primary effect, the inhibition of these chaperone proteins, is immediate. However, the downstream effects, such as the induction of the mitochondrial unfolded protein response (mitoUPR) and subsequent apoptosis, only begin as unfolded proteins accumulate.[2] This cascade of biological events, including PINK1/Parkin-mediated mitophagy, contributes to a delayed observable effect.[2][3]
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a protonophore that acts as a chemical uncoupler of oxidative phosphorylation.[4][5] It directly transports protons across the inner mitochondrial membrane, rapidly dissipating the mitochondrial membrane potential.[6][7] This direct physical disruption of the proton gradient leads to a very fast onset of action.
In essence, this compound's effect is a multi-step biological process, while CCCP's is a direct biophysical event.
Q2: I'm not seeing the expected level of apoptosis with this compound in my cell line. What could be the issue?
A2: Several factors can influence the efficacy of this compound. Here are some troubleshooting steps:
-
Cell Line Specificity: The expression levels of mitochondrial Hsp90 and TRAP1 can vary between cell lines.[2] Cancer cells often have higher levels of these chaperones in their mitochondria compared to normal cells, making them more susceptible.[8] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Incubation Time: Due to its indirect mechanism, this compound requires a longer incubation time to induce apoptosis compared to direct insults to mitochondria. Experiments have shown that significant effects, such as Parkin translocation, are robustly induced after 4 to 8 hours of treatment.[2] Cell death is typically observed within a 16-hour exposure.[9]
-
Compound Stability and Handling: Ensure that your stock of this compound has been stored correctly at -20°C in the dark.[10] Repeated freeze-thaw cycles should be avoided.
-
Assay-Specific Considerations: The choice of apoptosis assay can influence the results. For a comprehensive analysis, consider using multiple assays that measure different apoptotic markers, such as loss of mitochondrial membrane potential, cytochrome c release, and caspase activation.[8]
Q3: Can I use this compound and CCCP interchangeably to study mitochondrial dysfunction?
A3: While both compounds induce mitochondrial dysfunction, they are not interchangeable due to their different mechanisms.
-
Use CCCP for experiments requiring rapid and direct depolarization of the mitochondrial membrane. It is a standard positive control for assays measuring mitochondrial membrane potential.[2]
-
Use This compound to study the consequences of mitochondrial proteotoxic stress and the induction of the mitochondrial unfolded protein response (mitoUPR).[2][3] It represents a more physiologically relevant stress compared to the chemical uncoupling by CCCP.[3]
Troubleshooting Guide
Issue: Slow or No Observable Effect with this compound
| Potential Cause | Troubleshooting Steps |
| Insufficient Incubation Time | Extend the treatment duration. Monitor time points at 4, 8, 12, 16, and 24 hours to establish an optimal window for your specific assay and cell line.[2][8] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the IC50 for your cell line. Concentrations in the range of 5-20 µM are commonly used.[8] |
| Cell Line Resistance | Measure the expression levels of mitochondrial Hsp90 and TRAP1 in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Incorrect Assay | Use assays that measure downstream events of mitochondrial stress, such as PINK1 stabilization, Parkin translocation, or induction of mitoUPR markers (e.g., ATF4, ATF5, CHOP).[2] |
Quantitative Data Summary
The following table summarizes the typical timelines for the effects of this compound and CCCP.
| Parameter | This compound | CCCP |
| Mechanism of Action | Inhibition of mitochondrial Hsp90/TRAP1 | Protonophore, mitochondrial uncoupler |
| Primary Effect | Accumulation of unfolded proteins in mitochondria | Dissipation of mitochondrial membrane potential |
| Parkin Translocation | 4 - 8 hours[2] | ~2 hours[2] |
| Induction of Apoptosis | 16 hours[9] | Rapid, time can vary by concentration and cell type |
| Mitochondrial Depolarization | Secondary effect, slower onset[2] | Immediate[7] |
Experimental Protocols
Protocol 1: Assessment of Parkin Translocation by High-Content Imaging
This protocol is adapted from studies investigating this compound-induced mitophagy.[2]
-
Cell Seeding: Seed HeLa cells stably expressing EGFP-Parkin in 96-well optical plates.
-
Treatment: Treat cells with 10 µM this compound for 4 and 8 hours. As a positive control, treat a set of wells with 10 µM CCCP for 2 hours. Include a DMSO-treated negative control.
-
Fixation and Staining: Fix the cells and counterstain with Hoechst dye to visualize the nuclei.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify Parkin translocation by measuring the ratio of cytoplasmic to nuclear EGFP signal. Normalize the data to the positive (CCCP) and negative (DMSO) controls.
Protocol 2: Measurement of Mitochondrial Membrane Potential
-
Cell Seeding: Plate cells in a 96-well plate.
-
Treatment: Treat cells with varying concentrations of this compound for 4 hours. Include a positive control with 10 µM CCCP.
-
Dye Loading: Load the cells with a mitochondrial membrane potential-sensitive dye, such as JC-10.
-
Measurement: Measure the fluorescence using a plate reader according to the dye manufacturer's instructions. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]
- 6. CCCP | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]
- 7. Current mechanistic insights into the CCCP-induced cell survival response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Gamitrinib-TPP in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gamitrinib-TPP in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib-TPP and how does it work?
Gamitrinib-TPP is a potent, mitochondria-targeted inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It is a conjugate of the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) cation, which directs the drug specifically to the mitochondria of cancer cells.[3] Within the mitochondria, Gamitrinib-TPP inhibits mitochondrial HSP90 (TRAP1), leading to an accumulation of misfolded proteins, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[4][5][6]
Q2: My cancer cell line is showing reduced sensitivity to Gamitrinib-TPP. What are the potential mechanisms of resistance?
Based on preclinical studies, two primary mechanisms of resistance to Gamitrinib-TPP have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump Gamitrinib-TPP out of the cell, reducing its intracellular concentration and mitochondrial accumulation. This has been observed in the prostate cancer cell line PC3-GA.[7]
-
Activation of Stress Response Pathways: In some cancer cell lines, particularly colon cancer, resistance can be mediated by the activation of the Endoplasmic Reticulum (ER) stress response and the subsequent activation of the NRF2 antioxidant pathway.[8][9] This pathway helps cells to cope with the oxidative stress induced by Gamitrinib-TPP, thereby promoting cell survival.
Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein?
You can assess P-gp overexpression and activity through several methods:
-
Western Blotting: Use an antibody specific to P-glycoprotein to compare its expression levels in your resistant cell line versus the parental, sensitive cell line.
-
Immunofluorescence: Visualize the localization and expression level of P-gp on the cell membrane.
-
P-gp Activity Assays: These functional assays measure the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. Reduced intracellular fluorescence in your resistant cells compared to sensitive cells, which can be reversed by a P-gp inhibitor like verapamil (B1683045), indicates increased P-gp activity.
Q4: What are the indicators of ER stress and NRF2 pathway activation in my resistant cells?
To investigate the involvement of the ER stress and NRF2 pathways, you can measure the following markers:
-
ER Stress Markers: Increased expression of proteins such as GRP78 (BiP), CHOP, and the splicing of XBP1 are hallmarks of ER stress. These can be measured by Western blotting or RT-qPCR.[10][11][12]
-
NRF2 Activation: Nuclear translocation of NRF2 is a key indicator of its activation. This can be assessed by immunofluorescence or by fractionating cell lysates into nuclear and cytoplasmic components followed by Western blotting. Increased expression of NRF2 target genes, such as HO-1 and NQO1, can be measured by RT-qPCR or Western blotting.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Decreased Potency of Gamitrinib-TPP in Prostate Cancer Cells
This issue may be linked to P-glycoprotein-mediated drug efflux.
Troubleshooting Workflow
Workflow for troubleshooting P-gp mediated resistance.
Experimental Protocols
P-glycoprotein Activity Assay (Rhodamine 123 Efflux)
-
Cell Seeding: Seed both sensitive (parental) and resistant cancer cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Verapamil Pre-treatment (for reversal confirmation): To a subset of wells with resistant cells, add verapamil to a final concentration of 10-50 µM and incubate for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Compare the fluorescence intensity between sensitive, resistant, and verapamil-treated resistant cells. A significant increase in fluorescence in the resistant cells upon verapamil treatment indicates P-gp-mediated efflux.
Quantitative Data Summary: P-gp Mediated Resistance
| Cell Line | Treatment | Relative Fluorescence Units (RFU) | Interpretation |
| Parental (Sensitive) | Gamitrinib-TPP | Low | High Drug Accumulation |
| Resistant | Gamitrinib-TPP | High | Low Drug Accumulation (Efflux) |
| Resistant | Gamitrinib-TPP + Verapamil | Low | P-gp Inhibition Restores Accumulation |
Issue 2: Reduced Efficacy of Gamitrinib-TPP in Colon Cancer Cells
This may be indicative of resistance mediated by ER stress and NRF2 activation.
Troubleshooting Workflow
Workflow for troubleshooting ER stress and NRF2 mediated resistance.
Experimental Protocols
Western Blot for ER Stress and NRF2 Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant colon cancer cells with Gamitrinib-TPP for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against GRP78, CHOP, NRF2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to compare the expression levels of the target proteins between sensitive and resistant cells.
Quantitative Data Summary: ER Stress and NRF2-Mediated Resistance
| Cell Line | Treatment | GRP78 Expression | CHOP Expression | Nuclear NRF2 | HO-1 Expression |
| Sensitive | Gamitrinib-TPP | +++ | +++ | + | + |
| Resistant | Gamitrinib-TPP | + | + | +++ | +++ |
| Resistant | Gamitrinib-TPP + NRF2 Inhibitor | ++ | ++ | + | + |
Signaling Pathway Diagram
Gamitrinib-TPP induced resistance via ER stress and NRF2 activation.
Disclaimer: These troubleshooting guides and protocols are intended for research purposes only and should be adapted to specific experimental conditions. Always consult relevant literature and safety guidelines before conducting any experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic targeting of NRF2 potentiates the efficacy of the TRAP1 inhibitor G-TPP through reduction of ROS detoxification in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characteristics of endoplasmic reticulum stress in colorectal cancer for predicting prognosis and developing treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of endoplasmic reticulum stress-related genes as prognostic markers in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NRF2 Signaling Pathway in Chemo/Radio/Immuno-Therapy Resistance of Lung Cancer: Looking Beyond the Tip of the Iceberg | Archivos de Bronconeumología [archbronconeumol.org]
- 16. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
identifying and mitigating off-target effects of Gamitrinib TPP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Gamitrinib-TPP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gamitrinib-TPP?
Gamitrinib-TPP is a mitochondria-targeted inhibitor of the heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform TRAP1 (TNF receptor-associated protein-1).[1][2] It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria.[2][3] The primary on-target effect is the inhibition of TRAP1's ATPase activity, leading to mitochondrial protein misfolding, activation of the mitochondrial unfolded protein response (mitoUPR), and ultimately, induction of apoptosis in cancer cells.[2][4][5] This mitochondriotoxic mechanism of action is selective for tumor cells, which often exhibit a dependency on mitochondrial chaperones like TRAP1 for survival.[6][7]
Q2: What are the known off-target effects of Gamitrinib-TPP?
While Gamitrinib-TPP is designed for mitochondrial selectivity to diminish the off-target effects associated with cytosolic Hsp90 inhibition, preclinical studies have identified potential off-target activities, particularly at concentrations higher than those required for its primary anti-cancer effects.[7][8] These include the inhibition of certain cytochrome P450 (CYP) enzymes and interactions with ion channels.[2][3]
Q3: Does Gamitrinib-TPP inhibit cytosolic Hsp90?
Studies have shown that Gamitrinib-TPP does not significantly affect Hsp90 homeostasis outside of the mitochondria.[8][9] Unlike non-targeted Hsp90 inhibitors such as 17-AAG, Gamitrinib-TPP does not typically induce the degradation of cytosolic Hsp90 client proteins or cause an upregulation of Hsp70, which are hallmark indicators of cytosolic Hsp90 inhibition.[2]
Troubleshooting Guide: Identifying Off-Target Effects
Q4: I suspect off-target effects in my experiments with Gamitrinib-TPP. What is the first step to investigate this?
The first step is to confirm that the observed phenotype is not a result of exaggerated on-target effects. This can be achieved by performing a dose-response experiment and comparing the effective concentration in your assay with the known IC50 for on-target TRAP1 inhibition. If the effects are observed at significantly different concentrations, or if the phenotype is inconsistent with mitochondrial dysfunction, proceeding with off-target identification assays is recommended.
Q5: How can I experimentally determine if Gamitrinib-TPP is engaging with unintended proteins in my cellular model?
Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. This method is based on the principle that a protein's thermal stability increases upon ligand binding. By treating cells with Gamitrinib-TPP and then subjecting them to a temperature gradient, you can identify proteins that are stabilized by the compound, indicating a direct interaction.
Q6: What is a comprehensive method to identify all potential off-target proteins of Gamitrinib-TPP?
For a global view of off-target interactions, chemical proteomics approaches are recommended. In this method, a modified version of Gamitrinib-TPP with a reactive group and an affinity tag is used to pull down interacting proteins from cell lysates. These proteins are then identified using mass spectrometry. This can provide an unbiased profile of the compound's interactome.
Data on Known Off-Target Interactions
The following tables summarize the known in vitro off-target activities of Gamitrinib. It is important to note that the concentrations at which these effects are observed are generally higher than the typical IC50 for tumor cell killing.
Table 1: Gamitrinib Inhibition of Cytochrome P450 Isoforms [2][3]
| CYP Isoform | IC50 (µM) | Potential for Interaction |
| CYP1A2 | 32.9 | Low |
| CYP2A6 | 24 | Low |
| CYP2B6 | 16 | Low |
| CYP2C8 | 8 | Low |
| CYP2C9 | 1.1 | High |
| CYP3A4 | 0.12-0.2 | High |
Table 2: Effect of Gamitrinib on Ion Channel Conductance [2]
| Ion Channel | Concentration (µM) | % Inhibition | Potential for Interaction |
| Nav1.5 | 10 | 22.3% | Moderate |
| Kv4.3/KChIP2 | 10 | 6.8% | Low |
| Cav1.2 | 10 | 12.2% | Low |
| Kv1.5 | 10 | 6.6% | Low |
| hERG | 3.5 (IC50) | 50% | High |
Guide to Mitigating Off-Target Effects
Q7: How can I minimize the off-target effects of Gamitrinib-TPP in my experiments?
-
Dose Optimization: Use the lowest effective concentration of Gamitrinib-TPP that achieves the desired on-target effect. A careful dose-response analysis is crucial.
-
Time-Course Experiments: Limit the duration of exposure to Gamitrinib-TPP to the minimum time required to observe the on-target phenotype.
-
Avoid Co-administration of CYP Substrates: When working with in vivo models, avoid co-administering drugs that are known substrates of CYP2C9 and CYP3A4, as Gamitrinib-TPP may interfere with their metabolism.[10]
-
Use of Appropriate Controls: Always include a non-targeted Hsp90 inhibitor (e.g., 17-AAG) as a control to distinguish mitochondrial-specific effects from general Hsp90 inhibition.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of Gamitrinib-TPP binding to its intended target, TRAP1, and the identification of potential off-target proteins in a cellular context.
Materials:
-
Cell line of interest
-
Gamitrinib-TPP
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., 0.5% NP-40 in PBS with protease inhibitors)
-
Antibodies for Western blotting (TRAP1 and other potential targets)
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with Gamitrinib-TPP at the desired concentration (e.g., 1-10 µM) or with DMSO for 1-2 hours.
-
Heating: Resuspend the treated cells in PBS with protease inhibitors and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with intermittent vortexing.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the protein levels by Western blotting using antibodies against TRAP1 and other suspected off-target proteins. An increase in the amount of soluble protein at higher temperatures in the Gamitrinib-TPP treated samples compared to the control indicates target engagement.
Protocol 2: Off-Target Identification using Chemical Proteomics
This protocol provides a method for the unbiased identification of Gamitrinib-TPP binding partners.
Materials:
-
A "clickable" or photo-affinity-labeled version of Gamitrinib-TPP
-
Cell line of interest
-
Biotin-azide or other appropriate tag
-
Streptavidin beads
-
Lysis buffer
-
Mass spectrometry facility
Procedure:
-
Cell Treatment: Treat cells with the modified Gamitrinib-TPP for a specified time.
-
Crosslinking (if using a photo-affinity label): Expose the cells to UV light to covalently link the probe to its binding partners.
-
Cell Lysis: Lyse the cells and perform a "click" reaction to attach a biotin (B1667282) tag to the probe.
-
Affinity Purification: Use streptavidin beads to pull down the biotin-tagged probe along with its covalently bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down. Proteins that are significantly enriched in the Gamitrinib-TPP-treated sample compared to a control are considered potential off-targets.
Visualizations
Caption: On-target signaling pathway of Gamitrinib-TPP.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical workflow for mitigating off-target effects.
References
- 1. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for the Effects of the TPP Moiety
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting experiments involving triphenylphosphonium (TPP)-conjugated molecules for mitochondrial targeting. It is crucial to distinguish the effects of the bioactive "cargo" from the intrinsic effects of the TPP moiety itself.
Frequently Asked Questions (FAQs)
Q1: Is the TPP moiety truly an inert mitochondrial targeting vector?
A1: While widely used for mitochondrial targeting, the TPP cation itself is not biologically inert.[1][2] Studies have shown that the TPP moiety can exert its own biological effects, including cytotoxicity, alteration of mitochondrial membrane potential, and inhibition of cellular respiration.[2][3][4] These effects are often dependent on the concentration and the hydrophobicity of the TPP derivative.[2][3]
Q2: What are the most common off-target effects observed with TPP-conjugated molecules?
A2: The most frequently reported off-target effects of the TPP moiety include:
-
Mitochondrial toxicity: At higher concentrations, the TPP cation can be toxic to mitochondria.[1]
-
Alteration of mitochondrial membrane potential (ΔΨm): TPP derivatives can decrease the mitochondrial membrane potential.[2][3]
-
Inhibition of the electron transport chain: Alkylated TPP cations have been shown to inhibit mitochondrial respiration.[2][5]
-
Induction of mitochondrial proton leak: Some TPP derivatives can increase the proton leak across the inner mitochondrial membrane.[2][6]
-
Inhibition of Krebs cycle enzymes: Methyltriphenylphosphonium (B96628) (TPMP) has been shown to inhibit the 2-oxoglutarate dehydrogenase complex (OGDHC).[4][7][8]
Q3: What is the best control to use for my TPP-conjugated molecule?
A3: The ideal control is a TPP-linked compound with a similar chemical structure and physicochemical properties but lacking the specific biological activity of your "cargo" molecule.[5] A commonly used control is an alkylated TPP cation, such as methyltriphenylphosphonium (TPMP), which has a short alkyl chain.[3][4] This "bare TPP" control helps to isolate the effects of the targeting moiety from your molecule of interest.[1]
Q4: How does the hydrophobicity of the TPP conjugate influence its effects?
A4: The hydrophobicity of the TPP derivative, often determined by the length of the alkyl linker chain, is a critical factor.[2] More hydrophobic TPP derivatives tend to have a greater impact on mitochondrial membrane potential and respiratory chain activity.[2] Therefore, it is important to match the hydrophobicity of your control compound to your experimental compound as closely as possible.[3]
Troubleshooting Guide
Problem: I am observing unexpected cytotoxicity with my TPP-conjugated compound.
-
Possible Cause: The cytotoxicity may be due to the TPP moiety itself, especially at higher concentrations.[1]
-
Troubleshooting Steps:
-
Run a "Bare TPP" Control: Treat cells with a control compound like methyltriphenylphosphonium (TPMP) at the same concentrations as your TPP-conjugated molecule.
-
Perform a Dose-Response Analysis: Determine the concentration at which the "bare TPP" control exhibits toxicity.
-
Compare Cytotoxicity: If the cytotoxicity of your TPP-conjugated molecule is significantly greater than the "bare TPP" control, it is more likely attributable to your cargo.
-
Problem: My experimental results are inconsistent or suggest off-target effects.
-
Possible Cause: The TPP moiety may be interfering with mitochondrial function, confounding your results.[1]
-
Troubleshooting Steps:
-
Assess Mitochondrial Health: Measure key mitochondrial function parameters in the presence of your TPP-conjugated molecule and a "bare TPP" control.
-
Non-Targeting Control: Compare the effects of your TPP-conjugated molecule with a version of the drug that lacks the TPP moiety to confirm the effects are due to mitochondrial targeting.[1]
-
Experimental Protocols
Protocol 1: Assessing the Intrinsic Effects of the TPP Moiety on Cell Viability
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of your TPP-conjugated molecule and a "bare TPP" control (e.g., TPMP). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a standard cell viability assay, such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Calculate the percentage of viable cells for each condition relative to the vehicle control and compare the dose-response curves of your TPP-conjugated molecule and the "bare TPP" control.
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm)
-
Cell Culture and Treatment: Prepare and treat cells as described in Protocol 1.
-
Staining: In the final 30 minutes of treatment, add a fluorescent probe sensitive to ΔΨm, such as TMRM (tetramethylrhodamine, methyl ester) or JC-1, to the culture medium.
-
Imaging or Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the fluorescence intensity. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[1]
-
Data Analysis: Compare the fluorescence intensity between cells treated with your TPP-conjugated molecule, the "bare TPP" control, and the vehicle control.
Protocol 3: Measuring Cellular Respiration
-
Cell Culture: Seed cells in a specialized microplate for measuring cellular respiration (e.g., Seahorse XF plate).
-
Treatment: Treat the cells with your TPP-conjugated molecule and a "bare TPP" control.
-
Respiration Analysis: Use an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR). This can be done under basal conditions and after the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration.[3]
-
Data Analysis: Compare the OCR profiles of cells treated with your TPP-conjugated molecule and the "bare TPP" control to determine if the TPP moiety itself affects cellular respiration.[2]
Quantitative Data Summary
| TPP Derivative | Cell Line | Concentration | Exposure Time | Observed Effects on Mitochondria | Reference |
| Hexyl-TPP | C2C12 | 2 µM | 24 hours | Significant decrease in inner mitochondrial membrane protein levels and decreased membrane potential. | [1][3] |
| Methyltriphenylphosphonium (TPMP) | C2C12 | Micromolar concentrations | Acute | Progressive inhibition of cellular respiration. | [4][8] |
| Decyl- and Dodecyl-TPP | C2C12 | 1 µM | Acute | Inhibition of maximal respiration. | [2] |
| H-TPP-DC (unmodified TPP) | C2C12 | 2 µM | 20 hours | Dissipation of mitochondrial membrane potential. | [9] |
| 4-CF3-TPP-DC (modified TPP) | C2C12 | 2 µM | 20 hours | No significant effect on mitochondrial membrane potential. | [9] |
Visualizations
Caption: Workflow for TPP control experiments.
Caption: Logical relationship of controls.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial Probe Methyltriphenylphosphonium (TPMP) Inhibits the Krebs Cycle Enzyme 2-Oxoglutarate Dehydrogenase | PLOS One [journals.plos.org]
- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Mitochondrial Probe Methyltriphenylphosphonium (TPMP) Inhibits the Krebs Cycle Enzyme 2-Oxoglutarate Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 8. Mitochondrial Probe Methyltriphenylphosphonium (TPMP) Inhibits the Krebs Cycle Enzyme 2-Oxoglutarate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Gamitrinib-TPP Delivery in Orthotopic Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Gamitrinib-TPP in orthotopic xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is Gamitrinib-TPP and what is its mechanism of action?
Gamitrinib-TPP is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) family.[1][2] It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria of cells.[3][4] In cancer cells, which have a high abundance of mitochondrial Hsp90 chaperones like TRAP-1, Gamitrinib-TPP inhibits their function.[5][6][7] This leads to mitochondrial proteotoxic stress, the mitochondrial unfolded protein response (mitoUPR), and ultimately, apoptosis through the release of cytochrome c and activation of caspases.[1][6][8][9]
Q2: Why is Gamitrinib-TPP selective for tumor cells?
The selectivity of Gamitrinib-TPP for tumor cells over normal cells is attributed to the differential expression of its target, mitochondrial Hsp90.[1][5] Many cancer types exhibit a heightened dependence on mitochondrial chaperones to maintain proteostasis and support their high metabolic and proliferative rates.[3][4] Normal tissues, in contrast, do not have the same level of mitochondrial Hsp90 accumulation, making them less susceptible to the cytotoxic effects of Gamitrinib-TPP.[1][8][9]
Q3: What is the purpose of an orthotopic xenograft model, and why is it preferred over a subcutaneous model for studying Gamitrinib-TPP?
Orthotopic xenograft models involve implanting tumor cells or tissue into the corresponding organ of an immunodeficient animal (e.g., implanting human glioblastoma cells into a mouse brain).[10][11][12][13] This approach is preferred because it more accurately recapitulates the tumor microenvironment, including local vasculature, cell-cell interactions, and tissue-specific factors that influence tumor growth, invasion, and metastasis.[14][15] For a drug like Gamitrinib-TPP, which targets a fundamental cellular process, an orthotopic model provides a more clinically relevant context to evaluate efficacy and delivery challenges compared to a subcutaneous model.[14]
Q4: How should Gamitrinib-TPP be formulated for in vivo studies?
A stable, injectable formulation is crucial for consistent in vivo results. A three-step process has been described for preparing Good Laboratory Practice (GLP) grade Gamitrinib-TPP at a concentration of 5 mg/mL.[4] The process involves initial solubilization in DMSO, followed by dilution in a solution containing Polysorbate 80, Lecithin, and Sucrose, and a final dilution in 5% dextrose.[4] It is critical to avoid formulations with high concentrations of DMSO (e.g., 75%), as this can cause toxicity in animal models, particularly rats.[16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition in Orthotopic Model | 1. Inadequate Drug Delivery: The drug may not be reaching the orthotopic tumor site at a sufficient concentration, especially in organs with protective barriers like the brain.[17] 2. Suboptimal Dosing or Schedule: The dose or frequency of administration may be insufficient to exert a therapeutic effect. 3. Drug Formulation/Stability Issues: Improper formulation can lead to poor solubility, aggregation, and reduced bioavailability.[4][16] 4. Tumor Model Resistance: The specific cell line used may have intrinsic resistance mechanisms. | 1. Confirm Target Engagement: If possible, harvest tumor tissue post-treatment and perform assays (e.g., Western blot for apoptosis markers like cleaved caspase-3) to confirm the drug is reaching the tumor and having a biological effect.[8] 2. Optimize Administration Route: For intracranial models, systemic administration (IV or IP) may be insufficient.[17] Consider local delivery methods or co-administration with agents that enhance blood-brain barrier penetration. 3. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model. Effective doses in subcutaneous models have been reported around 10-20 mg/kg via daily intraperitoneal (i.p.) injections.[1][5] 4. Verify Formulation: Prepare the formulation precisely as per established protocols.[4] Ensure proper solubilization and particle size if using a microfluidization process.[18] |
| High Animal Toxicity or Weight Loss | 1. Vehicle Toxicity: The formulation vehicle, particularly high concentrations of DMSO, can cause toxicity.[16] 2. Dose is Too High: The administered dose may exceed the MTD for the specific animal strain or model. 3. Off-Target Effects: Although generally well-tolerated, high concentrations of Gamitrinib-TPP could lead to off-target effects or stress on normal tissues with high mitochondrial activity. | 1. Use a Tolerable Vehicle: Switch to a validated, low-DMSO formulation.[4][19] Always run a vehicle-only control group to assess the toxicity of the formulation itself. 2. Perform a Toxicity Study: Before efficacy studies, conduct a preliminary study with a small cohort of non-tumor-bearing animals to establish the MTD. 3. Monitor Animal Health: Closely monitor animals daily for weight loss, changes in behavior, and other signs of distress.[4] Reduce the dose or frequency if significant toxicity is observed. |
| High Variability in Tumor Growth or Drug Response | 1. Inconsistent Tumor Cell Implantation: Variation in the number of cells injected, injection site, or surgical procedure can lead to inconsistent tumor take-rate and growth.[12] 2. Animal Stress: Procedures like oral gavage or frequent handling can induce stress, which may affect tumor growth and animal health.[12] 3. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing between animals. | 1. Standardize Surgical Protocol: Develop and strictly adhere to a standardized protocol for orthotopic implantation, including cell preparation, injection coordinates, and volume.[11][12] 2. Acclimatize Animals: Properly acclimatize animals before the study begins and handle them consistently. For oral dosing, ensure technicians are proficient to minimize stress.[12] 3. Calibrate Equipment: Ensure all equipment for dosing is properly calibrated. Use precise techniques for IV or IP injections to ensure consistent administration. |
Quantitative Data Summary
Table 1: In Vitro Activity of Gamitrinib-TPP
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
|---|---|---|---|---|---|
| Glioblastoma (patient-derived & cell lines) | Glioblastoma | Cell Viability | 15-20 µM | 16 hours | [1] |
| PC3 | Prostate Cancer | MTT Assay | ~5-10 µM | 6-24 hours | [5] |
| C4-2B | Prostate Cancer | MTT Assay | ~5 µM | 6 hours | [5] |
| H460 | Lung Adenocarcinoma | Cell Viability | ~0.5 µM | 3 hours | [8] |
| NCI-60 Panel | Various | Growth Inhibition | IC50: 0.16–29 µM | Not Specified |[4] |
Table 2: In Vivo Dosing and Efficacy of Gamitrinib-TPP
| Xenograft Model | Cancer Type | Administration Route | Dosage | Outcome | Reference |
|---|---|---|---|---|---|
| Subcutaneous PC3 | Prostate Cancer | i.p. daily | 10 mg/kg | Complete tumor growth inhibition | [5] |
| Orthotopic Bone Metastatic PC3 | Prostate Cancer | i.p. daily | 10 mg/kg | Inhibition of tumor growth | [5] |
| Orthotopic U87-Luc | Glioblastoma | i.p. daily | 20 mg/kg | No effect on tumor growth | [1][17] |
| Subcutaneous H460 | Lung Adenocarcinoma | Not Specified | Dose escalation | Tumor growth inhibition |[8][9] |
Table 3: Pharmacokinetic Parameters of Gamitrinib-TPP in Rats (5 mg/kg IV)
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| AUC (Area Under the Curve) | 976 | ng*h/mL | [19] |
| t½ (Half-life) | 12.2 ± 1.5 | hours | [18][19] |
| Vd (Volume of Distribution) | 65.4 | L/Kg | [19] |
| CL (Clearance) | 85.6 | mL/min/Kg | [18][19] |
| Plasma Protein Binding | >99 | % |[4][18] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Xenograft Model
This protocol is a synthesis of methodologies described in the literature.[1][12]
-
Cell Culture: Culture U87-Luc or other desired glioblastoma cells under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Animal Preparation: Use immunocompromised mice (e.g., nude or SCID), 6-8 weeks old. Anesthetize the mouse using a standard protocol (e.g., isoflurane (B1672236) inhalation).
-
Surgical Procedure:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a midline scalp incision to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole over the desired implantation site (e.g., right cerebral striatum).[1]
-
Prepare a single-cell suspension of glioblastoma cells in sterile, serum-free medium or PBS at a concentration of 1 x 10⁸ cells/mL.
-
Slowly inject 1-5 µL of the cell suspension (1-5 x 10⁵ cells) into the brain parenchyma at a defined depth using a Hamilton syringe.
-
Slowly withdraw the needle to prevent reflux. Seal the burr hole with bone wax and suture the scalp incision.
-
-
Post-Operative Care: Administer analgesics as required. Monitor the animals closely for recovery and signs of neurological deficits.
-
Tumor Growth Monitoring: Monitor tumor growth using a non-invasive imaging modality appropriate for the cell line (e.g., bioluminescence imaging for U87-Luc cells).[1] Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[8]
Protocol 2: Gamitrinib-TPP Administration (Intraperitoneal)
This protocol is based on dosages used in published studies.[1][5]
-
Drug Formulation: Prepare Gamitrinib-TPP solution according to the validated formulation protocol (see FAQ Q4 and Table 4) at the desired concentration.
-
Dosing:
-
Calculate the required injection volume for each mouse based on its body weight and the target dose (e.g., 10-20 mg/kg).
-
Administer the drug via intraperitoneal (i.p.) injection.
-
A typical dosing schedule is once daily.
-
-
Control Groups: Always include a vehicle control group that receives injections of the formulation vehicle without Gamitrinib-TPP on the same schedule.
-
Monitoring: Monitor animal weight daily or several times per week to assess toxicity. Continue tumor growth monitoring throughout the treatment period.
Visualizations
Signaling Pathway
Caption: Mechanism of action for Gamitrinib-TPP in tumor cells.
Experimental Workflow
Caption: Workflow for an orthotopic xenograft efficacy study.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 10. Protocol for sub-mucosal orthotopic injection of organoids into murine colon to study tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol on utilizing murine gastric cancer organoids for modeling subcutaneous, orthotopic primary, and liver metastatic disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Simple and Reproducible Cell-derived Orthotopic Xenograft Murine Model for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. universalbiologicals.com [universalbiologicals.com]
- 18. profiles.foxchase.org [profiles.foxchase.org]
- 19. apps.dtic.mil [apps.dtic.mil]
troubleshooting inconsistent results in Gamitrinib TPP experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Thermal Proteome Profiling (TPP) experiments using Gamitrinib. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Gamitrinib TPP experiments in a question-and-answer format, offering step-by-step troubleshooting advice.
Q1: We are observing high variability in protein thermal shifts between our biological replicates treated with Gamitrinib. What are the potential causes and solutions?
A1: High variability between biological replicates in TPP experiments can stem from several factors, from initial cell handling to data analysis. When using Gamitrinib, its specific mechanism of action adds layers of complexity.
Troubleshooting Steps:
-
Inconsistent Gamitrinib Treatment:
-
Concentration and Incubation Time: Ensure the concentration of Gamitrinib and the incubation time are consistent across all replicates. Gamitrinib's effects on mitochondrial protein folding and subsequent cellular responses are dose- and time-dependent.[1] Refer to the data table below for recommended starting concentrations.
-
Vehicle Control: The vehicle control (e.g., DMSO) concentration must be identical across all samples, as it can influence protein thermal stability.
-
-
Variable Mitochondrial Stress Response:
-
Gamitrinib induces the mitochondrial unfolded protein response (mitoUPR).[1] The induction of this stress response can vary depending on cell density, passage number, and metabolic state.
-
Standardize Cell Culture: Use cells of the same passage number and ensure consistent seeding density and growth conditions. Harvest cells at a consistent confluency.
-
-
Inconsistent Cell Lysis and Fractionation:
-
Since Gamitrinib targets mitochondria, inconsistent lysis can lead to variable enrichment of mitochondrial proteins, which are the primary targets.[2][3]
-
Optimize Lysis: Use a validated lysis protocol that ensures complete and reproducible cell disruption. For mitochondrial enrichment, ensure the fractionation protocol is highly consistent.
-
-
Protein Concentration Errors:
-
Inaccurate protein quantification before the heat treatment is a common source of variability.
-
Consistent Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure that the protein concentration is normalized across all samples before applying the temperature gradient.[4]
-
Q2: We are not observing the expected thermal stabilization of the known Gamitrinib target, TRAP1 (a mitochondrial Hsp90), in our TPP experiment. Why might this be happening?
A2: The absence of a clear thermal shift for a known target can be perplexing. Several factors related to the drug's action and the TPP methodology could be at play.
Troubleshooting Steps:
-
Insufficient Target Engagement:
-
Gamitrinib Concentration: The concentration of Gamitrinib may be too low to achieve sufficient target engagement in your specific cell line or experimental conditions. Consider performing a dose-response TPP experiment to determine the optimal concentration.
-
Incubation Time: The incubation time might be too short for Gamitrinib to accumulate sufficiently in the mitochondria and bind to TRAP1.[2] Experiment with longer incubation times (e.g., 4-16 hours).
-
-
Indirect Effects Masking Stabilization:
-
Gamitrinib's induction of the mitoUPR can lead to widespread changes in the mitochondrial proteome, including alterations in protein complexes and post-translational modifications, which can influence the thermal stability of TRAP1 and its binding partners.[1][5]
-
Downstream Effects: The observed thermal shift is a net result of direct binding and any downstream consequences. A lack of a shift might indicate that destabilizing downstream effects are counteracting the stabilization from direct binding.
-
-
Limitations of TPP:
-
Not all ligand binding events result in a detectable change in thermal stability.[6] The conformational change induced by Gamitrinib binding to TRAP1 may not be sufficient to produce a significant thermal shift.
-
Alternative Target Engagement Assays: Consider validating target engagement with an orthogonal method, such as cellular thermal shift assay (CETSA) followed by Western blotting for TRAP1, or by measuring downstream effects like the induction of apoptosis.[3][7]
-
Q3: Our TPP data shows a large number of proteins with altered thermal stability after Gamitrinib treatment, making it difficult to distinguish direct targets from off-targets and downstream effects. How can we refine our analysis?
A3: Gamitrinib's mechanism, which involves inducing a significant cellular stress response, can indeed lead to widespread changes in protein thermal stability.[1] Distinguishing direct targets from indirect effects is a common challenge in TPP.
Troubleshooting and Data Analysis Strategies:
-
Dose-Response and Time-Course Experiments:
-
Direct targets should show a dose-dependent change in thermal stability that correlates with the binding affinity of Gamitrinib.
-
Analyzing samples at different time points after Gamitrinib treatment can help differentiate early binding events from later, downstream cellular responses.
-
-
Comparison with Non-Mitochondria-Targeted Hsp90 Inhibitors:
-
Bioinformatic Analysis:
-
Subcellular Localization: Filter the list of hits for proteins known to localize to the mitochondria.
-
Pathway Analysis: Use pathway analysis tools to identify enriched biological pathways among the proteins with altered thermal stability. This can help to understand the broader cellular response to Gamitrinib.
-
-
Two-Dimensional TPP (2D-TPP):
-
This advanced TPP method assesses protein thermal stability as a function of both temperature and drug concentration, providing more robust evidence for direct target engagement.[5]
-
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Experiments
| Parameter | Cell Culture | In Vivo |
| Gamitrinib Concentration | 1 µM - 20 µM[1][2][7] | 10 mg/kg - 20 mg/kg[3][7] |
| Incubation Time | 4 - 24 hours[1][3][7] | Daily injections[3][7] |
| Vehicle Control | DMSO (concentration matched to Gamitrinib treatment) | Cremophor[7] |
| Cell Lines | Glioblastoma (U87, U251), Prostate Cancer (PC3), Breast Cancer (MCF-7), HeLa[1][7] | N/A |
Experimental Protocols
Protocol 1: Standard Thermal Proteome Profiling (TPP) Workflow
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of Gamitrinib or vehicle control for the specified duration.
-
Cell Harvesting and Lysis: Harvest cells, wash with PBS, and lyse them using a suitable lysis buffer. Keep samples on ice to prevent protein degradation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate and normalize all samples to the same concentration.
-
Temperature Gradient: Aliquot the normalized lysate into PCR tubes. Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant containing the soluble proteins. Prepare the samples for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins in each sample. For each protein, plot the relative amount of soluble protein as a function of temperature to generate a melting curve. Calculate the melting temperature (Tm) and identify proteins with significant thermal shifts between the Gamitrinib-treated and control groups.
Mandatory Visualizations
Caption: Gamitrinib's mechanism of action leading to apoptosis.
Caption: A standard workflow for a TPP experiment.
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rna.uzh.ch [rna.uzh.ch]
- 7. medchemexpress.com [medchemexpress.com]
strategies to enhance the therapeutic window of Gamitrinib TPP
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with Gamitrinib TPP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (Hsp90) family of molecular chaperones.[1] It is a conjugate of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondrial matrix.[2][3] Its primary mechanism of action is the inhibition of mitochondrial Hsp90 (such as TRAP1), leading to the accumulation of misfolded proteins, induction of the mitochondrial unfolded protein response (mitoUPR), and ultimately triggering mitochondrial apoptosis in cancer cells.[1][4][5] This targeted approach allows for selectivity towards tumor cells, which often exhibit a dependency on mitochondrial chaperones for survival.[3][6]
Q2: Why is this compound selective for cancer cells over normal cells?
The selectivity of this compound stems from several factors. Firstly, many cancer cells exhibit a heightened dependency on mitochondrial protein folding machinery to manage the proteotoxic stress associated with rapid proliferation and metabolic reprogramming.[3][7] Secondly, Hsp90 and its homolog TRAP1 are often selectively overexpressed in the mitochondria of tumor cells compared to normal tissues.[3][6] Lastly, the higher mitochondrial membrane potential in many cancer cells can lead to a preferential accumulation of the positively charged this compound within their mitochondria.[6]
Q3: What are the known off-target effects of this compound?
Preclinical studies have shown that this compound has a favorable safety profile with minimal off-target effects at therapeutic concentrations. Unlike non-targeted Hsp90 inhibitors, this compound does not significantly induce the cytosolic heat shock response, which is often associated with toxicity.[3] In vitro studies on cytochrome P450 isoforms showed that at concentrations effective for killing tumor cells (~1–4 µM), this compound did not inhibit CYP1A2, CYP2A6, CYP2B6, or CYP2C8.[3][7] However, inhibition was observed for CYP2C9 and CYP3A4 at concentrations of 1.1 µM and 0.12–0.2 µM, respectively.[3][7] At high concentrations (10 µM), some inhibition of ion channel conductance has been noted.[3][7]
Q4: What strategies can be employed to enhance the therapeutic window of this compound?
The therapeutic window of this compound can be enhanced through several strategies, primarily involving combination therapies. The goal is to achieve synergistic anti-cancer effects, allowing for the use of lower, less toxic doses of each agent.
-
Combination with TRAIL (TNF-related apoptosis-inducing ligand): Systemic administration of this compound in combination with intracranial TRAIL has been shown to suppress the growth of glioblastoma xenografts without significant toxicity.[2][4]
-
Combination with Doxorubicin (B1662922): Co-treatment with the genotoxic agent doxorubicin has demonstrated synergistic cytotoxicity in various cancer cell lines. This combination enhances the activation of the pro-apoptotic protein Bim.[8] Importantly, this combination did not appear to exacerbate cardiotoxicity, a known side effect of doxorubicin.[8]
-
Leveraging the Mitochondrial Unfolded Protein Response (mitoUPR): At lower concentrations, this compound can induce the mitoUPR and PINK1/Parkin-dependent mitophagy, a cellular quality control mechanism to clear damaged mitochondria.[5][9] This suggests that carefully titrating the dose could shift the cellular response from immediate apoptosis to a potentially more controlled, targeted degradation of dysfunctional mitochondria, which might be exploited therapeutically.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed in cancer cell lines. | 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. Cell line insensitivity. 4. Drug degradation. | 1. Perform a dose-response curve to determine the IC50 for your specific cell line. Effective concentrations in vitro typically range from 1-20 µM.[2][4] 2. Increase incubation time. Cytotoxic effects are often observed within 16-24 hours.[4][10] 3. Verify the expression of mitochondrial Hsp90 (TRAP1) in your cell line. 4. Ensure proper storage of this compound (-20°C in the dark) and use freshly prepared solutions.[7] |
| High toxicity observed in normal (non-cancerous) control cells. | 1. Excessively high drug concentration. 2. Extended incubation period. 3. Off-target effects at high doses. | 1. Reduce the concentration of this compound. Normal cells are generally less sensitive.[4][11] 2. Shorten the exposure time. 3. Refer to the IC50 values for CYP and ion channel inhibition to stay within a safe concentration range.[3][7] |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent drug preparation. 3. Passage number of the cell line. | 1. Ensure consistent cell seeding density across all experiments. 2. Prepare fresh drug dilutions from a stock solution for each experiment. 3. Use cell lines within a consistent and low passage number range. |
| Difficulty in dissolving this compound. | This compound has specific solubility properties. | The bulk powder is typically dissolved in DMSO to create a stock solution.[11] For in vivo studies, a specific formulation containing DMSO, Polysorbate 80, Lecithin, Sucrose, and Dextrose has been used.[3] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 µM | 16 hours | [2][4] |
| H460 | Lung Adenocarcinoma | ~0.5 µM | 3 hours | [11] |
| PC3 | Prostate Cancer | GI50: 1.72 x 10⁻⁶ M | Not Specified | [12] |
| DU145 | Prostate Cancer | GI50: 2.12 x 10⁻⁶ M | Not Specified | [12] |
| NCI-60 Panel | Various | GI50: 1.6 x 10⁻⁷ to 4.76 x 10⁻⁵ M | Not Specified | [12] |
Table 2: In Vivo Dosing and Toxicity of this compound
| Animal Model | Dosing Regimen | Observations | Reference |
| Nude Mice (Glioblastoma Xenograft) | 10 mg/kg, daily i.p. injections | No significant weight loss.[4] | [4] |
| Nude Mice (Glioblastoma Xenograft) | 20 mg/kg, daily i.p. injections | No effect on orthotopic glioblastoma growth as monotherapy.[2][13] | [2][13] |
| SCID/beige Mice (Prostate Cancer Xenograft) | 10 mg/kg, daily i.p. injections | Completely inhibited tumor growth.[12] | [12] |
| Sprague-Dawley Rats | 1, 10, 25 mg/kg, twice weekly IV for 29 days | Mild elevation of serum urea (B33335) nitrogen at ≥10 mg/kg.[3] | [3] |
| Beagle Dogs | 1.25, 3.33, 6.25 mg/kg, IV on days 1, 8, 15, 22, 29, 36 | No alterations in clinical-chemistry parameters, heart function, or tissue histology.[3] | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 2 x 10³ cells/well in triplicate.[4]
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0-20 µM). Include a vehicle control (DMSO).[4]
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Treat 1 x 10⁶ tumor cells with the desired concentration of this compound for a specified time (e.g., 16 hours).[4]
-
Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by multiparametric flow cytometry.[4] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: In Vivo Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Implant tumor cells (e.g., 1 x 10⁵ U87-Luc cells) stereotactically into the cerebral striatum of immunocompromised mice.[4]
-
Tumor Establishment: Allow tumors to establish for a set period (e.g., 7 days).
-
Treatment Groups: Randomize animals into treatment groups (e.g., vehicle, this compound alone, combination therapy).
-
Drug Administration: Administer this compound systemically (e.g., 10 mg/kg, daily i.p. injections) for the duration of the treatment schedule.[4]
-
Tumor Growth Monitoring: Monitor tumor growth weekly using a suitable method, such as bioluminescence imaging for luciferase-expressing cells.[4]
-
Toxicity Monitoring: Monitor animal weight and general health throughout the experiment.
-
Endpoint Analysis: At the end of the study, harvest tumors and tissues for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for evaluating combination therapy.
References
- 1. Facebook [cancer.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. COMPARTMENTALIZED CANCER DRUG DISCOVERY TARGETING MITOCHONDRIAL Hsp90 CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 11. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
Gamitrinib TPP Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the quality control and purity assessment of Gamitrinib TPP.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound and how is it determined?
A1: Clinical-grade this compound is expected to have a purity of >99.5%.[1][2] This is typically determined by Ultra-Performance Liquid Chromatography (UPLC).[1]
Q2: What are the recommended storage conditions for this compound?
A2: Bulk this compound powder should be stored at -20°C in the dark.[1] A formulated injectable suspension of Gamitrinib has been shown to be stable for at least 24 weeks at -20°C.[2]
Q3: What analytical methods are used to characterize this compound?
A3: The primary methods for characterizing this compound are High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Ultra-Performance Liquid Chromatography (UPLC).[1]
Q4: How can I confirm the identity of this compound in my sample?
A4: The identity of this compound can be confirmed by mass spectrometry, which will determine its molecular weight. The chemical formula for Gamitrinib is C₅₂H₆₅F₆N₃O₈P₂ with a molecular weight of 1036.03.[1]
Troubleshooting Guide
Issue 1: Unexpected peaks in the HPLC or UPLC chromatogram.
-
Question: I am seeing unexpected peaks in my HPLC/UPLC analysis of this compound. What could be the cause and how can I troubleshoot this?
-
Answer: Unexpected peaks can arise from several sources:
-
Degradation Products: this compound may degrade if not stored properly. Ensure the compound has been consistently stored at -20°C and protected from light.[1] Prepare fresh solutions for analysis.
-
Solvent Impurities: Ensure that the solvents used for mobile phase preparation and sample dilution are of high purity (e.g., HPLC or LC-MS grade).
-
Contamination: Contamination can be introduced from glassware, pipette tips, or other laboratory equipment. Ensure all materials are scrupulously clean.
-
Metabolites: If analyzing samples from in vivo or in vitro metabolism studies, the extra peaks could be metabolites. This compound has a unique metabolism that does not generate 17-AG, a key metabolite of its precursor 17-AAG.[1][2]
-
Issue 2: Inconsistent quantification results.
-
Question: My quantitative analysis of this compound is showing high variability. What are the potential reasons?
-
Answer: High variability in quantification can be due to:
-
Sample Preparation: Ensure a consistent and reproducible sample preparation method. For plasma samples, protein precipitation is a key step that needs to be optimized.[1]
-
Internal Standard: Use of a suitable internal standard, such as Gamitrinib-d₁₅, is crucial for accurate quantification, especially in complex matrices like plasma.[1]
-
Calibration Curve: Ensure that the calibration curve is linear over the concentration range of your samples and is prepared fresh for each batch of analysis. A weighted (1/x²) linear regression is a common model used for this compound quantification.[1]
-
Instrument Performance: Check the performance of your analytical instrument (e.g., HPLC, mass spectrometer) to ensure it is functioning correctly.
-
Issue 3: Poor solubility during sample preparation.
-
Question: I am having trouble dissolving this compound for my experiments. What should I do?
-
Answer: this compound is a complex molecule. For in vivo studies, it has been formulated as an injectable suspension using microfluidization with components like DMSO, Polysorbate 80, Lecithin, Sucrose, and Dextrose.[1] For in vitro assays, it is often dissolved in a small amount of an organic solvent like DMSO first, and then diluted in the aqueous buffer or media.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity (Clinical Grade) | >99.5% | [1][2] |
| Molecular Weight | 1036.03 | [1] |
| Chemical Formula | C₅₂H₆₅F₆N₃O₈P₂ | [1] |
| Storage Temperature | -20°C | [1] |
| Plasma Protein Binding | >99% | [1][2] |
| Stability in Human Plasma | 91.4% | [1] |
| Half-life (t½) in Human Liver Microsomes | 16.7 min | [1] |
| Intrinsic Clearance (CLint) in Human Liver Microsomes | 3.30 mL/min/g | [1][2] |
| In Vitro IC₅₀ (NCI 60 cell-line screen) | 0.16–29 µM | [1] |
Experimental Protocols
1. Quantification of this compound in Plasma by LC-MS/MS
This protocol is a summary of the methodology described for pharmacokinetic studies.[1]
-
Sample Preparation:
-
To 50 µL of plasma sample, add 50 µL of a 50:50 acetonitrile (B52724)/water solution.
-
Perform protein precipitation by adding acetonitrile containing the internal standard (Gamitrinib-d₁₅ at 100 ng/mL).
-
Centrifuge to pellet the precipitated proteins.
-
Take an aliquot of the supernatant and mix with deionized water for analysis.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable HPLC or UPLC system and column.
-
Detect and quantify Gamitrinib and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the chromatograms using appropriate software (e.g., Analyst 1.6.2 software).[1]
-
Generate a calibration curve using a weighted (1/x²) linear regression.
-
Calculate the concentration of Gamitrinib in the samples based on the peak area ratio of the analyte to the internal standard.
-
2. In Vitro Cell Viability (MTT) Assay
This protocol is based on the methods used to assess the anticancer activity of this compound.[3]
-
Seed cells (e.g., various cancer cell lines) in triplicate in 96-well plates at a density of 2 x 10³ cells/well.
-
Allow cells to adhere overnight.
-
Treat the cells with vehicle control or varying concentrations of this compound (e.g., 0-20 µM) for the desired time period (e.g., up to 24 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Workflow for Quality Control of this compound.
Caption: this compound's Mitochondrial Apoptosis Pathway.
References
- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Mitochondrial-Specific Action of Gamitrinib TPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamitrinib TPP (G-TPP) with alternative compounds to validate its mitochondrial-specific action as an HSP90 inhibitor. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound is a potent, first-in-class, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone family.[1][2] Its design incorporates the HSP90 inhibitor 17-allylamino-geldanamycin (17-AAG) conjugated to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria.[2][3] This targeted delivery is crucial for its mechanism of action, which involves the induction of the mitochondrial unfolded protein response and, at higher concentrations, apoptosis, specifically in cancer cells where mitochondrial HSP90 paralogs like TRAP1 are often overexpressed.[4][5]
Comparative Analysis of HSP90 Inhibitors
To validate the mitochondrial-specific action of this compound, its effects are most effectively compared with a non-targeted HSP90 inhibitor, such as 17-AAG. The following tables summarize the differential effects of these compounds on cancer cell lines.
Table 1: Comparative Efficacy in Prostate Cancer Cells (PC3)
| Parameter | This compound (G-TPP) | 17-AAG (Non-Targeted) | Reference |
| Cell Viability (24h treatment) | Significant reduction | Partial reduction | [1] |
| Apoptosis Induction (24h treatment) | Increased caspase activity and loss of plasma membrane integrity | No significant effect | [1] |
| Mitochondrial Membrane Potential | Rapid and complete loss | No effect | [1] |
| Cytochrome c Release | Induction of release from mitochondria | No effect | [6] |
Table 2: Cellular Localization and Off-Target Effects
| Feature | This compound (G-TPP) | 17-AAG (Non-Targeted) | Reference |
| Subcellular Accumulation | Selectively accumulates in mitochondria | Does not localize to mitochondria | [7] |
| Effect on Cytosolic HSP90 Clients (e.g., Akt) | No effect on levels | Delayed reduction in levels | [1] |
| Induction of Heat Shock Response (Hsp70 upregulation) | Does not induce | Induces | [2] |
| Toxicity to Normal Cells | Not toxic to normal cells or tissues | Can exhibit toxicity | [6][8] |
Alternative Mitochondria-Targeted HSP90 Inhibitors
While 17-AAG serves as a critical negative control, other compounds have been developed to target mitochondrial HSP90.
-
Shepherdin : A peptidomimetic that inhibits HSP90 ATPase activity and accumulates in mitochondria. However, it also exhibits a dual phenotype with effects on cytosolic HSP90 client proteins, suggesting a less specific mitochondrial action compared to Gamitrinibs.[7]
-
SMTIN-P01 : This compound is another TPP-conjugated HSP90 inhibitor, derived from the purine-based inhibitor PU-H71. It concentrates in the mitochondria and is cytotoxic to cancer cells.[9]
Direct quantitative comparisons between this compound and these alternatives are less documented in the public literature, making 17-AAG the most robust comparator for validating mitochondrial specificity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mitochondrial-specific action.
Cell Viability Assay (MTT Assay)
-
Objective : To quantify the effect of HSP90 inhibitors on cell metabolic activity, an indicator of cell viability.
-
Procedure :
-
Seed cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or 17-AAG (e.g., 0-20 µM) for the desired duration (e.g., 6, 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to vehicle-treated control cells.[6]
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Objective : To detect and quantify apoptosis (programmed cell death) induced by HSP90 inhibitors.
-
Procedure :
-
Treat cells with this compound or 17-AAG for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity (late apoptosis or necrosis).[6]
-
Mitochondrial Membrane Potential Assay
-
Objective : To assess the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Procedure :
-
Load cells with a potentiometric fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
Treat the cells with this compound or 17-AAG.
-
Monitor the fluorescence changes using a fluorescence microscope or a plate reader. A decrease in TMRM fluorescence or a shift from red to green fluorescence with JC-1 indicates mitochondrial depolarization.[1]
-
Subcellular Fractionation and Western Blotting
-
Objective : To determine the localization of HSP90 inhibitors and their effect on cytosolic HSP90 client proteins.
-
Procedure :
-
Treat cells with the compounds of interest.
-
Harvest the cells and perform subcellular fractionation to separate mitochondrial and cytosolic fractions.
-
Lyse the fractions to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Akt, Hsp70, and markers for mitochondrial and cytosolic compartments like COX-IV and GAPDH, respectively).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.[7]
-
Visualizations
Signaling Pathway of Mitochondrial HSP90 Inhibition
Caption: Inhibition of mitochondrial vs. cytosolic HSP90.
Experimental Workflow for Validating Mitochondrial Specificity
Caption: Workflow for comparing this compound and 17-AAG.
Logical Relationship of Comparative Validation
Caption: Validating this compound's mitochondrial action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Mitochondrial-Targeted HSP90 Inhibitors: Gamitrinib TPP vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of mitochondria, the powerhouses of the cell, has emerged as a promising frontier in cancer therapy. Within this focus, mitochondrial Heat Shock Protein 90 (mtHSP90) has been identified as a critical chaperone protein that is overexpressed in cancer cells, playing a pivotal role in their survival and proliferation. This guide provides an objective comparison of Gamitrinib TPP, a prominent mtHSP90 inhibitor, with other notable alternatives, supported by experimental data to inform research and drug development decisions.
Introduction to Mitochondrial HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the proper folding and stability of a wide array of client proteins, many of which are critical for cancer cell survival and proliferation. While cytosolic HSP90 has long been a target for cancer therapy, a distinct pool of HSP90 resides within the mitochondria (mtHSP90), including the homolog TRAP1 (TNF receptor-associated protein 1). In cancer cells, mtHSP90 is upregulated and plays a crucial role in maintaining mitochondrial integrity, regulating metabolism, and preventing apoptosis. Consequently, the selective inhibition of mtHSP90 presents a targeted approach to induce cancer cell death while potentially sparing normal cells.
This guide focuses on a comparative analysis of three key mitochondrial-targeted HSP90 inhibitors:
-
This compound: A conjugate of the geldanamycin (B1684428) analog 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondria.
-
Shepherdin: A peptidomimetic inhibitor designed to mimic the binding interface between HSP90 and its client protein survivin. It exhibits a dual-targeting mechanism, acting on both cytosolic and mitochondrial HSP90.
-
SMTIN-P01: A derivative of the purine-based HSP90 inhibitor PU-H71, also featuring a TPP moiety for mitochondrial targeting.
Performance Comparison
The efficacy of these inhibitors is typically assessed by their ability to induce cell death in cancer cell lines, commonly measured by the half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 data for this compound and SMTIN-P01 in various cancer cell lines. Directly comparable IC50 values for Shepherdin under identical experimental conditions are not as widely available in the literature, reflecting a potential area for future research.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | NCI-60 Panel | Various | 0.2 | [1] |
| Glioblastoma (patient-derived) | Glioblastoma | 15-20 (at 16h) | [1][2] | |
| H460 | Lung Adenocarcinoma | ~0.5 (Gamitrinib-G4) | [3] | |
| PC3 | Prostate Cancer | GI50: 1.72 x 10⁻⁶ - 2.12 x 10⁻⁶ M | [4] | |
| DU145 | Prostate Cancer | GI50: 1.31 x 10⁻⁶ - 3.15 x 10⁻⁶ M | [4] | |
| Colon Adenocarcinoma | Colon Cancer | 0.35–29 | [5] | |
| Breast Adenocarcinoma | Breast Cancer | 0.16–3.3 | [5] | |
| Melanoma | Melanoma | 0.36–2.7 | [5] | |
| SMTIN-P01 | H460 | Lung Adenocarcinoma | Cytotoxic effects noted | [6] |
| Breast Cancer Cell Lines | Breast Cancer | Induces cell death | [6] |
Note: IC50 and GI50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics. The data presented is for comparative purposes and is sourced from the cited literature.
Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which these inhibitors induce cell death are crucial for understanding their therapeutic potential and for designing rational combination therapies.
This compound: Inducing Mitophagy through the PINK1/Parkin Pathway
This compound selectively accumulates in the mitochondria due to its TPP moiety.[5] Once inside, it inhibits the ATPase activity of mtHSP90, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (mitoUPR).[2] A key consequence of this is the stabilization of PINK1 (PTEN-induced putative kinase 1) on the outer mitochondrial membrane.[7] Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[7] Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation through a selective form of autophagy known as mitophagy.[7] This process ultimately leads to apoptosis.[1][2]
Shepherdin: A Dual-Action Inhibitor
Shepherdin was designed as a peptidomimetic that disrupts the interaction between HSP90 and survivin, a key client protein involved in inhibiting apoptosis.[8] Its mechanism is distinct in that it is cell-permeable and acts on both cytosolic and mitochondrial HSP90.[3] Inhibition of cytosolic HSP90 leads to the degradation of various client proteins, while its action in the mitochondria can induce the mitochondrial permeability transition and subsequent apoptosis.[3] This dual action suggests a broader impact on cancer cell signaling pathways.
SMTIN-P01: A Purine-Based Mitochondrial Inhibitor
SMTIN-P01 is a derivative of the purine-based HSP90 inhibitor PU-H71, modified with a TPP moiety to facilitate mitochondrial accumulation.[2] Similar to this compound, its primary mechanism of action is the inhibition of mtHSP90 (TRAP1).[6] This inhibition leads to mitochondrial membrane depolarization and subsequent cytotoxicity in cancer cells.[6] While the downstream signaling cascade is less detailed in the available literature compared to this compound, it is understood to culminate in apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of concentrations of the mitochondrial-targeted HSP90 inhibitor (e.g., 0-20 µM for this compound) for the desired duration (e.g., up to 24 hours).[1]
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cytochrome c Release Assay (via Mitochondrial Fractionation and Western Blot)
This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic pathway of apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the mtHSP90 inhibitor for the specified time.
-
Cell Harvesting: Harvest approximately 5 x 10⁷ cells by centrifugation and wash with ice-cold PBS.[8]
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold cytosol extraction buffer containing DTT and protease inhibitors and incubate on ice for 15 minutes.[8]
-
Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder.[8]
-
Fractionation by Centrifugation:
-
Western Blotting:
-
Lyse the mitochondrial pellet.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands. An increase in cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.
-
In Vivo Tumor Xenograft Study
This experimental model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁵ U87 glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100-150 mm³).[4]
-
Treatment: Administer the mtHSP90 inhibitor (e.g., this compound at 10 or 20 mg/kg) or vehicle control systemically, for example, via daily intraperitoneal injections.[1][4]
-
Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice throughout the study.
-
For tumors expressing a reporter like luciferase, tumor growth can be monitored non-invasively by bioluminescence imaging.[1]
-
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as histology to assess apoptosis and proliferation, or Western blotting to examine the levels of relevant proteins.[9]
Conclusion
This compound and other mitochondrial-targeted HSP90 inhibitors represent a promising class of anti-cancer agents that exploit the unique reliance of tumor cells on mitochondrial chaperone function. This compound demonstrates broad-spectrum anti-cancer activity and induces cell death through a well-defined mechanism involving PINK1/Parkin-mediated mitophagy. Shepherdin offers a distinct, dual-targeting approach, while SMTIN-P01 provides an alternative purine-based scaffold for mitochondrial HSP90 inhibition.
The choice of inhibitor for further research and development will depend on the specific cancer type, the desired mechanism of action, and the potential for combination therapies. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and to further elucidate the therapeutic potential of targeting mitochondrial HSP90 in cancer. Further head-to-head studies, particularly including Shepherdin, are warranted to provide a more complete quantitative comparison and to guide the clinical development of this exciting class of anti-cancer drugs.
References
- 1. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 2. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. tabaslab.com [tabaslab.com]
Assessing the Selectivity of Gamitrinib-TPP for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gamitrinib-TPP's performance against other alternatives, focusing on its selectivity for cancer cells. The information is supported by experimental data to aid in the evaluation of this mitochondrial-targeted Hsp90 inhibitor.
Introduction to Gamitrinib-TPP
Gamitrinib-triphenylphosphonium (Gamitrinib-TPP or G-TPP) is a first-in-class anticancer agent designed to selectively target the heat shock protein 90 (Hsp90) chaperone machinery within the mitochondria of tumor cells.[1] It combines the Hsp90 inhibitory module of 17-allylamino-geldanamycin (17-AAG) with the mitochondrial-targeting moiety triphenylphosphonium.[1][2] This design allows for the selective accumulation of the drug in mitochondria, a feature that distinguishes it from non-targeted Hsp90 inhibitors.[1][3] The rationale behind this targeted approach is that Hsp90 proteins are selectively present and more abundant in the mitochondria of tumor cells compared to normal tissues, offering a therapeutic window for cancer treatment.[4][5]
Comparative Efficacy and Selectivity
Experimental data demonstrates Gamitrinib-TPP's potent and selective anticancer activity. Unlike non-targeted Hsp90 inhibitors such as 17-AAG, Gamitrinibs exhibit a "mitochondriotoxic" mechanism of action, leading to rapid cancer cell death while sparing normal cells.[6]
Cytotoxicity in Cancer vs. Normal Cells
Studies have consistently shown that Gamitrinib-TPP effectively kills a wide range of cancer cell types, including those resistant to conventional therapies, while having minimal impact on normal cells.[5][7] For instance, concentrations of Gamitrinib-TPP that are lethal to glioblastoma cells do not affect the viability of normal fetal human astrocytes (FHAS).[4] Similarly, the compound does not significantly affect cytochrome c content in mitochondria isolated from normal prostatic epithelial cells, in stark contrast to its effect on prostate cancer cells.[7]
The table below summarizes the cytotoxic effects of Gamitrinib-TPP and the non-targeted Hsp90 inhibitor 17-AAG on various cell lines.
| Cell Line | Cell Type | Compound | Concentration | Effect |
| Patient-derived Glioblastoma | Cancer | Gamitrinib-TPP | 15-20 µM (16h) | Cell death |
| Cultured Glioblastoma | Cancer | Gamitrinib-TPP | 15-20 µM (16h) | Cell death |
| Normal Fetal Human Astrocytes (FHAS) | Normal | Gamitrinib-TPP | 15-20 µM (16h) | No cell death |
| Prostate Cancer (PC3, C4-2B) | Cancer | Gamitrinib-TPP | 0.8-20 µM (6-24h) | Concentration-dependent loss of metabolic activity and apoptosis |
| Normal Prostatic Epithelial (BPH-1) | Normal | Gamitrinib-TPP | 4-20 µM | No significant cytochrome c release from isolated mitochondria |
| Various Cancer Cell Lines (NCI-60) | Cancer | Gamitrinib-TPP | 0.16–29 µM (IC50) | Potent anticancer activity |
| SKBr3 (Breast Adenocarcinoma) | Cancer | 17-AAG | 10 µM (up to 72h) | Cell cycle arrest, most cells remain viable |
| Various Normal Human Cells | Normal | 17-AAG | Not specified | No effect on viability |
Mechanism of Action: Induction of Mitochondrial Apoptosis
Gamitrinib-TPP's selectivity stems from its targeted action on mitochondrial Hsp90. This inhibition triggers a cascade of events characteristic of mitochondrial apoptosis.[2][4]
The process begins with the accumulation of Gamitrinib-TPP in the mitochondria, leading to acute mitochondrial dysfunction.[5][6] This is marked by a rapid loss of the mitochondrial inner membrane potential.[4][7] The compromised mitochondrial integrity results in the release of cytochrome c into the cytosol.[2][4] Cytosolic cytochrome c then activates initiator caspase-9, which in turn activates effector caspases-3 and -7, culminating in apoptotic cell death.[2][4] This pathway is a direct consequence of targeting the mitochondrial Hsp90, a mechanism not observed with non-targeted inhibitors like 17-AAG.[6][7]
Gamitrinib-TPP Induced Apoptotic Pathway
Experimental Protocols
The assessment of Gamitrinib-TPP's selectivity and efficacy relies on a set of standardized experimental protocols.
Cell Viability and Cytotoxicity Assays
A common method to quantify the metabolic activity and viability of cells following treatment is the MTT assay.[4]
MTT Assay Protocol:
-
Seed cells in triplicate in 96-well plates at a density of 2 x 10³ cells per well.
-
Treat the cells with the vehicle control, Gamitrinib-TPP, or a non-targeted inhibitor like 17-AAG at varying concentrations (e.g., 0-20 µM) for a specified duration (e.g., up to 24 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals.
-
Measure the absorbance at 405 nm to quantify the number of viable cells.
Apoptosis Detection
To confirm that cell death occurs via apoptosis, Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry is utilized.[4]
Annexin V/PI Staining Protocol:
-
Treat approximately 1 x 10⁶ tumor cells with the desired compounds or a vehicle control.
-
After the treatment period, harvest the cells.
-
Wash the cells with a binding buffer.
-
Resuspend the cells in the binding buffer containing Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using multiparametric flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mitochondrial Isolation and Cytochrome c Release
To directly assess the impact on mitochondria, these organelles can be isolated from cells.[7]
Mitochondrial Isolation and Western Blotting Protocol:
-
Harvest cells and homogenize them in a mitochondrial isolation buffer.
-
Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 6,000 x g) for 10 minutes to pellet the crude mitochondrial fraction.
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
Incubate the isolated mitochondria with varying concentrations of Gamitrinib-TPP or control compounds for a specified time (e.g., 30 minutes).
-
Centrifuge to separate the mitochondrial pellet from the supernatant.
-
Analyze the supernatant and pellet fractions for the presence of cytochrome c by Western blotting.
Experimental Workflow for Assessing Gamitrinib-TPP
Conclusion
The available data strongly supports the selective action of Gamitrinib-TPP against cancer cells. Its unique mechanism of targeting mitochondrial Hsp90 provides a distinct advantage over non-targeted Hsp90 inhibitors, resulting in potent anticancer activity with a favorable safety profile in preclinical models. This targeted approach minimizes toxicity to normal cells, a critical factor in the development of effective cancer therapies. Further investigation, including ongoing clinical trials, will continue to elucidate the full therapeutic potential of Gamitrinib-TPP.
References
- 1. tandfonline.com [tandfonline.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Gamitrinib TPP and Other Mitophagy Inducers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Gamitrinib triphenylphosphonium (Gamitrinib TPP), a mitochondrial-targeted HSP90 inhibitor, with other commonly used mitophagy inducers. This comparison focuses on their mechanisms of action, performance based on experimental data, and the methodologies used for their evaluation.
Introduction to Mitophagy and its Inducers
Mitophagy is a selective form of autophagy responsible for the removal of damaged or superfluous mitochondria, a critical process for maintaining cellular homeostasis. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders and cancer. Consequently, small molecules that can induce mitophagy are valuable tools for research and potential therapeutic agents.
This guide focuses on a comparative analysis of the following mitophagy inducers:
-
This compound: A synthetic molecule that targets the mitochondrial heat shock protein 90 (HSP90) family member, TRAP1.
-
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A protonophore that dissipates the mitochondrial membrane potential, leading to mitochondrial uncoupling.
-
Oligomycin and Antimycin A: Inhibitors of the electron transport chain, which also lead to mitochondrial depolarization and stress.
Mechanism of Action and Performance Comparison
The primary distinction between this compound and other inducers lies in its specific molecular target and its ability to induce mitophagy through a pathway that more closely mimics physiological stress.
Table 1: Comparison of Mitophagy Inducers
| Feature | This compound | CCCP | Oligomycin + Antimycin A |
| Primary Mechanism | Inhibition of mitochondrial HSP90 (TRAP1), leading to the accumulation of misfolded proteins and the mitochondrial unfolded protein response (mitoUPR).[1] | Dissipation of mitochondrial membrane potential (protonophore).[1] | Inhibition of ATP synthase (Oligomycin) and Complex III (Antimycin A) of the electron transport chain, leading to mitochondrial depolarization. |
| Downstream Pathway | PINK1/Parkin-dependent.[1][2][3][4] | PINK1/Parkin-dependent.[1] | PINK1/Parkin-dependent. |
| Kinetics of Mitophagy Induction | Slower onset, with mitophagy peaking around 8-12 hours in HeLa cells.[1] | Rapid onset, with significant mitophagy observed within a few hours.[1] | Generally slower than CCCP, with effects observed over several hours. |
| Reported Effective Concentration | 10-15 µM in cell culture.[1] | 10 µM in cell culture.[1] | 1-10 µM (each) in cell culture. |
| Selectivity | Induces mitophagy through a more physiologically relevant stress (protein misfolding) and is largely independent of mitochondrial membrane depolarization.[1][2][3][4] | Induces global mitochondrial depolarization, which may not be representative of all physiological mitophagy triggers.[1] | Induces mitochondrial stress through inhibition of oxidative phosphorylation. |
| Advantages | Allows for the study of PINK1/Parkin-mediated mitophagy in a context of mitochondrial protein stress, which is relevant to many disease states.[1][2][3] | Potent and rapid inducer, making it a useful positive control in many experiments.[1] | Provides a method to induce mitophagy through direct inhibition of the electron transport chain. |
| Limitations | Slower kinetics compared to CCCP.[1] | Can be highly toxic to cells and may induce off-target effects due to global mitochondrial dysfunction.[1] | Can cause significant cellular stress and toxicity. |
Signaling Pathways
The induction of mitophagy by these compounds, particularly through the PINK1/Parkin pathway, involves a cascade of molecular events.
Experimental Protocols
Accurate assessment of mitophagy is crucial for comparative studies. The following are detailed protocols for key experimental techniques.
Western Blot Analysis of Mitophagy Markers
This method is used to quantify the levels of key proteins involved in the mitophagy pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa cells stably expressing Parkin) and treat with the desired mitophagy inducer (e.g., 10 µM this compound for 8-12 hours, 10 µM CCCP for 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-PINK1
-
Anti-phospho-Ubiquitin (Ser65)
-
Anti-Parkin
-
Anti-LC3B
-
Anti-p62/SQSTM1
-
Antibodies against mitochondrial proteins (e.g., TOM20, COX IV)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Gamitrinib-TPP and Shepherdin: Two Distinct Approaches to Targeting Hsp90 in Cancer
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the molecular chaperone Heat Shock Protein 90 (Hsp90) remains a prime target due to its critical role in the folding, stability, and activity of numerous oncoproteins. This guide provides a detailed comparison of two distinct Hsp90 inhibitors: Gamitrinib-TPP, a mitochondrially-targeted small molecule, and Shepherdin, a peptidomimetic that disrupts a key protein-protein interaction. We delve into their unique mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols to support further research.
At a Glance: Key Differences
| Feature | Gamitrinib-TPP | Shepherdin |
| Target Localization | Mitochondria | Cytosol and Mitochondria |
| Primary Mechanism | Inhibition of mitochondrial Hsp90 (TRAP1), inducing the mitochondrial unfolded protein response (mitoUPR) and apoptosis. | Disruption of the Hsp90-survivin complex and inhibition of Hsp90's ATPase activity. |
| Molecular Nature | Small molecule (17-AAG linked to triphenylphosphonium) | Cell-permeable peptidomimetic |
| Induced Cell Death | Primarily mitochondrial apoptosis.[1] | Apoptotic and non-apoptotic cell death.[2][3] |
Mechanism of Action: A Tale of Two Strategies
While both Gamitrinib-TPP and Shepherdin ultimately lead to cancer cell death by inhibiting Hsp90, their approaches differ fundamentally in terms of subcellular targeting and the initial molecular events they trigger.
Gamitrinib-TPP: A Direct Assault on Mitochondrial Proteostasis
Gamitrinib-TPP is a potent and selective inhibitor of the Hsp90 chaperone machinery within the mitochondria.[1] It is a conjugate of the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and a triphenylphosphonium (TPP) cation, the latter of which facilitates its accumulation within the negatively charged mitochondrial matrix.[4][5][6]
Once inside the mitochondria, Gamitrinib-TPP inhibits the function of mitochondrial Hsp90, also known as TNF receptor-associated protein 1 (TRAP1). This inhibition disrupts mitochondrial protein folding, leading to an accumulation of misfolded proteins and triggering the mitochondrial unfolded protein response (mitoUPR).[7] The sustained stress on the mitochondria ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by:
-
Loss of mitochondrial membrane potential[1]
-
Release of cytochrome c into the cytosol[1]
-
Activation of caspase-9 and caspase-3[1]
-
Induction of PINK1/Parkin-dependent mitophagy[7]
A key advantage of this targeted approach is its selectivity for cancer cells, which often exhibit a greater reliance on mitochondrial Hsp90 for survival compared to normal cells.[1]
Shepherdin: Disrupting a Critical Oncogenic Partnership
Shepherdin is a cell-permeable peptidomimetic rationally designed to mimic the interface between Hsp90 and its client protein, survivin.[2][3] Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in most human cancers and plays a crucial role in cell division and survival. The interaction with Hsp90 is essential for survivin's stability and function.
Shepherdin's mechanism of action involves a multi-pronged attack on the Hsp90 system:
-
Disruption of the Hsp90-Survivin Complex: By binding to Hsp90, Shepherdin prevents the chaperone from interacting with survivin, leading to the destabilization and subsequent degradation of survivin.
-
Inhibition of ATPase Activity: Shepherdin makes extensive contacts with the ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[2][3] This broadly affects the folding and stability of a wide range of Hsp90 client proteins involved in oncogenic signaling.
-
Induction of Apoptotic and Non-Apoptotic Cell Death: The destabilization of numerous oncoproteins, including but not limited to survivin, triggers both caspase-dependent apoptosis and other forms of regulated cell death.[2][3] The precise nature of the non-apoptotic cell death pathways induced by Shepherdin is an area of ongoing investigation and may involve processes such as necroptosis or autophagy.
Comparative Efficacy: A Look at the Data
Direct comparative studies of Gamitrinib-TPP and Shepherdin in the same experimental systems are limited. However, by compiling data from various sources, we can get an indication of their relative potencies.
Table 1: Comparative IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gamitrinib-TPP | NCI-60 Panel | Various | 0.2 | [8] |
| H460 | Lung Adenocarcinoma | ~0.5 (as Gamitrinib-G4) | [9] | |
| Glioblastoma Lines | Glioblastoma | 15-20 | [8] | |
| Prostate Cancer Lines | Prostate Cancer | ~1-4 | [4][5] | |
| Shepherdin | AML Cell Lines | Acute Myeloid Leukemia | 24-35 | [7] |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line. The data presented here is for comparative purposes and should be interpreted in the context of the original studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Gamitrinib-TPP and Shepherdin.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Gamitrinib-TPP or Shepherdin (e.g., 0-20 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat 1 x 10⁶ cells with the desired concentrations of Gamitrinib-TPP or Shepherdin for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the ATPase activity of Hsp90 and its inhibition by compounds like Shepherdin.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant Hsp90 protein, ATP solution, and the test compound (Shepherdin) at various concentrations. Prepare a malachite green reagent and a phosphate (B84403) standard curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and the test compound or vehicle control. Pre-incubate at 37°C.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop Reaction: Stop the reaction by adding a solution like sodium citrate.
-
Color Development: Add the malachite green reagent to each well and incubate at room temperature for color to develop.
-
Absorbance Measurement: Measure the absorbance at 620 nm.
-
Data Analysis: Use the phosphate standard curve to determine the amount of phosphate released. Calculate the percentage of Hsp90 ATPase inhibition for each concentration of the test compound relative to the control.[1]
Visualizing the Mechanisms
To better understand the distinct signaling pathways affected by Gamitrinib-TPP and Shepherdin, the following diagrams were generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Hsp90 ATPase Activity [bio-protocol.org]
- 3. Rational design of shepherdin, a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gamitrinib TPP and SMTIN-P01: Mitochondrial-Targeted HSP90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent mitochondria-targeted Heat Shock Protein 90 (HSP90) inhibitors: Gamitrinib TPP and SMTIN-P01. Both compounds are at the forefront of research into novel cancer therapeutics that exploit the unique biology of tumor cell mitochondria. This document outlines their mechanisms of action, presents available experimental data for comparison, and provides detailed experimental protocols.
Introduction
Mitochondrial HSP90 (mtHsp90) and its paralog, TNF receptor-associated protein 1 (TRAP1), are key regulators of mitochondrial protein folding and are often overexpressed in cancer cells.[1] Their inhibition presents a promising strategy to induce cancer cell death. This compound and SMTIN-P01 are two such inhibitors designed for targeted delivery to the mitochondria, thereby minimizing off-target effects.[1][2]
This compound is a derivative of the HSP90 inhibitor geldanamycin, conjugated to a triphenylphosphonium (TPP) cation to facilitate its accumulation within the mitochondria.[3] It acts as a broad inhibitor of the HSP90 family within the mitochondrial matrix.
SMTIN-P01 is a purine-based HSP90 inhibitor, a derivative of PU-H71, also featuring a TPP moiety for mitochondrial targeting.[2] It is often highlighted for its activity against TRAP1.[2]
Mechanism of Action
Both this compound and SMTIN-P01 exert their cytotoxic effects by inhibiting the ATPase activity of mitochondrial HSP90/TRAP1. This disruption of chaperone function leads to the accumulation of misfolded client proteins, triggering the mitochondrial unfolded protein response (UPR), mitochondrial dysfunction, and ultimately, apoptosis.[1][4] A key event in this process is the induction of mitochondrial membrane depolarization.[1]
Comparative Experimental Data
| Parameter | This compound | SMTIN-P01 | Reference Cell Line |
| Target | Mitochondrial HSP90 family | Mitochondrial TRAP1 (HSP90 paralog) | - |
| Targeting Moiety | Triphenylphosphonium (TPP) | Triphenylphosphonium (TPP) | - |
| Reported Cytotoxicity (IC50) | ~0.5 µM (as Gamitrinib-G4, after 3h) | Data not explicitly available as an IC50 value, but demonstrated cytotoxic effects. | NCI-H460 |
| Effect on Mitochondrial Membrane Potential | Induces depolarization | Induces depolarization | NCI-H460 |
Note: The IC50 value for Gamitrinib is for the Gamitrinib-G4 variant, which shares the same core structure and targeting approach as this compound. While a specific IC50 for SMTIN-P01 in H460 cells is not provided in the searched literature, its cytotoxic effect in this cell line has been documented.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of mitochondrial HSP90 inhibition and a general workflow for evaluating these compounds.
Caption: Signaling Pathway of Mitochondrial HSP90 Inhibition.
Caption: Experimental Workflow for Compound Evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of mitochondria-targeted HSP90 inhibitors.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which the compounds inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or SMTIN-P01 (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or SMTIN-P01 for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Mitochondrial Membrane Potential Assay (JC-1 Staining)
Objective: To assess the effect of the compounds on mitochondrial membrane potential.
Protocol:
-
Cell Treatment: Treat cells with this compound or SMTIN-P01 at various concentrations for a defined period.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Conclusion
Both this compound and SMTIN-P01 are potent mitochondria-targeted HSP90 inhibitors with promising anti-cancer activity. Their shared mechanism of inducing mitochondrial dysfunction and apoptosis makes them valuable tools for cancer research and potential therapeutic agents. While a direct, comprehensive comparative dataset is still emerging, the available evidence suggests that both compounds effectively target mitochondrial chaperone activity in cancer cells. Further studies, particularly those conducting side-by-side comparisons in a broad panel of cancer cell lines, are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a mitochondria-targeted Hsp90 inhibitor based on the crystal structures of human TRAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Downstream Effects of Gamitrinib TPP: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gamitrinib TPP's downstream signaling pathways against other mitochondrial-targeting agents. Supported by experimental data, this document delves into the molecular consequences of inhibiting mitochondrial heat shock protein 90 (Hsp90), offering a clear perspective on its anti-cancer activity.
This compound (G-TPP) is a potent and selective inhibitor of the mitochondrial Hsp90 chaperone machinery, including TRAP1. By accumulating within the mitochondria of cancer cells, it triggers a cascade of downstream events culminating in cell death. This guide will illuminate these signaling pathways, compare its efficacy with other compounds, and provide detailed experimental protocols for verification.
Performance Comparison: this compound vs. Alternative Compounds
The efficacy of this compound is best understood in the context of its targeted action compared to non-targeted inhibitors and other agents that induce mitochondrial stress. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its variants in various cancer cell lines, alongside comparative data for the non-mitochondrially targeted Hsp90 inhibitor, 17-AAG.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Gamitrinib-TPP | Panel NCI-60 | Various | 0.16 - 29 | [1] |
| Breast Cancer | Breast | 0.16 - 3.38 | [2] | |
| Colon Cancer | Colon | 0.35 - 29 | [1] | |
| Melanoma | Melanoma | 0.36 - 2.79 | [2] | |
| Glioblastoma | Brain | 15 - 20 (for cell death) | [3][4] | |
| Gamitrinib-G4 | H460 | Lung | ~0.5 (for cell viability loss) | [5] |
| NCI-60 Panel | Various | 0.46 - 9.54 | [2] | |
| 17-AAG | PC3 | Prostate | > 20 (at 6h), partial effect at 24h | [2] |
| SKBr3 | Breast | No significant cell death at 72h | [6] | |
| Normal Cells | Various | No effect | [3][5] |
Downstream Signaling Pathways of this compound
This compound treatment initiates two primary downstream signaling cascades: the intrinsic apoptosis pathway and the PINK1/Parkin-mediated mitophagy pathway. The choice between these pathways can be concentration-dependent, with higher concentrations favoring apoptosis and lower concentrations promoting a mitochondrial unfolded protein response (mitoUPR) and mitophagy.[7]
Intrinsic Apoptosis Pathway
High concentrations of this compound lead to acute mitochondrial dysfunction, culminating in apoptosis.[3][4] This pathway is characterized by:
-
Loss of Mitochondrial Membrane Potential: this compound induces a rapid collapse of the inner mitochondrial membrane potential.[6]
-
Cytochrome c Release: The compromised outer mitochondrial membrane releases cytochrome c into the cytosol.[5][6]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates effector caspases-3 and -7, leading to the execution of apoptosis.[3][4]
PINK1/Parkin-Dependent Mitophagy
At lower concentrations, this compound induces a mitoUPR due to the accumulation of misfolded proteins within the mitochondria.[7] This stress activates a quality control pathway to remove damaged mitochondria via autophagy, a process known as mitophagy.[7][8][9] Key events in this pathway include:
-
PINK1 Stabilization: The kinase PINK1 accumulates on the outer mitochondrial membrane of damaged mitochondria.[7]
-
Parkin Recruitment and Activation: Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[7]
-
Ubiquitination of Mitochondrial Proteins: Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the organelle for degradation.
-
Autophagy Receptor Recruitment: Ubiquitinated mitochondria are recognized by autophagy receptors (e.g., p62, NDP52), which link them to the autophagosome.[7]
-
Lysosomal Degradation: The autophagosome fuses with a lysosome, leading to the degradation of the enclosed mitochondrion.
The following diagram illustrates the dual downstream signaling of this compound.
Experimental Protocols
To facilitate the replication and verification of the findings presented, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound or control compounds for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals and measure the absorbance at 450-590 nm using a plate reader.
The following diagram outlines the workflow for an MTT assay.
Western Blotting for Signaling Proteins
This protocol is used to detect and quantify changes in the expression and post-translational modification of key signaling proteins.
-
Cell Lysis: Treat cells with this compound for the indicated times, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, Parkin, cleaved caspase-3, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram illustrates the key steps in a Western blotting experiment.
Conclusion
This compound represents a promising class of anti-cancer agents that specifically target mitochondrial Hsp90. Its ability to induce both apoptosis and mitophagy provides a dual mechanism for eliminating cancer cells. The data presented in this guide demonstrates its potent and selective activity compared to non-targeted inhibitors. The detailed experimental protocols provided herein should enable researchers to further investigate and confirm the downstream signaling effects of this compound, paving the way for future therapeutic development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]
- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. oncotarget.com [oncotarget.com]
A Comparative Analysis: Gamitrinib TPP versus Non-Targeted Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the mitochondrial-targeted cancer therapy, Gamitrinib TPP, and conventional non-targeted chemotherapeutics. The information presented is based on available experimental data to assist researchers in understanding the distinct mechanisms, efficacy, and safety profiles of these different therapeutic approaches.
Executive Summary
This compound represents a targeted therapeutic strategy aimed at exploiting a specific vulnerability of cancer cells—their reliance on mitochondrial heat shock protein 90 (Hsp90) for survival. Unlike non-targeted chemotherapeutics that indiscriminately affect all rapidly dividing cells, this compound is designed for selective action against tumor cells, potentially offering a wider therapeutic window and reduced side effects. This guide delves into the mechanisms of action, comparative cytotoxicity, and in vivo efficacy of this compound against common non-targeted agents such as doxorubicin, cisplatin (B142131), and paclitaxel (B517696).
Mechanism of Action: A Tale of Two Strategies
This compound: Precision Targeting of Mitochondrial Hsp90
This compound is a potent inhibitor of the mitochondrial Hsp90 chaperone machinery, including TRAP1.[1] In many cancer cells, Hsp90 proteins are selectively enriched within the mitochondria, where they play a crucial role in maintaining protein homeostasis and cell survival.[2] this compound is engineered to specifically accumulate within the mitochondria of tumor cells.[3] By inhibiting mitochondrial Hsp90, this compound disrupts mitochondrial function, leading to a cascade of events including loss of membrane potential, release of cytochrome c, and ultimately, the induction of apoptosis (programmed cell death).[2][4] A key advantage of this targeted approach is its minimal impact on normal cells, which do not typically have high levels of mitochondrial Hsp90.[2]
Non-Targeted Chemotherapeutics: A Broad-Spectrum Assault
Conventional chemotherapeutic agents function by targeting fundamental cellular processes, particularly those involved in rapid cell division. This non-specific approach, while effective at killing cancer cells, also leads to significant damage to healthy, rapidly dividing cells in the body, such as those in the bone marrow, digestive tract, and hair follicles, resulting in well-known side effects.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, leading to DNA strand breaks and subsequent cell death.[5]
-
Cisplatin: A platinum-based compound, cisplatin forms cross-links with DNA, which distorts its structure and inhibits DNA replication and repair mechanisms, ultimately triggering apoptosis.[6]
-
Paclitaxel: Belonging to the taxane (B156437) class of drugs, paclitaxel stabilizes microtubules, preventing their normal dynamic disassembly. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induces apoptosis.[7]
Caption: Mechanisms of action for this compound and non-targeted chemotherapeutics.
Quantitative Data Presentation
In Vitro Cytotoxicity: Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and non-targeted chemotherapeutics in various human cancer cell lines. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| HeLa | Cervical Cancer | ~5-10[8] | ~0.1-1[5] | ~5-10[9] | - |
| SK-OV3 | Ovarian Cancer | ~5-10[5] | ~0.1-1[5] | ~10-20[10] | - |
| 22Rv1 | Prostate Cancer | ~2.5[8] | ~0.1-1[5] | - | - |
| A549 | Lung Cancer | - | - | ~6.59 (72h)[11] | ~4-24 (48h)[7] |
| NCI-H460 | Lung Cancer | ~0.5 (3h)[3] | - | - | ~4-24 (48h)[7] |
| PC3 | Prostate Cancer | ~1-5 (24h)[12] | - | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - | ~2.5-7.5 (24h)[13] |
| MCF-7 | Breast Cancer | - | - | - | ~2.5-7.5 (24h)[13] |
| U87 | Glioblastoma | ~15-20 (16h)[4] | - | - | - |
| NCI-60 Panel | Various | 0.16-29[14] | - | - | - |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method. The data presented here are compiled from different studies and should be interpreted with this in mind.
In Vitro Cytotoxicity: Normal Cells
A critical aspect of cancer therapy is the differential effect on cancerous versus healthy cells.
| Cell Line | Cell Type | This compound Effect | Doxorubicin Effect | Cisplatin IC50 (µM) | Paclitaxel Effect |
| FHAS | Fetal Human Astrocytes | No killing observed[2] | - | - | - |
| WS-1 | Human Fibroblasts | Modest decrease in mitochondrial membrane potential[3] | - | - | - |
| BPH-1 | Normal Prostatic Epithelial | No significant cytochrome c release[12] | - | - | - |
| Mouse Primary Cardiomyocytes | Cardiomyocytes | No significant effect on viability[5] | Dose-dependent decrease in viability[5] | - | - |
| BEAS-2B | Normal Lung | - | - | ~4.15 (72h)[11] | - |
| Fibroblasts | Normal Connective Tissue | - | - | ~159.62[15] | - |
In Vivo Efficacy: Xenograft Models
The following table summarizes the in vivo anti-tumor activity of this compound and non-targeted chemotherapeutics in mouse xenograft models.
| Drug | Cancer Model | Dosing Regimen | Outcome |
| This compound | H460 Lung Adenocarcinoma | Dose escalation | Significant tumor growth inhibition[3] |
| This compound | 22Rv1 Prostate Cancer | 10 mg/kg, i.p., twice/week | Significant tumor growth inhibition[8] |
| This compound + Doxorubicin | Prostate and Breast Cancer | Gamitrinib (10 mg/kg) + Doxorubicin (2 mg/kg) | Dramatic reduction in tumor growth |
| Doxorubicin | MCF-7 Breast Cancer | 4 mg/kg/wk, i.p. | Reduction in tumor size |
| Cisplatin | A549 Lung Cancer | 2.5 mg/kg x 3 | Tumor shrinkage[16] |
| Paclitaxel | A549, NCI-H23, NCI-H460, DMS-273 Lung Cancer | 12 and 24 mg/kg/day for 5 days | Significant tumor growth inhibition[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. netjournals.org [netjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Gamitrinib TPP Efficacy in Diverse Cancer Types
For Immediate Release
A deep dive into the preclinical efficacy of the mitochondrial HSP90 inhibitor, Gamitrinib TPP, presents a promising alternative to conventional cancer therapies. This guide offers a comprehensive comparison of this compound against standard-of-care treatments in several cancer types, supported by experimental data for researchers, scientists, and drug development professionals.
This compound, a potent and selective inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone, TRAP1, has demonstrated significant anti-cancer activity across a spectrum of preclinical cancer models. By specifically targeting the powerhouse of cancer cells, the mitochondria, this compound induces a cascade of events leading to programmed cell death, or apoptosis, offering a unique mechanism of action that circumvents some of the resistance mechanisms associated with traditional chemotherapy. This report provides a cross-validation of its efficacy in various cancer types and compares its performance with current standard-of-care treatments.
Mechanism of Action: A Targeted Disruption of Mitochondrial Homeostasis
This compound's primary target is TRAP1, a mitochondrial chaperone that is frequently overexpressed in cancer cells and plays a crucial role in maintaining mitochondrial protein folding and integrity. Inhibition of TRAP1 by this compound leads to the accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR) and subsequent apoptosis. This targeted approach spares non-cancerous cells where TRAP1 expression is significantly lower, suggesting a favorable therapeutic window.
The downstream effects of TRAP1 inhibition include the disruption of the mitochondrial membrane potential, release of cytochrome c into the cytoplasm, and the activation of the caspase cascade, all hallmarks of the intrinsic apoptotic pathway. Furthermore, at lower concentrations, this compound can induce a specialized form of autophagy known as mitophagy, a cellular process that selectively degrades damaged mitochondria.
Comparative Efficacy: this compound vs. Standard of Care
Preclinical studies have consistently demonstrated the potent cytotoxic effects of this compound across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard-of-care chemotherapeutic agents in key cancer types.
Glioblastoma Multiforme (GBM)
Glioblastoma is an aggressive brain cancer with a poor prognosis. The current standard of care is surgical resection followed by radiation and the alkylating agent temozolomide (B1682018) (TMZ).[1][2][3][4][5] this compound has shown significant efficacy in GBM cell lines, including those resistant to TMZ. In a panel of 17 primary glioma cell lines, Gamitrinib inhibited cell proliferation and induced cell death.[6]
| Cell Line | This compound IC50 (µM) | Temozolomide (TMZ) IC50 (µM) |
| U87MG | ~15-20[7] | 230 (72h)[8] |
| U251 | Not explicitly found | 240 (48h)[8] |
| LN229 | Not explicitly found | 14.5 (basal)[9] |
| T98G | Not explicitly found | 438.3 (72h)[8] |
Note: IC50 values can vary depending on the experimental conditions and duration of drug exposure.
Castration-Resistant Prostate Cancer (CRPC)
For patients with CRPC, docetaxel-based chemotherapy is a standard first-line treatment.[10][11] this compound has demonstrated potent activity in prostate cancer cell lines, including those that are hormone-refractory. Preclinical studies in xenograft models have shown that systemic administration of this compound can inhibit tumor growth.[8]
| Cell Line | This compound IC50 (µM) | Docetaxel IC50 (nM) |
| PC3 | Not explicitly found | 7.21[12] |
| DU145 | Not explicitly found | 15.17[12] |
| 22Rv1 | Not explicitly found | 1.26[12] |
Triple-Negative Breast Cancer (TNBC)
TNBC is a subtype of breast cancer that lacks estrogen, progesterone, and HER2 receptors, making it unresponsive to hormonal or HER2-targeted therapies. The mainstay of treatment is chemotherapy, often including anthracyclines like doxorubicin (B1662922) and taxanes.[13][14][15]
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MDA-MB-231 | Not explicitly found | Not explicitly found |
| MCF7 | Not explicitly found | Not explicitly found |
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound or the comparative drug for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6][17][18][19][20]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7][21][22][23][24]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25][26][27][28]
In Vivo Efficacy in Xenograft Models
Preclinical evaluation in animal models is a critical step in drug development. This compound has demonstrated significant anti-tumor activity in various xenograft models.
Glioblastoma Xenograft Model
Systemic administration of this compound in mice bearing orthotopic U87 glioblastoma xenografts has been shown to suppress tumor growth, particularly when used in combination with other agents like TRAIL.[7]
Prostate Cancer Xenograft Model
In a subcutaneous PC3 prostate cancer xenograft model, daily intraperitoneal injections of this compound completely inhibited tumor growth.[8]
Breast Cancer Xenograft Model
Combination treatment with doxorubicin and this compound dramatically reduced in vivo tumor growth in a breast cancer xenograft model without increasing cardiotoxicity.[2]
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a promising anti-cancer agent with a unique mechanism of action that is effective across a range of difficult-to-treat cancers. Its ability to selectively target tumor mitochondria and induce apoptosis, even in cells resistant to standard therapies, highlights its potential as a valuable addition to the oncologist's arsenal. While direct comparative data with standard-of-care drugs is still emerging, the existing evidence warrants further investigation. A first-in-human Phase I clinical trial of Gamitrinib is currently ongoing in patients with advanced cancers, and the results of this study will be crucial in determining its future clinical development. Future preclinical studies should focus on direct head-to-head comparisons with standard-of-care agents in a wider array of cancer models and further explore synergistic combinations to maximize its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New insights into TRAP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. The Combination of Methionine Restriction and Docetaxel Synergistically Arrests Androgen-independent Prostate Cancer But Not Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumor necrosis factor receptor-associated protein 1 regulates hypoxia-induced apoptosis through a mitochondria-dependent pathway mediated by cytochrome c oxidase subunit II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Antiandrogen Compounds Compared to Docetaxel for Metastatic Hormone Sensitive Prostate Cancer: Results from a Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Frontiers | Pegylated Liposomal Doxorubicin Versus Epirubicin as Adjuvant Therapy for Stage I–III Breast Cancer [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]
- 22. TRAP1 TNF receptor associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Combination treatment with doxorubicin and gamitrinib synergistically augments anticancer activity through enhanced activation of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. biorxiv.org [biorxiv.org]
Comparative Analysis of HSP90 Inhibition: Gamitrinib-TPP's Exclusive Targeting of Mitochondria
A definitive guide for researchers confirming the absence of cytosolic HSP90 inhibition by Gamitrinib-TPP, with supporting experimental data and protocols.
In the landscape of cancer therapeutics, the selective targeting of cellular organelles is a paramount goal to enhance efficacy while minimizing off-target effects. Gamitrinib-TPP (G-TPP) has emerged as a potent anti-cancer agent designed to specifically inhibit the function of Heat Shock Protein 90 (HSP90) within the mitochondrial matrix. This guide provides a comprehensive comparison between Gamitrinib-TPP and non-targeted HSP90 inhibitors, such as 17-allylamino-geldanamycin (17-AAG), to unequivocally demonstrate G-TPP's lack of activity against cytosolic HSP90.
The key to Gamitrinib-TPP's mitochondrial specificity lies in its chemical structure; it is a conjugate of an HSP90 inhibitor and a triphenylphosphonium (TPP) cation, which directs the molecule to accumulate within the mitochondria. This targeted delivery prevents Gamitrinib-TPP from interacting with the abundant HSP90 chaperones in the cytosol, a crucial distinction from conventional HSP90 inhibitors.
Evidence for Mitochondrial Specificity
Experimental evidence robustly supports the mitochondrial-specific action of Gamitrinib-TPP. A hallmark of cytosolic HSP90 inhibition is the subsequent degradation of its client proteins, such as the kinases Akt and Chk1, and the induction of a heat shock response, characterized by the upregulation of Hsp70. Studies have consistently shown that treatment of cancer cells with Gamitrinib-TPP does not result in the degradation of these cytosolic client proteins, nor does it induce Hsp70 expression. In stark contrast, the non-targeted inhibitor 17-AAG effectively downregulates cytosolic HSP90 client proteins and upregulates Hsp70. This differential effect provides unequivocal evidence for the absence of cytosolic HSP90 inhibition by Gamitrinib-TPP.
Quantitative Data Summary
The following table summarizes the differential effects of Gamitrinib-TPP and 17-AAG on key markers of cytosolic HSP90 inhibition.
| Parameter | Gamitrinib-TPP | 17-AAG (Non-targeted control) | Reference |
| Effect on Cytosolic HSP90 Client Proteins (e.g., Akt, Chk1) | No significant degradation observed. | Induces degradation. | |
| Induction of Hsp70 Expression | No significant induction. | Induces expression. | |
| Cell Viability IC50 (Various Cancer Cell Lines) | 0.35–29 µM | Varies by cell line, but mechanism is primarily cytostatic. | |
| Primary Localization | Mitochondria | Cytosol and other cellular compartments |
Experimental Protocols
To facilitate the independent verification of these findings, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
Objective: To assess the degradation of cytosolic HSP90 client proteins (Akt and Chk1) and the induction of Hsp70 following treatment with HSP90 inhibitors.
Materials:
-
Cancer cell line (e.g., HeLa, PC3)
-
Gamitrinib-TPP
-
17-AAG
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Akt, anti-Chk1, anti-Hsp70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with Gamitrinib-TPP (e.g., 5-10 µM), 17-AAG (e.g., 1-5 µM), or vehicle (DMSO) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of Gamitrinib-TPP and 17-AAG.
Materials:
-
Cancer cell line
-
Gamitrinib-TPP
-
17-AAG
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of Gamitrinib-TPP or 17-AAG for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Mechanism of Action
The following diagrams illustrate the distinct mechanisms of Gamitrinib-TPP and non-targeted HSP90 inhibitors.
Caption: Mechanism of Gamitrinib-TPP, highlighting its specific uptake into mitochondria and inhibition of mitochondrial HSP90, leading to apoptosis, while bypassing cytosolic HSP90.
Caption: Mechanism of a non-targeted HSP90 inhibitor (17-AAG), which acts on cytosolic HSP90, leading to client protein degradation and Hsp70 induction.
Safety Operating Guide
Proper Disposal of Gamitrinib TPP: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of specialized research chemicals. This document provides essential guidance on the proper disposal procedures for Gamitrinib TPP, a mitochondrial-targeted HSP90 inhibitor. While the Safety Data Sheet (SDS) may classify this compound as a non-hazardous substance, its potent biological activity as a cytotoxic agent necessitates a cautious and systematic approach to its disposal.
Adherence to these procedures will help safeguard laboratory personnel and the environment, ensuring that all waste streams are managed in accordance with best practices and regulatory requirements. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the general safety and handling precautions for this compound.
| Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves. | [1] |
| Spill Management | Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material in accordance with local regulations. | |
| First Aid - Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes. Get medical attention. | |
| First Aid - Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. | |
| First Aid - Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if symptoms occur. | |
| First Aid - Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur. |
Disposal of this compound Waste: A Step-by-Step Protocol
Given its cytotoxic properties, all waste materials that have come into contact with this compound should be treated as cytotoxic waste.[2][3] This includes unused or expired compounds, solutions, contaminated labware, and personal protective equipment.
1. Waste Segregation:
-
Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams.[1][4]
-
Establish a designated collection point in the laboratory for all this compound waste.
2. Waste Containers:
-
Use clearly labeled, leak-proof containers designated for cytotoxic waste.[5][6] These containers are often color-coded, typically purple or red, to distinguish them from other waste streams.[6][7]
-
For liquid waste, such as solutions containing this compound, use a dedicated, sealed container.
-
For solid waste, including contaminated gloves, pipette tips, and vials, use a designated solid waste container.
-
Sharps, such as needles and syringes used for handling this compound solutions, must be disposed of in a puncture-resistant sharps container specifically marked for cytotoxic waste.[5][7]
3. Labeling:
-
All waste containers must be clearly labeled as "Cytotoxic Waste" and should identify the contents (this compound).[5][6]
-
The label should also include the date of waste generation and the name of the responsible researcher or laboratory.
4. Storage:
-
Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.[1]
5. Final Disposal:
-
The final disposal of cytotoxic waste should be carried out through an authorized hazardous waste management service. The primary method for the disposal of cytotoxic waste is high-temperature incineration.[2][6][7]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.[4]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Gamitrinib TPP
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent investigational compounds like Gamitrinib TPP. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a culture of safety and build trust in laboratory practices.
I. Understanding the Compound: this compound
This compound is a mitochondrial-targeted Hsp90 inhibitor with significant anti-cancer activity.[1][2][3] Its targeted delivery to mitochondria makes it a potent tool in cancer research.[1][3] However, as with any active pharmacological agent, understanding its properties is crucial for safe handling.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₅₂H₆₅F₆N₃O₈P₂[4] |
| Molecular Weight | 1036.03 g/mol [4] |
| Appearance | White solid[5] |
| Solubility | Insoluble in water[5] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[4] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, based on safety data sheet recommendations.[4]
Required Personal Protective Equipment:
| PPE Category | Specifications | Rationale |
| Hand Protection | Two pairs of powder-free chemotherapy gloves (ASTM D6978 certified).[6][7] The outer glove should be worn over the cuff of the lab coat. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential tears or contamination. |
| Eye Protection | Safety glasses with side shields or a full-face shield.[4][7][8] | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A disposable, poly-coated, solid-front laboratory gown with long sleeves and elastic or knitted cuffs.[6][7][8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, especially when handling the powder form or creating aerosols.[7] | Minimizes the risk of inhaling fine particles of the compound. |
III. Operational and Handling Plan: A Step-by-Step Guide
Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.
Experimental Workflow for Handling this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
IV. Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek prompt medical attention.[4] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
V. Spill Management and Disposal Plan
Proper containment and disposal of this compound waste are essential to prevent environmental contamination and accidental exposure.
Spill and Disposal Logical Flow:
Caption: Logical flow for managing spills and disposing of this compound waste.
Disposal Guidelines:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, must be disposed of in a designated hazardous waste container.[8]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[4][8]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.[8]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, advancing critical research while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. pogo.ca [pogo.ca]
- 7. halyardhealth.com [halyardhealth.com]
- 8. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
